molecular formula C14H21IN6O2 B2533388 tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Cat. No.: B2533388
M. Wt: 432.26 g/mol
InChI Key: SXYKLEKTMDBFOA-UHFFFAOYSA-N
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Description

Tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate is a useful research compound. Its molecular formula is C14H21IN6O2 and its molecular weight is 432.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[4-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IN6O2/c1-14(2,3)23-13(22)17-6-4-5-7-21-12-9(10(15)20-21)11(16)18-8-19-12/h8H,4-7H2,1-3H3,(H,17,22)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYKLEKTMDBFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C2=NC=NC(=C2C(=N1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process, beginning with the iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine, followed by the N-alkylation of the resulting intermediate.

This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry. The experimental procedures are designed to be self-validating, with explanations for the causality behind key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a two-step reaction sequence. This strategy is predicated on the initial formation of the key intermediate, 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, followed by a regioselective N-alkylation.

Step 1: Iodination of the Pyrazolo[3,4-d]pyrimidine Core

The first step involves the direct iodination of the commercially available 4-amino-1H-pyrazolo[3,4-d]pyrimidine. This reaction is a crucial transformation that introduces the iodine atom at the 3-position of the pyrazole ring. The presence of the iodine atom is significant as it can serve as a handle for further functionalization, such as in Suzuki or other cross-coupling reactions, in the synthesis of more complex molecules. The choice of N-iodosuccinimide (NIS) as the iodinating agent is based on its mild and selective nature, which is well-suited for this substrate.[1]

Step 2: N-Alkylation with a Boc-Protected Butylamine Sidechain

The second step is an N-alkylation reaction where the previously synthesized 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is reacted with a suitable Boc-protected aminobutyl derivative. This reaction introduces the butylcarbamate sidechain, which is a common feature in many kinase inhibitors. The use of a weak inorganic base, such as cesium carbonate or potassium carbonate, facilitates the deprotonation of the pyrazole nitrogen, enabling the nucleophilic attack on the alkylating agent.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the sidechain is essential to prevent unwanted side reactions and can be readily removed under acidic conditions in subsequent synthetic steps if required.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Iodination cluster_1 Step 2: N-Alkylation start 4-amino-1H-pyrazolo[3,4-d]pyrimidine intermediate 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine start->intermediate   N-Iodosuccinimide (NIS)   DMF, 80°C final_product This compound intermediate->final_product   K2CO3 or Cs2CO3   DMF, 90-100°C alkylating_agent tert-Butyl (4-bromobutyl)carbamate alkylating_agent->final_product

Caption: Overall synthetic scheme for the target compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound.

Step 1: Synthesis of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

This procedure details the iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using N-iodosuccinimide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles
4-amino-1H-pyrazolo[3,4-d]pyrimidine135.1210 g0.074
N-Iodosuccinimide (NIS)224.9925 g0.111
Dimethylformamide (DMF)73.0980 mL-
Ethanol (EtOH)46.07As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-1H-pyrazolo[3,4-d]pyrimidine (10 g, 0.074 mol) and dimethylformamide (80 mL).

  • Stir the mixture at room temperature to dissolve the starting material.

  • Add N-iodosuccinimide (25 g, 0.111 mol) to the solution in one portion.

  • Heat the reaction mixture to 80°C under an argon atmosphere and maintain this temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Filter the solid product and wash it with cold ethanol to remove any residual DMF and unreacted NIS.

  • Dry the product in a vacuum oven overnight to yield 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a solid.[3]

Expected Outcome:

The expected yield of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is typically high, approaching quantitative yields. The product should be an off-white to light brown powder.[4]

Characterization:

  • Melting Point: >300 °C[4][5]

  • Molecular Formula: C5H4IN5[5][6]

  • Molecular Weight: 261.02 g/mol [6]

Step 2: Synthesis of this compound

This procedure describes the N-alkylation of the iodinated intermediate with a Boc-protected aminobutyl bromide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (example)Moles (example)
4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine261.022.61 g0.01
tert-Butyl (4-bromobutyl)carbamate266.163.20 g0.012
Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)325.82 or 138.214.88 g or 2.07 g0.015
Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)73.09 or 99.1325 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Water18.02As needed-

Procedure:

  • To a 100 mL round-bottom flask, add 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (2.61 g, 0.01 mol), cesium carbonate (4.88 g, 0.015 mol) or potassium carbonate (2.07 g, 0.015 mol), and dimethylformamide (25 mL).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add tert-butyl (4-bromobutyl)carbamate (3.20 g, 0.012 mol) to the mixture.

  • Heat the reaction mixture to 90-100°C and maintain this temperature for 6-10 hours, or until the reaction is complete as monitored by TLC or HPLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (250 mL) to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure title compound.

Expected Outcome:

The final product, this compound, is expected to be a solid.

Characterization:

  • Molecular Formula: C14H21IN6O2[7]

  • Molecular Weight: 432.26 g/mol [7]

  • Purity: Should be assessed by HPLC and NMR.

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis and purification of the target compound.

G cluster_step1 Step 1: Iodination cluster_step2 Step 2: N-Alkylation s1_start Combine Reactants: 4-amino-1H-pyrazolo[3,4-d]pyrimidine, NIS, and DMF s1_react Heat to 80°C Overnight s1_start->s1_react s1_cool Cool to RT s1_react->s1_cool s1_filter Filter Solid s1_cool->s1_filter s1_wash Wash with Cold EtOH s1_filter->s1_wash s1_dry Dry in Vacuo s1_wash->s1_dry s1_product Intermediate: 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine s1_dry->s1_product s2_start Combine Reactants: Intermediate, Alkylating Agent, Base, and DMF/NMP s1_product->s2_start Use in next step s2_react Heat to 90-100°C 6-10 hours s2_start->s2_react s2_cool Cool to RT s2_react->s2_cool s2_precipitate Pour into Water s2_cool->s2_precipitate s2_extract Extract with EtOAc s2_precipitate->s2_extract s2_purify Column Chromatography s2_extract->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Considerations

  • N-Iodosuccinimide (NIS): Handle with care as it is an oxidizing agent and an irritant.

  • Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP): These are high-boiling point solvents and should be handled in a well-ventilated fume hood. They are also known to be reproductive toxins.

  • Cesium Carbonate and Potassium Carbonate: These are basic and can be irritating. Avoid inhalation of dust.

  • tert-Butyl (4-bromobutyl)carbamate: Alkylating agents can be harmful. Avoid skin contact and inhalation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

  • Vertex AI Search. This compound.
  • Smolecule. 1-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropan-2-ol.
  • PubMed. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties.
  • PubMed. Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents.
  • ResearchGate. Scheme 2. Synthesis of tert-butyl (S) -.
  • TREA. Process for preparing ibrutinib and its intermediates.
  • Ambeed.com. 4-AMino-3-Iodo-1H-Pyrazolo[3,4-D]PyriMidine.
  • CymitQuimica. tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-….
  • Chem-Impex. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Eureka | Patsnap. Synthesis method of ibrutinib intermediate.
  • Google Patents. WO2016132383A1 - Process for the preparation of ibrutinib.
  • TargetMol. This compound.
  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Google Patents. CN105820168A - Preparation method of Ibrutinib intermediate.
  • European Patent Office. METHOD FOR PREPARING IBRUTINIB.
  • PMC - NIH. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
  • Fisher Scientific. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, 97%, Thermo Scientific 250mg.
  • Preclinical Research CRO. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CA.
  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • ChemicalBook. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

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A Comprehensive Technical Guide to the Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic methodologies for preparing 3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a crucial intermediate in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed examination of the synthetic pathways, reaction mechanisms, and practical experimental protocols, grounded in established scientific literature.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as an isostere of adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows molecules containing this scaffold to effectively compete with ATP for the binding sites of various kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern drug discovery.

The introduction of an iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine ring system further enhances its utility as a synthetic intermediate. The iodo-substituent serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates. A prime example of the importance of this intermediate is its use in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor.[2]

This guide will focus on the key synthetic transformations required to produce 3-iodo-1H-pyrazolo[3,4-d]pyrimidine intermediates, with a particular emphasis on the synthesis of the direct precursor, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, and its subsequent iodination.

Synthetic Pathway Overview

The synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is typically a multi-step process. The general strategy involves the initial construction of the pyrazolo[3,4-d]pyrimidine core, followed by the regioselective introduction of the iodine atom at the 3-position. A common and efficient pathway is illustrated below:

Synthesis_Pathway Malononitrile Malononitrile Aminopyrazole 5-Amino-1H-pyrazole-4-carbonitrile Malononitrile->Aminopyrazole TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->Aminopyrazole Hydrazine Hydrazine Hydrazine->Aminopyrazole Pyrazolopyrimidine 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Aminopyrazole->Pyrazolopyrimidine Cyclization Formamide Formamide Formamide->Pyrazolopyrimidine IodoPyrazolopyrimidine 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolopyrimidine->IodoPyrazolopyrimidine Iodination NIS N-Iodosuccinimide (NIS) NIS->IodoPyrazolopyrimidine

Figure 1: General synthetic pathway to 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Synthesis of the Key Precursor: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

The most common route to 1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with formamide. The synthesis of the pyrazole starting material is a critical first step.

Preparation of 5-Amino-1H-pyrazole-4-carbonitrile

A robust and high-yielding method for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile involves a one-pot reaction of malononitrile and triethyl orthoformate, followed by cyclization with hydrazine.[3]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Charge the flask with malononitrile and triethyl orthoformate.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling the reaction mixture, add ethanol followed by the slow addition of hydrazine hydrate.

  • Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.

Cyclization to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

The final step in the synthesis of the precursor is the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with formamide.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-1H-pyrazole-4-carbonitrile and an excess of formamide.

  • Reaction: Heat the mixture to a high temperature (typically 180-200 °C) for several hours.

  • Work-up: Upon completion of the reaction, cool the mixture and add water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain pure 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

An alternative method for the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the amination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with ammonium hydroxide.[4]

Regioselective Iodination of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

The introduction of iodine at the C3 position of the pyrazolo[3,4-d]pyrimidine core is achieved through electrophilic iodination. N-Iodosuccinimide (NIS) is a highly effective and commonly used reagent for this transformation.[2][5]

Iodination_Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrazolopyrimidine 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Intermediate Sigma Complex (Resonance Stabilized) Pyrazolopyrimidine->Intermediate + I+ Iodonium I+ Product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediate->Product - H+ NIS N-Iodosuccinimide (NIS) NIS->Iodonium Generates

Figure 2: Simplified mechanism of electrophilic iodination.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-iodosuccinimide (NIS) to the solution. An excess of NIS is typically used to ensure complete conversion.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).[2]

  • Isolation and Purification: After cooling, the product can often be precipitated by the addition of water or a non-polar solvent. The solid is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.

Parameter Value Reference
Starting Material 1H-Pyrazolo[3,4-d]pyrimidin-4-amine[2]
Iodinating Agent N-Iodosuccinimide (NIS)[2][5]
Solvent N,N-Dimethylformamide (DMF)[2]
Temperature 60-80 °C[2]
Reaction Time Several hours (monitor by TLC)[2]

Table 1: Summary of Typical Iodination Reaction Conditions.

Alternative Synthetic Strategies

While the pathway described above is widely employed, other methods for the synthesis of the pyrazolo[3,4-d]pyrimidine core exist. These often involve the cyclocondensation of suitably functionalized pyrazoles with various electrophiles and nucleophiles.[6] Additionally, direct C-H iodination of the pyrazolo[3,4-d]pyrimidine ring system using other iodinating agents could be explored, although the regioselectivity may be a challenge.

Conclusion

The synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine intermediates is a critical process in the development of novel kinase inhibitors and other targeted therapies. The methodologies outlined in this guide, particularly the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine and its subsequent regioselective iodination with N-iodosuccinimide, provide a reliable and efficient route to these valuable building blocks. A thorough understanding of these synthetic strategies and the underlying chemical principles is essential for researchers and scientists working at the forefront of medicinal chemistry and drug discovery.

References

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (URL: [Link])

  • CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC - NIH. (URL: [Link])

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. (URL: [Link])

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives - Semantic Scholar. (URL: [Link])

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - NIH. (URL: [Link])

  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (URL: [Link])

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  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (URL: [Link])

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  • Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents - PubMed. (URL: [Link])

  • Synthesis methods of pyrazolo[3,4‐d]pyrimidines. - ResearchGate. (URL: [Link])

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (URL: [Link])

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Sources

tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate CAS 1887095-79-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate (CAS 1887095-79-5): A Key Intermediate in Targeted Therapy

Introduction

This compound, with the CAS number 1887095-79-5, is a pivotal chemical intermediate in the synthesis of advanced targeted therapeutics. Its structure, featuring a 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine core coupled with a Boc-protected aminobutyl side chain, makes it a versatile building block for creating covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis workflow, and its significant application in the development of potent and selective kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this intermediate is essential for its proper handling, storage, and application in synthetic chemistry. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1887095-79-5
Molecular Formula C14H20IN7O2
Molecular Weight 461.26 g/mol
Canonical SMILES CC(C)(C)OC(=O)NCCCCN1C2=C(N=C1)C(=C(I)N=C2)N
InChI Key YQZZHIMJRYXJTO-UHFFFAOYSA-N
Appearance Solid
Purity ≥98% (typically offered by suppliers)
Solubility Information not widely available, empirical testing recommended.
Storage Conditions Store at -20°C for long-term stability.

Significance in Drug Discovery: A Precursor to Covalent Inhibitors

The primary significance of this compound lies in its role as a key intermediate for synthesizing covalent inhibitors. The 3-iodo-pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore that can be further functionalized. The iodine atom at the 3-position is crucial as it allows for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce various aryl or alkynyl groups. This modularity enables the exploration of the inhibitor's binding pocket.

The Boc-protected amine on the butyl side chain provides a latent nucleophile that, after deprotection, is typically acylated with an electrophilic warhead, such as an acryloyl group. This warhead is responsible for forming a covalent bond with a nucleophilic residue, often a cysteine, in the active site of the target protein.

This strategic design is exemplified in the synthesis of ibrutinib, a potent BTK inhibitor. The pyrazolo[3,4-d]pyrimidine core serves as the hinge-binding motif, while the acryloyl group, introduced later in the synthesis, covalently modifies Cys481 of BTK, leading to irreversible inhibition.

Synthetic Workflow Overview

The synthesis of this key intermediate involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general workflow begins with the construction of the core pyrazolo[3,4-d]pyrimidine ring system, followed by iodination and subsequent alkylation with the protected aminobutyl side chain.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_purification Purification cluster_end Final Product A Pyrazolo[3,4-d]pyrimidine Core D Step 1: Iodination of the Pyrimidine Ring A->D Reacts with B Iodinating Agent (e.g., NIS) B->D C Boc-protected aminobutyl halide E Step 2: N-Alkylation with Protected Side Chain C->E Reacts with D->E Intermediate Product F Chromatographic Purification (e.g., Column Chromatography) E->F Crude Product G tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-1-yl)butyl)carbamate F->G Purified Product

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative representation of a potential synthetic route. Researchers should consult primary literature for specific, validated conditions.

Step 1: Iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

  • Reaction Setup: To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add N-iodosuccinimide (NIS) portion-wise at room temperature. The causality here is the use of an electrophilic iodine source (NIS) to selectively iodinate the electron-rich pyrazole ring at the 3-position.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 2: N-Alkylation with tert-Butyl (4-bromobutyl)carbamate

  • Reaction Setup: To a solution of the 3-iodo-4-amino-1H-pyrazolo[3,4-d]pyrimidine intermediate in an appropriate solvent like DMF, add a base such as potassium carbonate or cesium carbonate. This base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic for the subsequent alkylation.

  • Addition of Alkylating Agent: Add tert-butyl (4-bromobutyl)carbamate to the reaction mixture. Heat the reaction (e.g., to 60-80 °C) to facilitate the SN2 reaction. The Boc-protecting group on the alkylating agent is essential to prevent side reactions at the amine.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

Step 3: Purification

  • Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to yield the final product, this compound, as a pure solid. This step is self-validating through analytical techniques like NMR and Mass Spectrometry to confirm structure and purity.

Application in the Synthesis of a BTK Inhibitor

The utility of this intermediate is best demonstrated by its role in preparing BTK inhibitors. The following workflow outlines the subsequent steps to convert the title compound into a final covalent inhibitor.

BTK_Inhibitor_Synthesis cluster_reactions Key Transformations A tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-1-yl)butyl)carbamate B Suzuki Coupling with a boronic acid/ester (e.g., phenoxyphenylboronic acid) A->B Step 1 C Boc Deprotection (e.g., using TFA or HCl) B->C Step 2 D Amide Coupling with an activated acryloyl species C->D Step 3 E Final Covalent BTK Inhibitor (e.g., Ibrutinib) D->E Final Product

Caption: Transformation of the intermediate to a final BTK inhibitor.

  • Suzuki Coupling: The iodine atom is replaced with a larger aromatic group (e.g., a phenoxyphenyl group for ibrutinib) via a palladium-catalyzed Suzuki coupling reaction. This step is critical for establishing key interactions within the kinase active site.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Amide Coupling: The newly freed amine is then acylated by reacting it with acryloyl chloride or a similar activated acrylic acid derivative. This introduces the Michael acceptor "warhead" necessary for covalent bond formation with the target cysteine residue in BTK.

Conclusion

This compound is more than just a chemical compound; it is a testament to rational drug design. Its structure is meticulously crafted to serve as a versatile platform for the synthesis of highly specific and potent covalent kinase inhibitors. The strategic placement of the iodo group for cross-coupling and the protected amine for late-stage introduction of a reactive group allows for the efficient construction of complex molecules like ibrutinib. For researchers in medicinal chemistry and drug development, a thorough understanding of the properties and synthetic utility of this intermediate is invaluable for the creation of next-generation targeted therapies.

References

  • PubChem. tert-butyl N-[4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl]carbamate.[Link]

Physical and chemical properties of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. As a crucial building block in the manufacturing of this significant therapeutic agent, a thorough understanding of its characteristics is essential for process optimization, quality control, and the development of novel synthetic routes.

Chemical Identity and Molecular Structure

This compound is a complex heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core, substituted with an amino group, an iodine atom, and an N-Boc protected butylamine chain.

Identifier Value
IUPAC Name tert-butyl N-[4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl]carbamate
CAS Number 1887095-79-5[1][2][3]
Molecular Formula C₁₄H₂₁IN₆O₂[1][2][3]
Molecular Weight 432.27 g/mol [3]
Canonical SMILES CC(C)(C)OC(=O)NCCCCN1C2=C(N=C1I)C(=NC=N2)N

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; N4 [label="N"]; C5 [label="C"]; N6 [label="N"]; C7 [label="C"]; N8 [label="N"]; C9 [label="C"]; N10 [label="N"]; I11 [label="I", fontcolor="#EA4335"]; N12 [label="NH₂", fontcolor="#34A853"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; N17 [label="N"]; C18 [label="C"]; O19 [label="O", fontcolor="#EA4335"]; O20 [label="O", fontcolor="#EA4335"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; H25 [label="H"];

// Edges for the pyrazolo[3,4-d]pyrimidine core N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- C5 [len=1.5]; C5 -- N6 [len=1.5]; N6 -- C7 [len=1.5]; C7 -- N8 [len=1.5]; N8 -- C9 [len=1.5]; C9 -- N1 [len=1.5]; C3 -- C9 [len=1.5];

// Substituents on the core C3 -- I11 [len=1.5]; C5 -- N12 [len=1.5]; N1 -- C13 [len=1.5];

// Butyl chain C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5]; C16 -- N17 [len=1.5];

synthesis_workflow start 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reaction N-Alkylation start->reaction Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) reagent tert-Butyl (4-bromobutyl)carbamate reagent->reaction product This compound reaction->product

General synthetic workflow.
Exemplary Experimental Protocol for N-Alkylation

The following is a representative protocol based on general procedures for similar chemical transformations.

  • Reaction Setup: To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (e.g., cesium carbonate, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of tert-butyl (4-bromobutyl)carbamate (1.2 eq) in DMF dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Chemical Reactivity and Stability

The reactivity of this molecule is primarily dictated by the functional groups present:

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which allows for the selective deprotection of the primary amine on the butyl chain.

  • Iodinated Pyrazolopyrimidine Core: The iodine atom at the 3-position is susceptible to displacement via various cross-coupling reactions, most notably the Suzuki coupling, which is a key step in the synthesis of Ibrutinib.

  • Stability: The compound should be stored under the recommended conditions to prevent degradation. [3]Exposure to strong acids will lead to the cleavage of the Boc group.

Role in the Synthesis of Ibrutinib

This intermediate is pivotal in the convergent synthesis of Ibrutinib. The synthetic strategy generally involves the initial preparation of this elaborated pyrazolopyrimidine core, followed by the introduction of the 4-phenoxyphenyl group.

ibrutinib_synthesis intermediate tert-Butyl (4-(4-amino-3-iodo-1H- pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate suzuki Suzuki Coupling intermediate->suzuki 4-Phenoxyphenylboronic acid, Pd catalyst, Base deprotection Boc Deprotection suzuki->deprotection Acid (e.g., TFA) acylation Acylation deprotection->acylation Acryloyl chloride, Base ibrutinib Ibrutinib acylation->ibrutinib

Progression to Ibrutinib.

The typical synthetic sequence from this intermediate is as follows:

  • Suzuki Coupling: The iodo group is reacted with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst and a base to form the C-C bond, yielding the Boc-protected precursor to Ibrutinib.

  • Boc Deprotection: The Boc group is removed under acidic conditions to expose the primary amine.

  • Acylation: The resulting free amine is then acylated with acryloyl chloride to furnish the final Ibrutinib molecule.

Safety and Handling

While a comprehensive toxicology profile is not available for this intermediate, it should be handled with the appropriate precautions for a fine chemical.

  • Hazard Identification: Vendor-supplied information suggests the following GHS hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Recommended Precautions:

    • Use in a well-ventilated area or a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a well-defined chemical entity of significant importance in the pharmaceutical industry. Its synthesis and purification are critical steps in the production of Ibrutinib. This guide has summarized the available physical and chemical data, provided an exemplary synthetic protocol, and contextualized its role in drug manufacturing. Further research into its solid-state properties and the development of more efficient synthetic methodologies will continue to be of interest to the scientific community.

References

  • Honigberg, L. A., et al. (2010). The Bruton's tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]

  • Google Patents. (n.d.). Process for the preparation of Ibrutinib. (US10626117B2).
  • Google Patents. (n.d.). Synthesis method of ibrutinib. (CN104557945A).

Sources

Spectroscopic Characterization of a Key Pharmaceutical Intermediate: A Technical Guide to tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate , a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) data. While specific raw data for this compound is not publicly available, this guide presents a comprehensive, experience-based interpretation of its expected spectroscopic characteristics, grounded in data from closely related analogues and fundamental principles of spectroscopic analysis.

Introduction: The Significance of a Versatile Building Block

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies. The title compound, with its strategic iodo-substituent and protected amine linker, serves as a versatile building block for the synthesis of complex drug candidates. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredient. This guide provides the foundational spectroscopic knowledge for researchers working with this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including expected chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of structurally similar pyrazolo[3,4-d]pyrimidine derivatives and general principles of NMR spectroscopy.[4][5][6][7][8]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The expected chemical shifts (δ) are presented in the table below, with assignments based on the molecular structure.

Assignment Structure Predicted δ (ppm) Multiplicity Integration J (Hz)
H-6Pyrimidine-H~8.3s1H-
-NH₂Amino~5.5-6.5br s2H-
-NH-BocCarbamate-H~4.8br t1H~6
N1-CH₂Butyl-CH₂~4.2t2H~7
Boc-NH-CH₂Butyl-CH₂~3.1q2H~7
N1-CH₂-CH₂Butyl-CH₂~1.9p2H~7
Boc-NH-CH₂-CH₂Butyl-CH₂~1.6p2H~7
C(CH₃)₃tert-Butyl~1.4s9H-

Expert Insight: The broadness of the -NH₂ and -NH-Boc signals is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. The chemical shift of the pyrimidine proton (H-6) is expected to be in the downfield region due to the deshielding effect of the aromatic ring system. The butyl chain protons will exhibit characteristic triplet (t), quartet (q), and pentet (p) multiplicities due to coupling with their neighbors.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are summarized below.

Assignment Structure Predicted δ (ppm)
C-4Pyrimidine-C~158
C-6Pyrimidine-C~155
C=OCarbonyl~156
C-7aPyrazole-C~154
C-3aPyrazole-C~105
C-3Pyrazole-C~75
C(CH₃)₃tert-Butyl~79
N1-CH₂Butyl-C~45
Boc-NH-CH₂Butyl-C~40
C(CH₃)₃tert-Butyl~28
N1-CH₂-CH₂Butyl-C~27
Boc-NH-CH₂-CH₂Butyl-C~26

Expert Insight: The carbon attached to the iodine atom (C-3) is expected to have a significantly upfield chemical shift due to the heavy atom effect of iodine. The carbonyl carbon of the Boc protecting group will appear in the typical downfield region for carbonyls.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent can influence the chemical shifts of exchangeable protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 5 seconds) may be necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Sources

An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine, adenine, allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets by mimicking key molecular interactions.[1][2][3] This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by pyrazolo[3,4-d]pyrimidine derivatives. We will dissect their interactions with major enzyme families, including protein kinases, phosphodiesterases, and xanthine oxidase, detailing the downstream consequences on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of established mechanisms but also practical, field-proven experimental protocols to validate these interactions.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Bioisostere

The power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its bioisosteric relationship with adenine, a fundamental component of adenosine triphosphate (ATP).[3] ATP is the universal energy currency and phosphate donor for a vast number of enzymes, particularly kinases. By mimicking the hinge-binding interactions of the adenine ring within the ATP-binding pocket of these enzymes, pyrazolo[3,4-d]pyrimidine derivatives can act as competitive inhibitors, blocking downstream signaling and eliciting a therapeutic effect.[1] This fundamental principle underpins their broad utility in drug discovery.

Adenine Pyrazolo caption Fig 1. Bioisosteric relationship of pyrazolo[3,4-d]pyrimidine and adenine.

Caption: Fig 1. Bioisosteric relationship of pyrazolo[3,4-d]pyrimidine and adenine.

Mechanism of Action as Protein Kinase Inhibitors

Protein kinases are one of the most successfully targeted enzyme families in modern oncology.[2] Pyrazolo[3,4-d]pyrimidine derivatives have yielded several landmark drugs in this class by competitively inhibiting ATP binding, thereby disrupting signal transduction pathways that are often hyperactivated in cancer.

Inhibition of Tyrosine Kinases

Tyrosine kinases (TKs) are critical mediators of cellular growth, differentiation, and survival. Their dysregulation is a common driver of malignancy.

Mechanism: In B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, the B-cell receptor (BCR) pathway is often constitutively active, promoting cell proliferation and survival.[4] Bruton's tyrosine kinase (BTK) is a crucial enzyme in this pathway.[5] Ibrutinib , a pyrazolo[3,4-d]pyrimidine-based drug, acts as a potent, irreversible inhibitor of BTK.[4][6] Its acrylamide group forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition of its enzymatic activity and blockade of the BCR signaling cascade.[4][7] This disruption of survival signals ultimately leads to apoptosis and inhibits cell migration and adhesion.[4]

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates AKT AKT BTK->AKT Phosphorylates NFkB NF-κB BTK->NFkB Phosphorylates Proliferation Cell Proliferation & Survival PLCg2->Proliferation AKT->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits

Caption: Fig 2. Inhibition of the BCR pathway by Ibrutinib.

Mechanism: The JAK-STAT signaling pathway is a primary communication route for numerous cytokines and growth factors essential for hematopoiesis and immune function.[8][9] In myeloproliferative neoplasms like myelofibrosis and polycythemia vera, this pathway is often overactivated due to mutations (e.g., JAK2 V617F).[9] Ruxolitinib , another pyrazolo[3,4-d]pyrimidine derivative, is a potent inhibitor of JAK1 and JAK2.[10][11] By competitively blocking the ATP-binding site, Ruxolitinib prevents the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription).[11][12] This prevents STATs from translocating to the nucleus, thereby downregulating the expression of genes involved in inflammation and cell proliferation.[12]

CytokineReceptor Cytokine Receptor JAK JAK1 / JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Fig 3. Inhibition of the JAK-STAT pathway by Ruxolitinib.

Mechanism: The Src and Abl non-receptor tyrosine kinases are implicated in various cancers, most notably Chronic Myeloid Leukemia (CML), which is defined by the Bcr-Abl fusion protein.[13] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop dual Src/Abl inhibitors.[13][14][15] These compounds occupy the ATP-binding pocket of both kinases, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival pathways.[16] This dual-inhibition strategy can be particularly effective, potentially overcoming resistance mechanisms that arise from the activation of redundant signaling pathways.[17]

Table 1: Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors and their Potency

Compound/DrugTarget Kinase(s)IC50 / PotencyDisease ContextReference(s)
IbrutinibBTK~0.5 nM (enzymatic)B-Cell Malignancies[3][4]
RuxolitinibJAK1 / JAK2~3 nM (enzymatic)Myeloproliferative Neoplasms[10][11]
SI306SrcLow µM (cellular)Glioblastoma[18]
Compound 7a/7bSrc / Abl (wt & mutant)Low µM (enzymatic)Leukemia[14]
Compound 12bVEGFR-263 nM (enzymatic)Breast Cancer[19]
Compound 14CDK2/cyclin A257 nM (enzymatic)Colorectal Cancer[20][21]
Inhibition of Serine/Threonine Kinases (CDKs)

Mechanism: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[20] Their sequential activation drives the progression of cells through different phases (G1, S, G2, M). In many cancers, the CDK machinery is dysregulated, leading to uncontrolled proliferation. Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of CDKs, particularly CDK2.[20][21] By blocking the ATP-binding site of the CDK2/cyclin A complex, these compounds prevent the phosphorylation of key substrates required for S-phase entry and DNA replication, leading to cell cycle arrest (often at the G2/M phase) and subsequent apoptosis.[19][21][22]

Mechanism of Action as Phosphodiesterase (PDE) Inhibitors

Beyond kinases, the pyrazolo[3,4-d]pyrimidine scaffold has proven effective at targeting phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cGMP and cAMP.

Mechanism: The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway is fundamental to smooth muscle relaxation and vasodilation.[23][24] PDE5 is the primary enzyme responsible for degrading cGMP in the corpus cavernosum and pulmonary vasculature.[25][26] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PDE5.[27][28] By mimicking the structure of cGMP, they competitively bind to the PDE5 active site, preventing cGMP breakdown.[23] The resulting accumulation of cGMP activates protein kinase G (PKG), leading to a decrease in intracellular calcium and causing smooth muscle relaxation. This mechanism is the basis for treating erectile dysfunction and pulmonary arterial hypertension.[23][29] While the well-known drug Sildenafil (Viagra) has a related pyrazolo[4,3-d]pyrimidine core, the principle of action is directly analogous to pyrazolo[3,4-d]pyrimidine PDE inhibitors.[23][27]

NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC GMP 5'-GMP (inactive) cGMP->GMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Inhibitor Pyrazolo[3,4-d]pyrimidine PDE5 Inhibitor Inhibitor->PDE5 Inhibits

Caption: Fig 4. Inhibition of PDE5 in the NO/cGMP signaling pathway.

Mechanism of Action as Xanthine Oxidase Inhibitors

The versatility of the pyrazolo[3,4-d]pyrimidine core is further demonstrated by its use in metabolic disease, specifically in the management of gout.

Mechanism: Gout is caused by the deposition of uric acid crystals in joints, a result of hyperuricemia. Uric acid is the final product of purine metabolism, a process catalyzed by the enzyme xanthine oxidase.[30][31] Allopurinol , a pyrazolo[3,4-d]pyrimidine, is a structural isomer of the natural purine base hypoxanthine.[31][32] It acts as a competitive inhibitor of xanthine oxidase.[33] Allopurinol is metabolized in the liver to its active metabolite, oxypurinol, which is a non-competitive inhibitor with a longer half-life.[31][34] Together, they block the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby reducing the production of uric acid in the body.[30][34]

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Allopurinol Allopurinol / Oxypurinol Allopurinol->XO1 Inhibits Allopurinol->XO2 Inhibits

Caption: Fig 5. Inhibition of Xanthine Oxidase in the purine catabolism pathway.

Experimental Protocols for Mechanistic Validation

Trustworthiness in drug development stems from rigorous, reproducible experimental validation. The following protocols represent standard methodologies for confirming the mechanisms described above.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method to determine the inhibitory constant (Ki) or IC50 of a compound against a purified kinase.

Start Start: Prepare Reagents Step1 Dispense Test Compound (various concentrations) into 384-well plate Start->Step1 Step2 Add Kinase-Europium Antibody and Alexa Fluor™ Tracer (ATP-competitive) Step1->Step2 Step3 Incubate for 1 hour at room temperature Step2->Step3 Step4 Read plate on a TR-FRET enabled plate reader Step3->Step4 Step5 Analyze Data: Calculate IC50 from dose-response curve Step4->Step5 End End Step5->End

Caption: Fig 6. Workflow for a TR-FRET based kinase inhibition assay.

Methodology:

  • Compound Preparation: Serially dilute the pyrazolo[3,4-d]pyrimidine derivative in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM). Further dilute into the appropriate assay buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reagent Addition: Prepare a solution containing the target kinase conjugated to a Europium (Eu) antibody and an Alexa Fluor™-labeled ATP-competitive tracer. Add 5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. Excite at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Analysis: Calculate the emission ratio (665/615). A high ratio indicates low tracer binding (i.e., high compound binding/inhibition), while a low ratio indicates high tracer binding (low inhibition). Plot the emission ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a compound (e.g., a CDK inhibitor) on cell cycle progression.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Aspirate the media, wash cells with PBS, and detach them using trypsin-EDTA. Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A ensures only DNA is stained by degrading RNA.

  • Data Acquisition: Incubate for 30 minutes at 37°C. Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Analysis: Gate the cell populations based on their DNA content. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have an intermediate amount. Quantify the percentage of cells in each phase to determine if the compound induces arrest at a specific checkpoint.[35]

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of rational drug design centered on privileged structures. Its ability to act as a bioisostere of adenine grants it access to the active sites of a multitude of clinically relevant enzymes. From the targeted inhibition of specific kinases driving oncogenesis to the modulation of cyclic nucleotide and purine metabolic pathways, these derivatives have given rise to transformative therapies. The continued exploration of this versatile core, guided by the robust mechanistic and validation principles outlined in this guide, promises to yield a new generation of therapeutics for a wide range of human diseases.

References

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  • FDA Drug Label for Allopurinol. (2025). Mechanism of Action. Accessed via search.[30]

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An In-Depth Technical Guide to the Biological Activity of Iodinated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolopyrimidines represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry, largely due to their structural analogy to endogenous purines. This unique characteristic allows them to function as highly effective ATP-competitive inhibitors for a wide range of enzymes, particularly protein kinases. Chemical modification of the core pyrazolopyrimidine structure is a key strategy for optimizing potency, selectivity, and pharmacokinetic profiles. Among these modifications, iodination has emerged as a crucial tool for enhancing biological activity. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of iodinated pyrazolopyrimidines. We delve into their significant roles as anticancer agents targeting critical oncogenic kinases, their broad-spectrum antiviral capabilities, and their efficacy as antimicrobial agents against resistant pathogens. Furthermore, this document details validated experimental protocols for assessing their biological effects and explores the structure-activity relationships that govern their therapeutic potential, offering a foundational resource for professionals in drug discovery and development.

Introduction: The Strategic Advantage of the Pyrazolopyrimidine Scaffold

Pyrazolopyrimidine and its isomers are fused heterocyclic systems that are bioisosteres of adenine, a fundamental component of ATP.[1] This structural mimicry allows pyrazolopyrimidine-based compounds to effectively access and interact with the ATP-binding pocket of numerous protein kinases, which are key regulators of cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The versatility of the pyrazolopyrimidine core has led to the development of numerous clinically approved drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1]

The Rationale for Iodination:

Halogenation is a well-established strategy in medicinal chemistry to modulate a drug candidate's physicochemical properties. Introducing a halogen atom can influence:

  • Binding Affinity: Halogens can form halogen bonds, a type of non-covalent interaction with protein targets, thereby increasing binding affinity and potency.

  • Lipophilicity: This can be fine-tuned to improve membrane permeability and cellular uptake.

  • Metabolic Stability: Halogenation at a metabolically labile position can block enzymatic degradation, extending the compound's half-life.

Iodine, as the largest and most polarizable stable halogen, offers unique advantages. Its size can provide significant van der Waals contacts in a binding pocket, and its ability to form strong halogen bonds can profoundly enhance target engagement.

Synthesis of Iodinated Pyrazolopyrimidines

A robust and efficient method for synthesizing pyrazolo[3,4-d]pyrimidine derivatives involves a one-pot reaction promoted by molecular iodine.[2] This method, known as iodocyclization, utilizes 5-aminopyrazole carboxamides and various aromatic aldehydes as starting materials.[2] The molecular iodine acts as a mild and effective catalyst and oxidizing agent to facilitate the cyclization and formation of the fused heterocyclic system.[2][3] This approach is valued for its operational simplicity and mild reaction conditions.[3]

A generalized workflow for this synthesis is depicted below.

cluster_synthesis Synthesis Workflow A 5-Aminopyrazole Carboxamide D Iodocyclization (One-Pot Reaction) A->D B Aromatic Aldehyde B->D C Molecular Iodine (I2) Solvent (e.g., Acetonitrile) C->D Catalyst & Oxidizing Agent E Purification (e.g., Crystallization) D->E F Iodinated Pyrazolo[3,4-d]pyrimidine Derivative E->F

Figure 1: Generalized workflow for iodine-promoted synthesis.

Hypervalent iodine reagents have also been successfully employed to achieve regioselective C3-iodination of the pyrazolo[1,5-a]pyrimidine core under aqueous and ambient conditions, offering an environmentally friendly alternative to traditional methods.[4]

Anticancer Activity: Targeting Oncogenic Kinases

The most extensively studied biological activity of pyrazolopyrimidines is their anticancer effect, which is primarily mediated by the inhibition of protein kinases that drive tumor growth and proliferation.[1]

Mechanism of Action: Competitive Kinase Inhibition

As ATP mimetics, iodinated pyrazolopyrimidines position themselves within the ATP-binding cleft of a target kinase. They form hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. The iodine atom and other substituents on the scaffold then make additional contacts with hydrophobic pockets and other residues, conferring both potency and selectivity. This occupation of the active site blocks the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade.

cluster_pathway Kinase Inhibition Pathway Kinase Active Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Signaling Inhibitor Iodinated Pyrazolopyrimidine Inhibitor->Kinase Competitive Binding

Figure 2: Mechanism of competitive kinase inhibition.

Key kinase targets for pyrazolopyrimidine derivatives include:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often hyperactivated in various cancers, including breast and bone cancers.[5][6] Novel pyrazolopyrimidines have been developed as highly potent and selective Src inhibitors, demonstrating significant suppression of breast cancer cell growth.[7][8]

  • RET Tyrosine Kinase: Aberrant RET signaling is a known driver in certain types of thyroid cancer. Pyrazolo[3,4-d]pyrimidines have been specifically designed and optimized as potent and selective RET inhibitors.

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are critical targets in oncology. Pyrazolopyrimidine derivatives have shown potent inhibitory activity against kinases like CDK2, leading to cell cycle arrest.

Quantitative Cytotoxicity Data

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell Line(s)Reported IC50 RangeReference(s)
Pyrazolo[3,4-d]pyrimidinesMCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver)6 nM - 97 nM
Pyrazolopyrimidine-4-aminesUO-31 (Renal)< 10 µM
Pyrazolo[3,4-d]pyrimidin-4-onesMCF-7 (Breast)11 µM

Broad-Spectrum Antiviral Properties

Iodinated pyrazolopyrimidine derivatives have demonstrated significant potential as antiviral agents, acting through diverse mechanisms against a range of viruses.

  • Direct Inhibition of Viral Replication: Certain 5-substituted pyrimidinone nucleosides, including iodo-derivatives, show potent activity against Herpes Simplex Virus (HSV-1 and HSV-2).[9][10] Their mechanism is dependent on the virus's ability to express its own thymidine kinase, which phosphorylates the compound into its active form.[9][10] Pyrazolopyridine derivatives have been shown to inhibit HSV-1 replication by interfering with viral adsorption or by impairing the function of key viral proteins like ICP27 during early and late replication phases.[11]

  • Host-Targeting Strategies: An emerging antiviral strategy is to target host proteins that viruses hijack for their replication. NAK kinases, for instance, are involved in clathrin-mediated endocytosis, a common viral entry pathway. Pyrazolo[1,5-a]pyrimidine-based inhibitors of these host kinases have shown efficacy against various RNA viruses.

Antimicrobial and Antibiofilm Efficacy

The pyrazolopyrimidine scaffold is also a promising platform for developing new antimicrobial agents to combat bacterial resistance.

  • Antibacterial Activity: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12] The mechanism of action can be multifaceted, including the disruption of the bacterial cell wall or the inhibition of essential enzymes like DNA gyrase or DNA polymerase III.[12][13]

  • Synergistic Action: Some pyrazolopyrimidine kinase inhibitors enhance the efficacy of β-lactam antibiotics. This suggests that by inhibiting bacterial kinases (eSTKs), they increase stress on the cell wall, making the pathogen more susceptible to cell wall-targeting drugs.

  • Antibiofilm Activity: Halogenation, particularly with iodine, has been shown to be a key factor in antibiofilm activity. Iodinated pyrrolopyrimidines can significantly inhibit biofilm formation in pathogens like S. aureus, a major cause of persistent and difficult-to-treat infections.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells into a purple formazan product.

Workflow:

cluster_protocol MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate (e.g., 24h) to allow attachment A->B C 3. Treat cells with various concentrations of iodinated pyrazolopyrimidine B->C D 4. Incubate for desired exposure time (e.g., 48-72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate (e.g., 2-4h) for formazan formation E->F G 7. Add solubilization agent (e.g., DMSO) to dissolve purple crystals F->G H 8. Read absorbance at ~570nm using a plate reader G->H I 9. Calculate % viability and determine IC50 value H->I

Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Seed cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the iodinated pyrazolopyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.[14]

  • Incubation: Incubate the plate for the desired exposure period (commonly 48 or 72 hours) at 37°C and 5% CO2.[15]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.[16]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition using Luminescence Assay

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction. The luminescent signal is inversely proportional to the amount of kinase activity.[17][18]

Principle: A thermostable luciferase uses the remaining ATP to generate a stable "glow-type" luminescent signal. High kinase activity results in high ATP consumption and thus low luminescence, while potent inhibition of the kinase results in low ATP consumption and high luminescence.[19]

Detailed Steps:

  • Kinase Reaction Setup: In a 384-well or 96-well plate, set up the kinase reaction in a final volume of 5-10 µL. This reaction mixture should contain:

    • The target kinase (e.g., Src, RET).

    • The specific substrate (e.g., a peptide or protein).

    • ATP at a concentration near its Km for the kinase.

    • The iodinated pyrazolopyrimidine inhibitor at various concentrations.

    • Appropriate kinase reaction buffer (containing MgCl2).[20]

  • Reaction Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[20]

  • ATP Detection: Equilibrate the plate to room temperature. Add an equal volume of the Kinase-Glo® Reagent to each well. The reagent simultaneously stops the kinase reaction and initiates the luminescent reaction.[21]

  • Luminescence Reading: Mix the contents briefly on a plate shaker. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[19]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Iodinated pyrazolopyrimidines have firmly established themselves as a versatile and potent class of biologically active molecules. Their success is rooted in the scaffold's inherent ability to mimic ATP, providing a powerful platform for designing enzyme inhibitors. The strategic incorporation of iodine has proven effective in enhancing potency and modulating pharmacological properties across a spectrum of therapeutic areas, from oncology to infectious diseases.

The future of this chemical class is promising. Key areas for future research include:

  • Optimizing Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Future work should focus on fine-tuning the substitution patterns on the pyrazolopyrimidine core to achieve higher selectivity for the desired kinase target, thereby minimizing potential toxicity.

  • Overcoming Resistance: As with any targeted therapy, acquired resistance is a major clinical challenge. The development of next-generation iodinated pyrazolopyrimidines that can inhibit mutated, resistant forms of kinases is a critical research avenue.

  • Exploring New Targets: While kinase inhibition is the most explored mechanism, the scaffold's potential to inhibit other ATP-dependent enzymes or interact with other biological targets warrants further investigation.

  • Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds are essential to translate potent in vitro activity into in vivo efficacy and clinical success.

By continuing to integrate rational drug design, innovative synthetic chemistry, and robust biological evaluation, researchers can unlock the full therapeutic potential of iodinated pyrazolopyrimidines to address unmet medical needs.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2010). Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. European Journal of Medicinal Chemistry, 45(2), 647-50. [Link]

  • ResearchGate. (n.d.). Iodine catalyzed synthesis of pyrazalo[1,5‐a]pyrimidines.[Link]

  • ResearchGate. (2009). Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents | Request PDF. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Molecular Iodine Promoted Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antibacterial Agents | Request PDF. [Link]

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  • Abdel-Ghani, T. M., et al. (2024). N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4697-710. [Link]

  • Lamberti, M., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules. [Link]

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  • Zhang, X., et al. (2022). Antiviral Activity of Oridonin Against Herpes Simplex Virus Type 1. Infection and Drug Resistance. [Link]

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A Technical Guide to tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate: A Pivotal Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical analysis of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate, a key building block in modern drug discovery. We will dissect its molecular architecture, highlighting the strategic importance of the pyrazolo[3,4-d]pyrimidine scaffold as a privileged structure for kinase inhibition. The guide will elucidate the synthetic utility of its key functional groups—the 3-iodo position and the N1-linked, Boc-protected butylamine chain—which together provide a versatile platform for developing targeted covalent and non-covalent inhibitors. Through a detailed case study on the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, we will illustrate the compound's central role in constructing highly potent and selective therapeutic agents for hematological malignancies and other disorders.

Part 1: The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of contemporary medicinal chemistry, particularly in the domain of protein kinase inhibitors. Its value stems from its structural resemblance to adenine, the purine base of adenosine triphosphate (ATP), the universal phosphodonor for all kinases. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as "hinge-binding" motifs, effectively competing with ATP for the active site of a target kinase.[1] The 4-amino group is crucial, as it typically forms one or more key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine's N6-amino group.

This scaffold's versatility has led to the development of inhibitors against a wide array of kinases, including cyclin-dependent kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK), underscoring its status as a "privileged scaffold" in drug discovery.[1][2][3]

G cluster_0 Adenine (ATP Core) cluster_1 Pyrazolo[3,4-d]pyrimidine Scaffold adenine Adenine scaffold 4-Aminopyrazolo[3,4-d]pyrimidine adenine->scaffold Bioisosteric Relationship

Caption: Bioisosteric similarity between Adenine and the core scaffold.

Part 2: Molecular Profile

This compound is commercially available and serves as a drug intermediate for synthesizing various active compounds.[4][5] Its key properties are summarized below.

PropertyValueReference
CAS Number 1887095-79-5[6][7]
Molecular Formula C₁₄H₂₁IN₆O₂[6][7]
Molecular Weight 432.27 g/mol [7]
Appearance Off-white to yellow solid[7]
Storage 4°C, protect from light[7]

Part 3: Strategic Role in Synthesis: A Gateway to Complexity

The synthetic power of this intermediate lies in its orthogonal functionalities, which allow for sequential, controlled modifications.

  • The 3-Iodo Position: This is the primary site for introducing molecular diversity. The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient installation of a wide range of aryl and heteroaryl groups, which are often crucial for targeting the solvent-front region of the kinase active site, thereby enhancing potency and selectivity.[8]

  • The N1-Butyl Carbamate Sidechain: This chain serves two purposes. First, the N1 position of the pyrazole ring is a common vector for extending out of the kinase active site towards the solvent-exposed region. Second, the tert-butyloxycarbonyl (Boc) group is a robust acid-labile protecting group for the terminal primary amine. Upon successful cross-coupling at the 3-position, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to unmask the primary amine. This amine is then available for further derivatization, such as acylation to install a "warhead" for covalent inhibitors.

Caption: Key reactive sites for synthetic diversification.

Part 4: Case Study: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The clinical and commercial success of Ibrutinib, a first-in-class covalent BTK inhibitor, has cemented the importance of the pyrazolo[3,4-d]pyrimidine scaffold in treating B-cell malignancies.[9] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition disrupts B-cell proliferation and survival.[10][11] The title compound is a direct precursor in synthetic routes analogous to those used for Ibrutinib and other related BTK inhibitors.

The general synthetic workflow is a three-step process:

  • Suzuki Coupling: The 3-iodo intermediate is coupled with a boronic acid derivative (e.g., 4-phenoxyphenylboronic acid) to install the group that confers selectivity for the BTK active site.

  • Boc Deprotection: The acid-labile Boc group is removed to expose the primary amine on the butyl linker.

  • Acylation: The free amine is acylated with acryloyl chloride to introduce the electrophilic Michael acceptor, which forms an irreversible covalent bond with the Cys481 residue in the BTK active site.

G cluster_A Step A: Suzuki Coupling cluster_B Step B: Boc Deprotection cluster_C Step C: Acylation start tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-1-yl)butyl)carbamate node1 Intermediate + 4-Phenoxyphenylboronic Acid reagent1 Pd Catalyst, Base product1 Boc-Protected BTK Core reagent1->product1 Forms C-C bond reagent2 Acid (TFA or HCl) product1->reagent2 product2 Amine-Deprotected Core reagent2->product2 Removes Boc group node3 Amine Core + Acryloyl Chloride reagent3 Base product3 Final Covalent BTK Inhibitor (e.g., Ibrutinib analogue) reagent3->product3 Installs 'Warhead'

Caption: Synthetic workflow for a covalent BTK inhibitor.

Part 5: Experimental Protocols

The following protocols are representative methodologies for the key synthetic transformations. These are designed as self-validating systems, where reaction progress can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

Protocol 1: Suzuki Cross-Coupling
  • Objective: To couple the 3-iodo-pyrazolo[3,4-d]pyrimidine core with an arylboronic acid.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid) (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • 2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add the iodo-intermediate, the arylboronic acid, and the palladium catalyst.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add the degassed dioxane/water solvent mixture, followed by the aqueous sodium carbonate solution.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LCMS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Boc Deprotection
  • Objective: To remove the Boc protecting group to yield the free primary amine.

  • Materials:

    • Boc-protected coupled product from Protocol 1 (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction for the disappearance of starting material by TLC or LCMS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which is often used in the next step without further purification.

Conclusion and Future Perspectives

This compound is more than a mere chemical intermediate; it is a strategically designed molecular scaffold that has enabled the rapid and efficient development of targeted kinase inhibitors. Its pre-installed hinge-binding motif, coupled with orthogonal sites for diversification and functionalization, makes it an invaluable tool for medicinal chemists. By simply varying the boronic acid coupling partner or the electrophile used for final acylation, researchers can generate extensive libraries of novel inhibitors to probe kinase biology, overcome clinical resistance, and develop next-generation therapeutics. The continued application of this and structurally related building blocks will undoubtedly fuel further innovation in the field of targeted cancer therapy and beyond.

References

A Senior Application Scientist's Guide to the Discovery of Novel 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its intrinsic ability to mimic the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] This guide provides an in-depth exploration of the discovery and development of this class of inhibitors, from rational design principles and structure-activity relationship (SAR) studies to synthetic methodologies and comprehensive biological evaluation workflows. We will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in their own discovery campaigns.

The Rationale: Why 1H-Pyrazolo[3,4-d]pyrimidine?

Protein kinases have become one of the most important classes of drug targets in the last two decades, primarily due to their central role in transmitting oncogenic signals that promote cell survival, proliferation, and invasion.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.

The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base of ATP.[2][3] This structural mimicry is the cornerstone of its success. The scaffold's nitrogen atoms can form key hydrogen bonds with the "hinge region" of the kinase active site, an interaction that is fundamental for anchoring ATP.[1][2] By occupying this site, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling. The versatility of this scaffold allows for chemical modifications at several positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties to target a diverse range of kinases.[2]

Caption: Bioisosteric relationship between adenine and the core scaffold.

Synthesis Strategy: Building the Core

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives often follows a convergent strategy, building the core and then diversifying it through substitutions. A common and effective route begins with the construction of a substituted pyrazole, followed by cyclization to form the fused pyrimidine ring.

A key intermediate in many synthetic campaigns is the 4-chloro derivative, which serves as a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution or cross-coupling reactions.[4] For instance, reaction with amines or phenols allows for exploration of the solvent-exposed region of the ATP binding pocket, a common strategy to enhance potency and selectivity.

G start Substituted Pyrazol-5-amine step1 Cyclization with Formamide/DMF-DMA start->step1 intermediate1 1H-Pyrazolo[3,4-d]pyrimidin-4-one step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 4-Chloro-1H-pyrazolo [3,4-d]pyrimidine step2->intermediate2 step3 Substitution/Coupling (e.g., Suzuki, Buchwald-Hartwig, Nucleophilic Substitution) intermediate2->step3 final Diverse Kinase Inhibitor Library step3->final

Caption: A generalized synthetic workflow for library generation.

Protocol: Suzuki Cross-Coupling for C-C Bond Formation

This protocol describes a typical Suzuki reaction to install an aryl group at the 3-position of the scaffold, a common modification for exploring deeper pockets of the kinase active site.[5] This is a self-validating system; successful coupling can be easily monitored by LC-MS and confirmed by NMR.

Objective: To synthesize 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (0.1 equivalents)

  • Na₂CO₃ (2 M aqueous solution, 3 equivalents)

  • 1,4-Dioxane

  • Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the corresponding arylboronic acid, and Pd(PPh₃)₄. The use of a palladium catalyst is critical for facilitating the transmetalation and reductive elimination steps of the catalytic cycle.

  • Solvent and Base: Evacuate and backfill the flask with nitrogen three times. This is crucial to prevent oxidation and deactivation of the palladium catalyst. Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution. The base is required to activate the boronic acid for transmetalation.

  • Reaction: Heat the reaction mixture to 90 °C and stir under nitrogen. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 1H-pyrazolo[3,4-d]pyrimidine scaffold is essential to optimize its interaction with the target kinase. SAR studies guide this process, correlating structural changes with inhibitory activity.

  • N1-Position: Substitution at the N1 position often impacts interaction with the ribose-binding pocket. Bulky groups can be used to tune selectivity.

  • C3-Position: Modifications here can extend into the hydrophobic back pocket of the kinase. This has been exploited to develop highly potent and selective inhibitors.[5]

  • C4-Position: This position is the most commonly modified. Substituents project out of the active site towards the solvent front. Attaching different aryl amines or ethers can dramatically influence potency, selectivity, and physicochemical properties.[6][7][8] For example, adding solubilizing groups can improve bioavailability.

  • C6-Position: While less frequently modified, small alkyl groups at this position can provide additional hydrophobic interactions.

Table 1: Representative SAR Data for Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes data from various studies, illustrating how subtle structural changes can profoundly impact target inhibition.

Compound IDScaffold Modification (at C4)Target Kinase(s)IC₅₀ (nM)Reference
PP1 4-amino-3-phenylSrc Family Kinases170 (for Lck)[1]
Compound 1j 4-amine with 3-(phenylethynyl)Src, B-RAF, C-RAF0.9 (Src)[9]
Compound 33 4-yloxy-phenylureaFLT3, VEGFR23 (FLT3), 6 (VEGFR2)[6][7]
Compound 12b 4-hydrazone derivativeEGFRWT, EGFRT790M16 (WT), 236 (T790M)[10][11]
Compound 10n 4-amino derivativeHPK129[12]
Compound 51 4-amine with para-fluoro-phenolBRK/PTK63.37[5]

This table is a synthesis of data from multiple sources for illustrative purposes.

Biological Evaluation: A Validated Workflow

A tiered approach is necessary to comprehensively evaluate novel inhibitors, moving from broad, high-throughput methods to more complex, physiologically relevant models.

G cluster_0 Tier 1: In Vitro Biochemical cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity & Off-Target Effects cluster_3 Tier 4: In Vivo Evaluation t1_biochem Biochemical Kinase Assay (Determine IC50) t2_prolif Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo) t1_biochem->t2_prolif Potent Hits t2_target Target Engagement & Downstream Signaling (e.g., Western Blot for p-STAT3) t2_prolif->t2_target Cell-active Hits t3_panel Kinome-wide Selectivity Panel (e.g., KINOMEscan®) t2_target->t3_panel Confirmed Mechanism t4_pk Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) t3_panel->t4_pk Selective Leads t3_cyto Normal Cell Cytotoxicity t4_efficacy Xenograft Efficacy Models (Tumor Growth Inhibition) t4_pk->t4_efficacy

Caption: Tiered workflow for kinase inhibitor evaluation.

Protocol: Western Blot for Downstream Target Inhibition

This protocol validates that the inhibitor not only binds to the target kinase but also blocks its function within the cell.

Objective: To determine if a candidate inhibitor reduces the phosphorylation of a known downstream substrate of the target kinase in a cancer cell line.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., MDA-MB-231 for Src).

  • Candidate inhibitor stock solution (in DMSO).

  • Complete cell culture media.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours). The causality here is direct: if the inhibitor works, phosphorylation should decrease in a dose-dependent manner.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This step is a critical control to ensure equal protein loading for each sample.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate proteins by size via SDS-PAGE, then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Validation: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) target protein and a loading control (e.g., GAPDH). This confirms that the observed decrease in the phospho-signal is due to kinase inhibition and not a general decrease in protein levels. A successful outcome will show a decrease in the phospho-protein band with no change in the total protein or loading control bands.[9]

Conclusion and Future Perspectives

The 1H-pyrazolo[3,4-d]pyrimidine scaffold remains a highly valuable and versatile core for the development of kinase inhibitors. Its proven ability to target a wide range of kinases, from Src and BTK to EGFR and CDKs, underscores its importance in oncology and beyond.[1][13][14] Future efforts will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome clinical resistance. The strategic application of structure-based design, coupled with innovative synthetic chemistry and robust biological evaluation, will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][12][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. ResearchGate. Available at: [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Semantic Scholar. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

Sources

A Technical Guide to tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate: A Key Precursor for Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate, a pivotal intermediate in the synthesis of next-generation covalent Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target for a range of B-cell malignancies and autoimmune disorders. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, mimicking the adenine ring of ATP to effectively compete for the enzyme's active site. This document details the strategic importance of this precursor, its synthesis, and its role in the construction of targeted covalent inhibitors. We provide detailed, field-proven protocols, characterization data, and a mechanistic overview for researchers, chemists, and drug development professionals dedicated to advancing kinase inhibitor technology.

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold in BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling node downstream of the B-cell receptor (BCR).[1][2] Its constitutive activation is a hallmark of numerous B-cell cancers, making it a prime target for therapeutic intervention.[2][3] Covalent inhibitors have revolutionized the treatment landscape by forming an irreversible bond with a specific cysteine residue (Cys481) in the BTK active site, leading to sustained target inhibition.[1][4]

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in the design of potent kinase inhibitors.[5] As a bioisostere of adenine, it effectively anchors the inhibitor molecule within the ATP-binding pocket of the kinase through key hydrogen bond interactions with the hinge region.[5] The title compound, this compound, is a highly versatile precursor designed for the efficient synthesis of such inhibitors. It strategically combines three key functional elements:

  • The Privileged Pyrazolo[3,4-d]pyrimidine Core: Provides the essential ATP-competitive binding motif.

  • The 3-Iodo Group: Serves as a crucial synthetic handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the hydrophobic pocket of the kinase active site to enhance potency and selectivity.

  • The N1-Substituted, Boc-Protected Butylamine Chain: This linker is designed for the eventual attachment of a "warhead" moiety, typically an acrylamide group, which forms the covalent bond with Cys481. The tert-butoxycarbonyl (Boc) group provides robust protection of the amine during the synthetic sequence and can be removed under mild acidic conditions.[6]

This guide will elucidate the synthesis and application of this key precursor, providing a practical framework for the development of novel BTK inhibitors.

BTK Signaling Pathway and Mechanism of Covalent Inhibition

Understanding the biological context is paramount for rational drug design. BTK is a critical component of multiple signaling cascades that govern B-cell proliferation, differentiation, and survival.

The BTK Signaling Cascade

Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated.[1][7] This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), which recruits and activates spleen tyrosine kinase (SYK). Activated SYK then phosphorylates and activates BTK.[8] BTK, in turn, phosphorylates phospholipase Cγ2 (PLCγ2).[2] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers propagate the signal, leading to calcium mobilization, activation of protein kinase C (PKC), and ultimately, the activation of transcription factors like NF-κB, which drive the expression of genes essential for B-cell function.[2][9]

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK activates BTK BTK SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Antigen Antigen Antigen->BCR binds Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Figure 1: Simplified BTK Signaling Pathway.

Mechanism of Covalent Inhibition

Covalent BTK inhibitors, such as ibrutinib, are designed to form a permanent bond with the Cys481 residue located in the ATP-binding site.[8] This is achieved through a Michael addition reaction, where the nucleophilic thiol group of the cysteine side chain attacks an electrophilic α,β-unsaturated carbonyl moiety (the "warhead") on the inhibitor.[10] This irreversible binding physically blocks ATP from accessing the active site, thereby permanently inactivating the kinase and shutting down the downstream signaling cascade.[4][10] The precursor discussed in this guide is designed to facilitate the introduction of such a warhead after the core of the inhibitor has been assembled.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine. The overall synthetic workflow is designed for efficiency and scalability.

Synthesis_Workflow A 1H-Pyrazolo[3,4-d]pyrimidin-4-amine B Step 1: Iodination A->B C 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine B->C D Step 2: N-Alkylation C->D E tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-1-yl)butyl)carbamate (Target Precursor) D->E F Step 3: Suzuki Coupling E->F G Step 4: Boc Deprotection F->G H Step 5: Amide Coupling (Warhead Installation) G->H I Final BTK Inhibitor H->I

Sources

Methodological & Application

Using tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Authored by: A Senior Application Scientist

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. A key building block for the synthesis of these complex molecules is This compound , a versatile intermediate particularly valuable in drug development.[1][2] Its utility is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, for the construction of crucial carbon-carbon bonds. This reaction is pivotal in the synthesis of targeted anti-cancer drugs like Ibrutinib.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed protocols but also delves into the mechanistic rationale behind the experimental choices, offering a framework for troubleshooting and optimization. We will explore the nuances of applying the Suzuki-Miyaura reaction to this electron-rich, multi-nitrogen heterocyclic system, ensuring a blend of theoretical understanding and practical, field-proven insights.

Mechanistic Rationale and Key Experimental Parameters

The success of a Suzuki-Miyaura coupling, particularly with a complex substrate like this compound, hinges on a deep understanding of the reaction mechanism and the role of each component. The reaction is not merely a mixture of reagents but a finely tuned catalytic system.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Each step presents unique challenges and opportunities for optimization when dealing with nitrogen-rich heterocycles.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd R¹-I Transmetal Transmetalation Complex (Pd-II) OxAdd->Transmetal R²-B(OR)₂ + Base ReductElim Product Complex (Pd-II) Transmetal->ReductElim ReductElim->Pd0 R¹-R² (Product) Product Coupled Product ReductElim->Product ArylIodide Pyrazolo-Iodide (R¹-I) ArylIodide->Pd0 Oxidative Addition BoronicAcid Boronic Acid (R²-B(OR)₂) BoronicAcid->OxAdd Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazolopyrimidine. The C-I bond is significantly more reactive than C-Br or C-Cl bonds, making it the preferred site for this initial, often rate-limiting, step.[5][6]

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species that facilitates the transfer.[5]

  • Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Causality Behind Experimental Choices
  • The Substrate's Nature : The pyrazolo[3,4-d]pyrimidine core contains multiple nitrogen atoms which are Lewis basic. These can coordinate to the palladium center, acting as catalyst poisons and inhibiting the reaction.[7][8][9] The choice of bulky, electron-rich phosphine ligands is critical to shield the palladium and promote the desired catalytic pathway over catalyst deactivation.

  • The tert-Butylcarbamate (Boc) Protecting Group : The primary amine on the butyl side chain is a potent nucleophile and ligand. Without protection, it would compete with the pyrimidine nitrogens in coordinating to palladium, leading to a complex and unproductive reaction mixture. The Boc group effectively "masks" this reactivity.[10][11] It is stable under the typically basic conditions of the Suzuki coupling but can be readily removed later under acidic conditions.[11][12]

  • Catalyst & Ligand Selection : While Pd(PPh₃)₄ can be effective, catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized ligand often provide superior results. Bulky biaryl phosphine ligands like Xantphos or XPhos are frequently employed.[3] These ligands promote the reductive elimination step and stabilize the active catalyst, which is particularly important for challenging, electron-rich heterocyclic substrates.[13][14]

  • Choice of Base and Solvent : An inorganic base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step.[7][15] The reaction often requires a mixed solvent system, typically an organic solvent like 1,4-dioxane or DMF paired with water.[15][16] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.

Optimized Reaction Parameters

The following table summarizes a range of conditions reported for Suzuki-Miyaura couplings on similar pyrazolopyrimidine and other nitrogen-rich heterocyclic systems. This serves as a guide for optimization.

Parameter Condition 1 Condition 2 Condition 3 Rationale & Notes
Pd Catalyst Pd(PPh₃)₄ (5 mol%)[15]Pd₂(dba)₃ (2.5 mol%)XPhosPdG2 (2.5-5 mol%)[13][14]Pd(PPh₃)₄ is a classic choice. Pre-catalysts like XPhosPdG2 often show higher activity and stability for challenging substrates.
Ligand -Xantphos (6 mol%)[3]XPhos (5-10 mol%)[13][14]Bulky, electron-rich ligands are crucial to prevent catalyst deactivation and promote reductive elimination.
Base K₂CO₃ (2-3 equiv.)[15][17]K₃PO₄ (2 equiv.)[7]Cs₂CO₃ (2.5 equiv.)[6]K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base that can be beneficial. Cs₂CO₃ is often used in more challenging couplings.
Solvent 1,4-Dioxane / H₂O (4:1)[7]DMF / H₂O (4:1)[15]Ethanol / H₂O (4:1)[13][14]The choice of organic solvent can influence substrate and catalyst solubility. The aqueous component is critical for the base.
Temperature 90 °C[15]110 °C[13]135 °C (Microwave)[13][14]Higher temperatures are often required. Microwave irradiation can dramatically reduce reaction times and improve yields.[13][16]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for chromatography

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or microwave reactor vial

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge flask with iodide, boronic acid, and base B Purge with inert gas (N₂ or Ar) A->B C Add degassed solvent and Pd catalyst B->C D Heat mixture (e.g., 90-110 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temp. and dilute with EtOAc E->F G Wash with H₂O and Brine F->G H Dry organic layer (Na₂SO₄) G->H I Filter and concentrate in vacuo H->I J Purify crude product via column chromatography I->J K Characterize final product J->K

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask or microwave vial, add this compound (e.g., 0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition : Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed (typically 2-24 hours).[5]

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[5][16]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure coupled product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid.Use a fresh batch of catalyst or a more active pre-catalyst (e.g., XPhosPdG2).[13][14] Ensure thorough degassing of solvents. Use freshly opened or purified reagents.
Formation of Side Products Dehalogenation: Premature reduction of the C-I bond.This can occur if the transmetalation is slow. Try a stronger base (K₃PO₄) or a different ligand that promotes faster coupling.[13][14]
Homocoupling: Formation of biaryl product from the boronic acid.Lower the catalyst loading. Ensure the reaction is truly anaerobic.
Poor Reproducibility Inconsistent reagent quality; Variable water content in solvents.Use high-purity, anhydrous solvents to prepare mixtures. Standardize the source and handling of all reagents.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and essential transformation in modern pharmaceutical synthesis. A successful outcome relies on a nuanced understanding of the substrate's reactive nature and the catalytic cycle. By carefully selecting a robust palladium catalyst system with bulky phosphine ligands, an appropriate base, and an optimized solvent mixture, researchers can effectively mitigate the challenges posed by the nitrogen-rich pyrazolopyrimidine core. The protocols and insights provided herein offer a solid foundation for the efficient and reproducible synthesis of advanced intermediates, paving the way for the discovery and development of novel therapeutics.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • Google Patents. (CN104557945A). Synthesis method of ibrutinib.
  • Ahmed, A. A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • Ni, Y., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. National Institutes of Health. Available at: [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • AdooQ BioScience. This compound. Available at: [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. MDPI. Available at: [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. Available at: [Link]

  • Optimization of the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • European Patent Office. (EP 3257855 A1). METHOD FOR PREPARING IBRUTINIB. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • TREA. Process for preparing ibrutinib and its intermediates. Available at: [Link]

  • European Patent Office. (EP 3257855 B1). METHOD FOR PREPARING IBRUTINIB. Available at: [Link]

  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

  • Chatani, N., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Institutes of Health. Available at: [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances. Available at: [Link]

  • Drie-Pierlo, J. M., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. National Institutes of Health. Available at: [Link]

  • Chem-Station. (2014). Carbamate Protective Groups. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Yaglioglu, H. G., et al. (2019). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]

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Application Notes & Protocols for the Synthesis of Ibrutinib Analogues via Pyrazolopyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrazolo[3,4-d]pyrimidine Scaffold in BTK Inhibition

Ibrutinib, an orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies.[1][2] Its mechanism of action involves the irreversible binding to a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of B-cell receptor signaling pathways crucial for the proliferation and survival of malignant B-cells.[2][3] The chemical architecture of ibrutinib is centered around a 1H-pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor design due to its structural resemblance to the purine core of ATP.[4] This core structure serves as the foundation for the molecule's interaction with the hinge region of the kinase domain.

The development of novel ibrutinib analogues is a highly active area of research, driven by the need to overcome acquired resistance, improve selectivity, and explore new therapeutic applications.[5] A key strategy in the synthesis of ibrutinib and its analogues is the efficient construction of the central pyrazolo[3,4-d]pyrimidine ring system and the subsequent introduction of various substituents to modulate pharmacological properties. This application note provides a detailed overview of established and innovative synthetic routes for preparing ibrutinib analogues, with a particular focus on the strategic use of pyrazolopyrimidine intermediates. We will delve into the rationale behind different synthetic approaches, provide detailed experimental protocols for key transformations, and discuss the structure-activity relationships (SAR) that guide the design of next-generation BTK inhibitors.

Core Synthetic Strategies: Convergent Approaches to the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of ibrutinib and its analogues generally follows a convergent approach, where the core pyrazolopyrimidine heterocycle is constructed and then coupled with other key fragments. The primary intermediate of interest is 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine , which serves as a versatile platform for diversification.[6] Two principal strategies have emerged for the synthesis of this crucial intermediate, differing in the sequence of ring formation.

Strategy 1: Construction of the Pyrimidine Ring onto a Pre-formed Pyrazole

This is a widely adopted and robust strategy that begins with a substituted pyrazole precursor. The key advantage of this approach is the early introduction of the C3-substituent (the 4-phenoxyphenyl group in the case of ibrutinib), which is a critical determinant of potency and selectivity.

A common starting material for this route is 4-phenoxybenzoic acid.[6][7] The synthesis typically proceeds through the formation of a 3-amino-4-cyanopyrazole derivative, which then undergoes cyclization with a one-carbon synthon, such as formamide or a derivative thereof, to furnish the pyrazolo[3,4-d]pyrimidine core.

Below is a generalized workflow for this synthetic strategy:

Strategy 1 A 4-Phenoxybenzoic Acid B Acyl Chloride / Ester Formation A->B SOCl2 or Esterification C Condensation with Malononitrile B->C Base D 3-Amino-4-cyanopyrazole Derivative C->D Hydrazine E Cyclization with Formamide/DMF-DMA D->E F 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine E->F

Caption: Workflow for Strategy 1: Building the pyrimidine ring onto a pyrazole.

The choice of cyclization reagent can influence reaction conditions and yields. For instance, the use of dimethylformamide dimethyl acetal (DMF-DMA) can offer milder reaction conditions compared to high-temperature reactions with formamide.[7]

Strategy 2: Construction of the Pyrazole Ring onto a Pre-formed Pyrimidine

An alternative approach involves the initial construction of a substituted pyrimidine ring, followed by the annulation of the pyrazole ring. This strategy can be advantageous in certain contexts, particularly when exploring a diverse range of substituents at the C3 position of the final product.

This route often commences with a readily available pyrimidine derivative, such as a dihalopyrimidine. The synthesis proceeds by sequential substitution reactions to introduce the desired functionalities, followed by cyclization with hydrazine to form the pyrazole ring.

A representative workflow for this strategy is outlined below:

Strategy 2 A Substituted Dihalopyrimidine B Nucleophilic Substitution (e.g., with an amine) A->B C Introduction of C4/C5 Substituents B->C D Substituted Aminopyrimidine C->D E Cyclization with Hydrazine D->E F Substituted 1H-Pyrazolo[3,4-d]pyrimidin-4-amine E->F

Caption: Workflow for Strategy 2: Building the pyrazole ring onto a pyrimidine.

This strategy offers flexibility in the introduction of substituents on the pyrimidine ring prior to the formation of the bicyclic system. For instance, Sandoz has developed a synthetic route that utilizes a Friedel-Crafts acylation of a pyrimidine compound with diphenyl ether.[7]

Key Synthetic Transformations and Protocols

The following section provides detailed protocols for the key steps involved in the synthesis of ibrutinib analogues, focusing on the preparation of the central pyrazolopyrimidine intermediate and its subsequent elaboration.

Protocol 1: Synthesis of 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol is adapted from methodologies described in the patent literature and represents a common approach for the large-scale synthesis of this key intermediate.[6]

Step 1: Synthesis of 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole

  • Reaction Setup: To a solution of 4-phenoxybenzoic acid in a suitable organic solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) and heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Condensation: Cool the reaction mixture and add malononitrile and a base (e.g., triethylamine). Stir the mixture at room temperature.

  • Cyclization: Add hydrazine hydrate to the reaction mixture and heat to reflux.

  • Work-up and Isolation: After cooling, the product can be isolated by filtration and purified by recrystallization to yield 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

  • Reaction Setup: A mixture of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole and formamide is heated to a high temperature (e.g., 180-200 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethyl acetate to afford pure 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.[6] Some processes may require chromatographic purification, though this is less desirable for industrial-scale production.[6]

Protocol 2: N-Alkylation of the Pyrazolopyrimidine Core

The introduction of the piperidine moiety at the N1 position of the pyrazole ring is a crucial step in the synthesis of ibrutinib. This is typically achieved through an N-alkylation reaction.

  • Reaction Setup: To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., cesium carbonate).

  • Addition of Alkylating Agent: Add the desired chiral piperidine derivative, which is typically protected and activated as a leaving group (e.g., a mesylate or tosylate). For example, (S)-1-acryloylpiperidin-3-yl methanesulfonate can be used.[3]

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 55-60 °C) and stir until the starting material is consumed.[3]

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N-alkylated product.

Protocol 3: Final Acylation to Introduce the Warhead

The final step in the synthesis of ibrutinib and many of its analogues is the introduction of the acryloyl group, which acts as a Michael acceptor to form a covalent bond with the cysteine residue in BTK.

  • Reaction Setup: Dissolve the N-alkylated intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[3][6]

  • Acylation: Cool the solution and add a base (e.g., triethylamine). Slowly add a solution of acryloyl chloride in the same solvent.[6] Alternatively, acrylic acid can be coupled using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[3]

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress. Upon completion, the reaction mixture can be worked up by filtration to remove any salts, followed by evaporation of the solvent.

  • Purification: The crude ibrutinib is then purified, typically by column chromatography, to yield the final product as a crystalline solid.[6]

Structure-Activity Relationship (SAR) Insights for Analogue Design

The pyrazolo[3,4-d]pyrimidine scaffold offers multiple points for chemical modification to generate analogues with improved properties. SAR studies have provided valuable insights into the roles of different substituents.

Position of ModificationStructural MoietyImpact on Activity and Properties
C3-Position Aryl or heteroaryl groupsCrucial for potency and selectivity. The 4-phenoxyphenyl group in ibrutinib provides optimal interactions within the BTK active site. Modifications here can modulate kinase selectivity.[8]
N1-Position Piperidine ring and linkerThe chiral piperidine ring is important for positioning the acryloyl warhead. Variations in the linker and ring size can affect potency and pharmacokinetic properties.
Acryloyl Warhead Michael acceptorEssential for covalent bond formation with Cys481. Replacement with other Michael acceptors or reversible binding moieties can alter the mechanism of inhibition and overcome resistance.
C4-Position Amino groupThe amino group at the C4 position is a key hydrogen bond donor, interacting with the hinge region of the kinase.

The design of novel analogues often involves exploring different substituents at the C3-position to enhance potency against specific kinases or to develop dual inhibitors.[9][10] For example, the introduction of different aryl or heteroaryl groups can lead to compounds with activity against other kinases like EGFR or VEGFR-2.[11][12]

Conclusion and Future Perspectives

The synthetic routes to ibrutinib and its analogues based on pyrazolopyrimidine intermediates are well-established and offer a high degree of flexibility for the generation of novel compounds. The choice of synthetic strategy, whether building the pyrimidine onto a pyrazole or vice versa, depends on the desired substitution pattern and the availability of starting materials. The protocols outlined in this application note provide a robust foundation for researchers in drug discovery and development to synthesize and explore new ibrutinib analogues.

Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods, such as continuous flow chemistry and biocatalysis. Furthermore, the design of novel analogues will continue to be guided by a deeper understanding of the structure-activity relationships and the mechanisms of drug resistance. The versatile pyrazolo[3,4-d]pyrimidine scaffold will undoubtedly remain a central feature in the quest for the next generation of highly effective and selective kinase inhibitors.

References

  • Ibrutinib | New Drug Approvals. (2017, October 4). Retrieved from [Link]

  • WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents. (n.d.).
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  • WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents. (n.d.).
  • WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents. (n.d.).
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022, May 17). Retrieved from [Link]

  • Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Derivatives. (2025, October 18). Retrieved from [Link]

  • CN107674079B - Synthesis method of ibrutinib - Google Patents. (n.d.).
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  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed. (2020, November 1). Retrieved from [Link]

  • The Development of BTK Inhibitors: A Five-Year Update - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (n.d.). Retrieved from [Link]

  • WO/2017/134588 PROCESS FOR THE PREPARATION OF IBRUTINIB - WIPO Patentscope. (2017, August 10). Retrieved from [Link]

  • WO2014004707A1 - Formulations comprising ibrutinib - Google Patents. (n.d.).
  • (PDF) Design And Synthesis Of Novel Pyrazolopyrimidine-Based Derivatives As Reversible BTK Inhibitors With Potent Antiproliferative Activity In Mantle Cell Lymphoma - ResearchGate. (n.d.). Retrieved from [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC. (2021, July 16). Retrieved from [Link]

  • Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib - OUCI. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. (n.d.). Retrieved from [Link]

  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed. (n.d.). Retrieved from [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed. (n.d.). Retrieved from [Link]

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The Strategic Application of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of a Well-Designed Intermediate

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure. Its significance is deeply rooted in its structural similarity to adenine, the core component of adenosine triphosphate (ATP). This bioisosteric relationship allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding sites of a vast number of protein kinases, enzymes that are central to cellular signaling and are often dysregulated in diseases like cancer.[1][2]

Within this important class of molecules, tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate stands out as a highly versatile and strategically designed intermediate. This compound is not a therapeutic agent itself but rather a sophisticated building block engineered for efficiency and adaptability in the synthesis of targeted therapies.[3][4][5] Its structure elegantly combines three key features:

  • The ATP-Mimetic Core: The 4-amino-1H-pyrazolo[3,4-d]pyrimidine provides the essential pharmacophore for kinase hinge-binding.

  • A Handle for Diversification: The iodine atom at the 3-position is a superb "handle" for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

  • A Protected Linker for Vectoring: The N1-attached butyl chain, terminating in a tert-butoxycarbonyl (Boc)-protected amine, offers a versatile linker. This linker can position the molecule within a kinase's binding pocket to achieve desired interactions or serve as a future attachment point for moieties that can improve pharmacokinetic properties or introduce additional binding elements.

This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use and storage.

PropertyValueSource
Molecular Formula C₁₄H₂₁IN₆O₂[6][7]
Molecular Weight 432.27 g/mol [7][8]
Appearance Off-white to yellow solid[7]
CAS Number 1887095-79-5[6][7]
Storage Conditions 4°C, protect from light[7]
Purity (Typical) ≥95%[6]

Synthetic Pathway and Rationale

The synthesis of this compound is a multi-step process that begins with the commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine. The overall workflow is designed to regioselectively introduce the iodo group and the alkyl linker.

Synthesis_Workflow A 1H-Pyrazolo[3,4-d]pyrimidin-4-amine reagent1 N-Iodosuccinimide (NIS) DMF, 60°C A->reagent1 B 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reagent2 tert-Butyl (4-bromobutyl)carbamate Base (e.g., DIPEA), Solvent (e.g., EtOH) B->reagent2 C This compound reagent1->B Iodination reagent2->C N-Alkylation

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of the Intermediate

This protocol is divided into two main stages: the iodination of the pyrazolo[3,4-d]pyrimidine core and the subsequent N-alkylation.

Part A: Iodination to form 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This step introduces the crucial iodine "handle" at the C3 position. The pyrazolo[3,4-d]pyrimidine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution.[9]

  • Materials:

    • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

    • N-Iodosuccinimide (NIS)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for extraction and filtration.

  • Procedure:

    • To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration) in a round-bottom flask, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

  • Causality and Trustworthiness:

    • NIS as Iodinating Agent: NIS is a convenient and effective source of electrophilic iodine. Its use avoids the harsh conditions associated with other iodinating reagents.

    • DMF as Solvent: DMF is an excellent polar aprotic solvent that solubilizes the starting materials and facilitates the reaction.

    • Aqueous Workup: The extensive washing steps are critical to remove the DMF solvent and succinimide byproduct, ensuring the purity of the intermediate for the subsequent step. The thiosulfate wash is a self-validating step to confirm the removal of excess iodine.

Part B: N-Alkylation to form the Final Product

This step introduces the Boc-protected butyl linker via nucleophilic substitution at the N1 position of the pyrazole ring.

  • Materials:

    • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (from Part A)

    • tert-Butyl (4-bromobutyl)carbamate

    • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (e.g., Cs₂CO₃)

    • Ethanol (EtOH) or another suitable polar solvent (e.g., DMF)

    • Standard glassware for reflux, extraction, and purification.

  • Procedure:

    • Dissolve 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in ethanol (approx. 0.1-0.2 M).

    • Add tert-butyl (4-bromobutyl)carbamate (1.2-1.5 eq) to the solution.

    • Add DIPEA (2.0-3.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 90°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

  • Causality and Trustworthiness:

    • Choice of Base: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HBr generated during the reaction without competing with the pyrazole nitrogen as a nucleophile.

    • Linker Rationale: The butyl linker provides flexibility and a specific length to probe the solvent-front region of a kinase active site. The Boc protecting group is crucial as it prevents the primary amine from undergoing undesired side reactions and can be easily removed under acidic conditions at a later stage of a synthetic sequence.

    • Purification: Chromatographic purification is essential to separate the desired N1-alkylated product from any potential N2-alkylated regioisomer and unreacted starting materials, ensuring the high purity required for subsequent coupling reactions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of the iodo group at the C3 position is to serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for its functional group tolerance and its ability to form carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[10] This is a cornerstone strategy in the synthesis of many kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib.

Suzuki_Coupling cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B Oxidative Addition C Transmetalation Complex B->C Transmetalation D Reductive Elimination C->D D->A Regeneration Product Coupled Product D->Product Intermediate tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-1-yl)butyl)carbamate Intermediate->B BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->C Base Base (e.g., K₂CO₃) Base->C

Caption: The Suzuki-Miyaura coupling pathway.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating.[10]

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

    • Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system, e.g., 1,4-Dioxane/Water (4:1) or DMF/Water (4:1)

    • Microwave synthesis vial, magnetic stirrer.

  • Procedure:

    • To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the vial.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 20-40 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired coupled product.

  • Causality and Trustworthiness:

    • Catalyst Choice: Pd(dppf)Cl₂ is often preferred for its robustness and efficiency in coupling with heteroaryl halides. The dppf ligand helps to stabilize the palladium center throughout the catalytic cycle.

    • Base and Solvent: The base is essential for the transmetalation step, activating the boronic acid. A mixed aqueous/organic solvent system is standard, promoting the solubility of both the organic substrates and the inorganic base. Degassing the solvent is a critical self-validating step to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.

    • Microwave Irradiation: This technique provides rapid, uniform heating, which accelerates the reaction rate and can minimize the formation of degradation byproducts often seen with prolonged heating.

Analytical Characterization

  • ¹H NMR Spectroscopy:

    • A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the C6-H of the pyrimidine ring.

    • Broad singlets for the -NH₂ protons.

    • A triplet corresponding to the -CH₂- group attached to the pyrazole N1 (approx. δ 4.2-4.4 ppm).

    • A broad signal for the -NH- of the carbamate.

    • Multiplets for the two internal -CH₂- groups of the butyl chain.

    • A signal for the terminal -CH₂- adjacent to the carbamate nitrogen.

    • A characteristic singlet at ~δ 1.4 ppm for the nine protons of the tert-butyl group of the Boc protecting group.

  • ¹³C NMR Spectroscopy: Expected signals for all 14 unique carbon atoms, including the carbonyl of the Boc group (~156 ppm), the carbons of the pyrazolo[3,4-d]pyrimidine core, the four distinct carbons of the butyl chain, and the carbons of the tert-butyl group.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight (432.27 g/mol ) and assess the purity of the compound.[7][8]

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in medicinal chemistry. It provides a reliable and versatile platform for the rapid synthesis of libraries of potential kinase inhibitors. The combination of a privileged core, a reactive handle for diversification, and a protected linker makes it an invaluable tool for drug discovery programs. By following robust and well-rationalized protocols, researchers can efficiently leverage this intermediate to accelerate the development of novel therapeutics targeting the kinome and beyond.

References

  • Vertex AI Search Grounding API Redirect. (n.d.). This compound.
  • Vertex AI Search Grounding API Redirect. (n.d.). 1 - Supporting Information.
  • Vertex AI Search Grounding API Redirect. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
  • Vertex AI Search Grounding API Redirect. (n.d.). tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-… - CymitQuimica.
  • Vertex AI Search Grounding API Redirect. (n.d.). This compound.
  • Vertex AI Search Grounding API Redirect. (n.d.). This compound - TargetMol.
  • El-Sayed, N. N. E., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Retrieved January 2, 2026, from [Link]

  • Vertex AI Search Grounding API Redirect. (n.d.). This compound-COA-44898-MedChemExpress.
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  • Vertex AI Search Grounding API Redirect. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
  • Al-Warhi, T., et al. (2020). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Vertex AI Search Grounding API Redirect. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.
  • Vertex AI Search Grounding API Redirect. (n.d.). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed.

Sources

Cell-based assays for pyrazolo[3,4-d]pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide from the Bench: Cell-Based Assay Strategies for the Characterization of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author's Note

As a Senior Application Scientist, my goal extends beyond providing protocols. It is to empower researchers with the foundational knowledge and practical insights required to generate robust, reproducible, and meaningful data. The pyrazolo[3,4-d]pyrimidine scaffold represents a significant class of kinase inhibitors, and understanding their cellular activity is paramount to advancing drug discovery projects.[1][2] This guide is structured to provide a logical workflow, from confirming target engagement within the cell to quantifying the ultimate phenotypic outcome. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for rigorous scientific inquiry.

Introduction: Beyond Biochemical Potency

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, lauded for its role as a bioisostere of adenine, the purine ring in ATP.[1][3][4] This structural mimicry allows it to effectively compete with cellular ATP and inhibit the activity of a wide range of protein kinases, which are central regulators of cell signaling.[1][2] While initial characterization of these inhibitors often begins with in vitro biochemical assays to determine potency (e.g., IC50 against a purified enzyme), such data does not always translate to a cellular context.[5][6] Factors such as cell membrane permeability, efflux pump activity, off-target effects, and competition with high intracellular ATP concentrations can create a significant disparity between biochemical and cellular efficacy.[5][7]

Therefore, a comprehensive suite of cell-based assays is not just recommended—it is essential for validating a compound's mechanism of action and guiding its development. This guide presents a multi-tiered strategy for characterizing pyrazolo[3,4-d]pyrimidine inhibitors, beginning with direct evidence of target binding in live cells, followed by assessment of downstream pathway modulation and concluding with key cellular phenotypic readouts.

cluster_1 Tier 2: Pathway Modulation cluster_2 Tier 3: Phenotypic Outcome NanoBRET NanoBRET™ Assay WesternBlot Phospho-Western Blot NanoBRET->WesternBlot Does binding inhibit kinase activity? CETSA CETSA CETSA->WesternBlot Viability Cell Viability Assay (e.g., CellTiter-Glo®) WesternBlot->Viability Does inhibition affect cell proliferation? Apoptosis Apoptosis Assay (e.g., Caspase-Glo®) WesternBlot->Apoptosis Does inhibition induce cell death? Biochemical Hit Pyrazolo[3,4-d]pyrimidine Biochemical Hit Biochemical Hit->NanoBRET Does it enter cells & bind the target? Biochemical Hit->CETSA Does it stabilize the target in cells?

Caption: A tiered approach to inhibitor characterization.

Section 1: Confirming Intracellular Target Engagement

The first and most critical question is whether your inhibitor binds its intended kinase target within the complex milieu of a living cell. Target engagement assays provide a direct, physical readout of this interaction.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in intact cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET) from a target kinase fused to a bright NanoLuc® luciferase (the donor) to a cell-permeable fluorescent tracer that binds the kinase's active site (the acceptor).[9][10] An effective inhibitor will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[9][11]

Causality Behind the Method: This assay is powerful because it provides a quantitative measure of compound affinity at the target protein in its native, intracellular environment, accounting for cellular uptake and efflux from the outset.[11][12]

start Start prep_cells Prepare Cells: Transfect with Kinase-NLuc fusion plasmid. Seed in 96-well plates. start->prep_cells add_tracer Add Tracer & Inhibitor: Add fluorescent tracer and serial dilutions of pyrazolo[3,4-d]pyrimidine inhibitor. prep_cells->add_tracer equilibrate Equilibrate: Incubate at 37°C for 2 hours to allow for compound entry and binding. add_tracer->equilibrate add_sub Add Substrate: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. equilibrate->add_sub read Read Plate: Measure Donor (460nm) and Acceptor (618nm) emissions. add_sub->read analyze Analyze Data: Calculate BRET ratio (Acceptor/Donor). Plot vs. inhibitor concentration to find IC50. read->analyze end End analyze->end

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation (Day 1):

    • Transfect HEK293 cells (or other suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Co-transfection with a carrier DNA is often performed.[13]

    • Incubate for 18-24 hours to allow for protein expression.[9][13]

    • Harvest cells and resuspend in Opti-MEM™ I medium to a concentration of 2x10^5 cells/mL.[13]

    • Dispense 38-40 µL of the cell suspension into each well of a white, 96-well assay plate.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in Opti-MEM.

    • Prepare the fluorescent tracer at the recommended concentration in Opti-MEM.

    • Add inhibitor dilutions and tracer to the appropriate wells. Include "tracer only" (no inhibitor) and "no tracer" controls.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator. This equilibration time is critical for the system to reach binding equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, ensuring it includes the Extracellular NanoLuc® Inhibitor.[9] This inhibitor is crucial as it prevents any signal from luciferase released by lysed or unhealthy cells, ensuring the BRET signal is from intact cells only.[10][11]

    • Add 20 µL of the substrate solution to each well.[13]

    • Read the plate within 10-20 minutes on a luminometer capable of dual-filtered luminescence detection (e.g., Donor Emission at ~450 nm, Acceptor Emission at ~610 nm).[9][13]

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Normalize the data to the "tracer only" (100% engagement) and "no tracer" (0% engagement) controls.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that assesses target engagement by exploiting the principle of ligand-induced thermal stabilization.[14][15][16] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[14][16] By heating cells treated with an inhibitor across a temperature gradient and then quantifying the amount of soluble target protein remaining, one can observe a "shift" in the protein's melting curve, indicating engagement.[16][17]

Causality Behind the Method: This technique is invaluable as it measures engagement with the endogenous, unmodified target protein in a native cellular environment, requiring no genetic modification of the target.[14][15]

start Start treat_cells Cell Treatment: Culture cells and treat with inhibitor or vehicle (DMSO) for 1-2 hours. start->treat_cells heat_cells Thermal Gradient: Aliquot cell suspension and heat across a range of temperatures (e.g., 40-70°C). treat_cells->heat_cells lyse_cells Cell Lysis: Lyse cells via freeze-thaw cycles. heat_cells->lyse_cells separate Separate Fractions: Centrifuge at high speed to pellet aggregated proteins. lyse_cells->separate collect Collect Supernatant: Isolate the soluble protein fraction. separate->collect analyze Analyze by Western Blot: Quantify remaining soluble target protein at each temperature. collect->analyze plot Plot Melting Curve: Plot % soluble protein vs. temperature to observe thermal shift. analyze->plot end End plot->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: CETSA® with Western Blot Readout

  • Cell Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Treat cells with the pyrazolo[3,4-d]pyrimidine inhibitor at a desired concentration (e.g., 10x the expected IC50) or with vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes for 3 minutes at different temperatures using a thermal cycler (e.g., a gradient from 40°C to 70°C).[17]

    • Cool the samples at room temperature for 3 minutes.[17]

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation:

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[17]

    • Carefully transfer the supernatant (containing the soluble protein fraction) to a new set of tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., via BCA assay).

    • Load equal amounts of protein from each temperature point for both the vehicle- and inhibitor-treated samples onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody specific to the target kinase.

    • Use a loading control antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[18]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each treatment condition, normalize the target protein signal at each temperature to the signal at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble protein remaining versus temperature for both vehicle and inhibitor treatments to generate melting curves. A shift of the curve to the right for the inhibitor-treated sample indicates target stabilization and engagement.

Section 2: Measuring Downstream Pathway Inhibition

Confirming target engagement is the first step. The next is to demonstrate that this binding event leads to the intended functional outcome: inhibition of the kinase's catalytic activity. This is most commonly assessed by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates.

cluster_pathway Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Substrate Downstream Substrate Receptor->Substrate Phosphorylates (p-Substrate) Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Receptor Binds ATP Pocket BLOCKS Response Cellular Response (Proliferation, Survival) Substrate->Response Activates

Caption: Inhibition of a kinase signaling pathway.

Protocol: Western Blot for Phospho-Kinase Substrate Analysis

This protocol provides a robust method to quantitatively evaluate how an inhibitor affects a specific signaling pathway.[19]

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line known to have an active target pathway) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if the pathway of interest is activated by growth factors. This synchronizes the cells and reduces basal signaling.

    • Pre-treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor or ligand (e.g., EGF, HGF) for a short period (e.g., 15-30 minutes) to activate the kinase cascade.[18] Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Place plates on ice and wash cells once with ice-cold PBS.

    • Lyse cells directly in the well using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins of interest during sample preparation.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.[18]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with Laemmli buffer and boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT, anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with ECL substrate and capture the image.[18]

  • Data Analysis and Normalization:

    • Quantify band intensities using densitometry.

    • To ensure observed changes are due to altered phosphorylation and not changes in total protein expression, the membrane must be stripped and re-probed with an antibody against the total (pan) form of the substrate protein.[20]

    • Further re-probing for a loading control (e.g., β-Actin) is also essential.

    • Calculate the final readout by normalizing the phospho-protein signal to the total protein signal. A dose-dependent decrease in this ratio indicates effective target inhibition.

Section 3: Assessing Cellular Phenotypic Consequences

Ultimately, the goal of a kinase inhibitor in an oncology setting is to stop cell proliferation or induce cell death. Phenotypic assays measure these global cellular outcomes.

Cell Viability and Proliferation Assays

These assays determine the effect of an inhibitor on the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[21][22] Its luminescent readout is generally less susceptible to compound interference than colorimetric assays like MTT.[23]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Determine the optimal cell seeding density for your cell line in a 96-well opaque-walled plate to ensure logarithmic growth over the assay period (typically 72 hours).

    • Seed cells in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor.

    • Add 100 µL of the dilutions to the cells (resulting in a 1x final concentration) and incubate for the desired time period (e.g., 72 hours). Include vehicle-only controls.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[24]

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Induction Assays

An effective anticancer agent should ideally induce programmed cell death (apoptosis). A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[25] The Caspase-Glo® 3/7 Assay provides a simple and sensitive "add-mix-measure" method to quantify this activity.[26]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with serial dilutions of the inhibitor as described in the cell viability protocol (Section 3.1). A shorter incubation period (e.g., 24-48 hours) may be optimal for detecting apoptosis.

    • Include a positive control known to induce apoptosis (e.g., staurosporine).

  • Assay Measurement:

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent.

    • Add 100 µL of reagent directly to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours. The proluminescent substrate is cleaved by active caspase-3/7, releasing aminoluciferin, which is used by luciferase to generate a stable "glow-type" signal.[26]

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescent signal (proportional to caspase activity) against the logarithm of inhibitor concentration to determine the EC50 for apoptosis induction.

Section 4: Data Analysis and Integration

A multi-assay approach generates a wealth of data that, when integrated, provides a comprehensive profile of the inhibitor.

Assay TypePrincipleTypical ReadoutKey Consideration
NanoBRET™ Competitive displacement of a fluorescent tracer from a NanoLuc-tagged kinase in live cells.[8][27]Intracellular IC50Requires genetic modification of the target protein. Excellent for high-throughput screening.
CETSA® Ligand-induced thermal stabilization of the endogenous target protein.[14][16]Thermal Shift (ΔTm)No target modification needed. Lower throughput; confirms engagement with native protein.
Phospho-Western Blot Immunodetection of the phosphorylation state of the target or its substrates.[18][19]% Inhibition of PhosphorylationProvides direct evidence of functional target inhibition. Requires specific and validated antibodies.
CellTiter-Glo® Quantification of ATP as a marker for metabolically active cells.[21][22]GI50 / IC50Robust, high-throughput measure of overall cell viability and proliferation.
Caspase-Glo® 3/7 Luminescent detection of caspase-3 and -7 activity, key markers of apoptosis.[25][26]EC50Directly measures induction of programmed cell death.

Interpreting the Results: A successful pyrazolo[3,4-d]pyrimidine inhibitor candidate will ideally demonstrate:

  • A potent intracellular IC50 in the NanoBRET™ assay or a clear thermal shift in the CETSA® assay, confirming target engagement.

  • A corresponding dose-dependent decrease in the phosphorylation of a key downstream substrate in the Western blot analysis.

  • A potent GI50 in the cell viability assay that correlates well with the target inhibition data.

  • A measurable induction of apoptosis, confirming a cytotoxic rather than merely cytostatic mechanism.

Discrepancies in these data can be highly informative. For example, potent target engagement without a corresponding effect on cell viability may suggest pathway redundancy or that the target is not a critical driver in that specific cell line.

Conclusion

The characterization of pyrazolo[3,4-d]pyrimidine kinase inhibitors requires a rigorous, multi-faceted approach that moves beyond simple biochemical measurements. By systematically applying the cell-based assays outlined in this guide—confirming target engagement, quantifying pathway inhibition, and measuring the resulting cellular phenotype—researchers can build a comprehensive and compelling data package. This integrated strategy provides the necessary confidence to validate a compound's mechanism of action, interpret its biological effects, and make informed decisions to advance the most promising candidates in the drug discovery pipeline.

References

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. [Link]

  • Lochhead, P. A. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ScienceDirect. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Promega Connections. Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. [Link]

  • bioRxiv. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. [Link]

  • National Institutes of Health (NIH). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • ResearchGate. Approach used to quantify inhibitor potency and selectivity in vitro. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • PubMed. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (PDF) A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. [Link]

  • PubMed Central. A real-time, bioluminescent annexin V assay for the assessment of apoptosis. [Link]

  • ACS Publications. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

  • Biocompare. Apoptosis Assay Kits. [Link]

  • PubMed Central. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][19][27]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

  • Taylor & Francis Online. Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]

  • RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]

  • YouTube. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • PubMed Central. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • PubMed Central. The target landscape of clinical kinase drugs. [Link]

  • ResearchGate. (PDF) New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. [Link]

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In vitro kinase assay protocol for novel pyrazolo[3,4-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Luminescence-Based In Vitro Kinase Assay Protocol for the Characterization of Novel Pyrazolo[3,4-d]pyrimidine Inhibitors

Senior Application Scientist: Gemini

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent kinase inhibitors.[1][2][3] Its structural similarity to the adenine ring of ATP allows compounds based on this heterocycle to effectively compete for the ATP-binding site within the kinase catalytic domain.[1][2] The development of novel therapeutics targeting kinases, particularly for oncology, necessitates robust and reliable methods for quantifying inhibitor potency. This document provides a detailed protocol for determining the inhibitory activity of novel pyrazolo[3,4-d]pyrimidine compounds using the ADP-Glo™ Kinase Assay, a sensitive and versatile luminescence-based platform. We will cover the principle of the assay, a step-by-step experimental workflow, data analysis for IC50 determination, and key troubleshooting insights to ensure data integrity and reproducibility.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific residues on protein substrates, a process fundamental to cellular signal transduction.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][5]

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, enabling it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1][2][6] This inherent binding capability has led to the successful development of numerous clinical candidates and approved drugs, including the BTK inhibitor ibrutinib.[1][2][6]

Evaluating the potency of new chemical entities based on this scaffold is a critical step in the drug discovery pipeline.[7] An in vitro biochemical assay provides a direct measure of a compound's ability to inhibit the target kinase in a controlled, cell-free environment.[8] This allows for the precise determination of key parameters like the half-maximal inhibitory concentration (IC50), which is essential for establishing structure-activity relationships (SAR) and guiding lead optimization.[9][10]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based method that quantifies the activity of any ADP-generating enzyme.[11][12] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity. The assay is performed in two sequential steps, providing a robust and sensitive readout.[13]

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor (e.g., a pyrazolo[3,4-d]pyrimidine compound) are incubated together. The kinase phosphorylates its substrate, converting ATP to ADP. After this reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the enzymatic reaction and depletes any remaining, unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, which produces a light signal directly proportional to the initial amount of ADP.[11][13] A highly active kinase produces a large amount of ADP, resulting in a strong luminescent signal. Conversely, an effective inhibitor reduces ADP production, leading to a weaker signal.[8]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase Reaction_Mix Kinase Reaction (Room Temp, 60 min) Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor Inhibitor->Kinase Binds to ATP pocket ADP ADP ADP_Glo_Reagent Add ADP-Glo™ Reagent (Incubate 40 min) ADP->ADP_Glo_Reagent Terminates reaction, depletes excess ATP Phospho-Substrate Phospho-Substrate Reaction_Mix->ADP Reaction_Mix->Phospho-Substrate Kinase_Detection_Reagent Add Kinase Detection Reagent (Incubate 30-60 min) ADP_Glo_Reagent->Kinase_Detection_Reagent Converts ADP to ATP Luciferase Luciferase/ Luciferin Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light Proportional to ADP

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

Reagent/MaterialExample SupplierCatalog NumberNotes
ADP-Glo™ Kinase Assay KitPromegaV9101Contains ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP.
Recombinant Kinase of InterestCarna BiosciencesVariese.g., Src, Fyn, BTK. Ensure high purity (>90%).
Kinase SubstrateVariesVariesCan be a generic substrate (e.g., Poly(Glu,Tyr) 4:1) or a specific peptide.
Kinase Reaction Buffer (1X)--Typically 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
Pyrazolo[3,4-d]pyrimidine CompoundsIn-house synthesis-Dissolve in 100% DMSO to create a 10 mM stock.
Staurosporine (Positive Control)Sigma-AldrichS4400A well-characterized, potent, non-selective kinase inhibitor.
DMSO, AnhydrousSigma-Aldrich276855For compound and control dilutions.
White, Opaque 96- or 384-well platesCorning3917 (96-well)Low-volume, solid white plates are required for luminescence assays.
Multichannel PipettesVaries-For accurate and efficient liquid handling.
Plate-reading LuminometerBMG LABTECHPHERAstar FSXOr equivalent instrument capable of reading glow luminescence.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, maintaining a 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[14] All steps should be performed at room temperature unless otherwise specified.

Reagent Preparation
  • Compound Dilution Plate:

    • Prepare a serial dilution of your novel pyrazolo[3,4-d]pyrimidine compounds in 100% DMSO. A typical 10-point, 3-fold dilution series might start from a 1 mM concentration.

    • Prepare positive (e.g., Staurosporine) and negative (DMSO only) controls at the same concentrations.

    • Transfer a small volume (e.g., 1 µL) of these DMSO dilutions to an intermediate plate and dilute with kinase reaction buffer to create a 4X final concentration. This minimizes the final DMSO concentration in the assay to ≤1%.[15]

  • ATP/Substrate Master Mix (2X):

    • Prepare a master mix containing ATP and the kinase substrate in 1X kinase reaction buffer.

    • The final ATP concentration in the kinase reaction should ideally be at or near the Michaelis constant (Km) for the specific kinase.[16] This increases the assay's sensitivity to ATP-competitive inhibitors. If Km is unknown, 10 µM is a common starting point.[17]

    • The substrate concentration should be optimized based on the kinase's activity.

  • Kinase Solution (2X):

    • Dilute the recombinant kinase enzyme to a 2X working concentration in 1X kinase reaction buffer. The optimal amount of kinase should be determined empirically to ensure the reaction is within the linear range of the ATP-to-ADP standard curve (typically 10-30% ATP conversion).

  • ADP-Glo™ Reagents:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use.[14] Follow the manufacturer's instructions for reconstituting the Kinase Detection Substrate with the Kinase Detection Buffer.[13]

Experimental Workflow

Workflow A Prepare Reagents (Compounds, Kinase, ATP/Substrate) B Dispense 2.5 µL of 4X Compound/Control into assay plate A->B C Add 2.5 µL of 2X Kinase Solution B->C D Pre-incubate for 15 min at Room Temperature C->D E Initiate Reaction: Add 5 µL of 2X ATP/Substrate Mix D->E F Incubate for 60 min at Room Temperature E->F G Stop Reaction: Add 10 µL of ADP-Glo™ Reagent F->G H Incubate for 40 min at Room Temperature G->H I Develop Signal: Add 20 µL of Kinase Detection Reagent H->I J Incubate for 30-60 min at Room Temperature (in dark) I->J K Read Luminescence (RLU) J->K L Data Analysis: Calculate % Inhibition & IC50 K->L

Caption: Step-by-step experimental workflow for the kinase assay.

Step-by-Step Assay Procedure
  • Dispense Compounds: Add 2.5 µL of the 4X compound dilutions (from step 4.1.1) to the wells of a white, opaque 384-well plate. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add Kinase: Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction starts.[18]

  • Initiate Kinase Reaction: Add 5 µL of the 2X ATP/Substrate master mix to all wells to start the reaction. The total reaction volume is now 10 µL.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Stop Incubation: Mix the plate and incubate for 40 minutes at room temperature.[11][13]

  • Develop Signal: Add 20 µL of Kinase Detection Reagent to each well. This step converts the generated ADP to ATP and initiates the luciferase reaction.

  • Signal Incubation: Mix the plate, protect it from light, and incubate for 30-60 minutes at room temperature.[14]

  • Measure Luminescence: Read the relative light units (RLU) using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[14]

Data Analysis and Interpretation

Controls
  • High Control (0% Inhibition): Kinase + Substrate + ATP + DMSO vehicle. This represents maximum kinase activity.

  • Low Control (100% Inhibition): Kinase + Substrate + ATP + a high concentration of a potent control inhibitor (e.g., Staurosporine). This represents background signal.

  • No Enzyme Control: Substrate + ATP + DMSO vehicle (no kinase). This helps to identify any non-enzymatic ATP hydrolysis.

Calculating Percent Inhibition

The raw RLU values are converted into percent inhibition using the high and low controls as reference points.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Low_Control) / (RLU_High_Control - RLU_Low_Control))

IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[19]

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software like GraphPad Prism.[20]

  • The IC50 value is derived directly from the curve fit.[19]

Example Data and IC50 Curve:

log [Inhibitor] (M)[Inhibitor] (nM)% Inhibition
-9.015.2
-8.53.1612.8
-8.01035.1
-7.531.665.4
-7.010088.9
-6.531695.7
-6.0100098.2

In this example, the calculated IC50 would be approximately 20 nM .

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Inhibition Observed 1. Compound is insoluble or has degraded.[16]2. Compound is not an inhibitor of this specific kinase.3. ATP concentration is too high, outcompeting the inhibitor.[16]1. Verify compound integrity (NMR, MS) and solubility in assay buffer.2. Test against a broader kinase panel to identify the correct target.3. Rerun the assay with the ATP concentration at or below the Km for the kinase.
High Variability Between Replicates 1. Inaccurate pipetting, especially with small volumes.2. Incomplete mixing of reagents in wells.3. Reagent instability or improper storage.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure thorough but gentle mixing after each reagent addition.3. Aliquot reagents upon receipt and store them as recommended. Avoid repeated freeze-thaw cycles.
Low Signal or Low S/B Ratio 1. Insufficient kinase activity (too little enzyme or short incubation).2. Inactive enzyme or substrate.3. Reagents (especially ATP) contaminated with ADP.1. Optimize enzyme concentration and reaction time to achieve 10-30% ATP turnover.2. Use a positive control inhibitor to confirm assay performance.[16]3. Use high-purity reagents, such as the Ultra Pure ATP provided in the kit.[21]
Inhibitor Appears to Activate Kinase 1. Compound interferes with the luciferase detection chemistry.2. Compound is fluorescent or absorbs light at the emission wavelength (less common with luminescence).1. Run a counterscreen: test the compound directly in the ADP-to-light generation step (without the kinase) to check for luciferase inhibition or activation.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Europe PMC. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Library of Medicine. [Link]

  • Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Library of Medicine. [Link]

  • IC50 Determination. edX. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. Royal Society of Chemistry. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Library of Medicine. [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

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Application Note: Synthesis of Novel Fluorinated Probes from 4-amino-3-iodopyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring system, an isomer of adenine, is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Its ability to mimic the natural purine structure allows for its interaction with a wide range of biological targets, including protein kinases.[3] This has led to the development of numerous therapeutic agents.[2][4] Beyond its therapeutic potential, the pyrazolo[3,4-d]pyrimidine core can be chemically modified to create fluorescent probes for biological imaging and sensing applications. The introduction of a halogen, such as iodine, at the 3-position of the 4-aminopyrazolo[3,4-d]pyrimidine core provides a versatile handle for derivatization through transition metal-catalyzed cross-coupling reactions.[5] This application note provides a detailed guide for the synthesis of novel fluorescent probes from 4-amino-3-iodopyrazolo[3,4-d]pyrimidine using Sonogashira and Suzuki cross-coupling reactions.

The strategic placement of the iodo group at the 3-position allows for the introduction of various fluorescent moieties, such as aryl, heteroaryl, or alkynyl groups, thereby tuning the photophysical properties of the resulting probes. This approach enables the rational design of fluorescent probes with tailored absorption and emission profiles for specific biological applications.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The key to unlocking the potential of 4-amino-3-iodopyrazolo[3,4-d]pyrimidine as a scaffold for fluorescent probes lies in the strategic use of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond facilitates efficient bond formation under relatively mild conditions. Two of the most powerful and versatile methods for this purpose are the Sonogashira and Suzuki-Miyaura cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Fluorophores

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly well-suited for the synthesis of fluorescent probes, as many common fluorophores are available as terminal alkynes or can be readily synthesized. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a mild base.

Mechanism Insight: The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper.[7] The palladium cycle involves oxidative addition of the aryl iodide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Fluorophores

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids, including many fluorescent derivatives.

Mechanism Insight: The catalytic cycle of the Suzuki coupling involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of fluorescent probes from 4-amino-3-iodopyrazolo[3,4-d]pyrimidine.

Protocol 1: Synthesis of a 3-Alkynyl-4-aminopyrazolo[3,4-d]pyrimidine Fluorescent Probe via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of 4-amino-3-iodopyrazolo[3,4-d]pyrimidine with a fluorescent terminal alkyne.

Materials:

  • 4-amino-3-iodopyrazolo[3,4-d]pyrimidine

  • Fluorescent terminal alkyne (e.g., dansyl-propargylamine, N-propargyl-1,8-naphthalimide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-amino-3-iodopyrazolo[3,4-d]pyrimidine (1.0 eq), the fluorescent terminal alkyne (1.2 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (or THF) to dissolve the reactants.

  • To the solution, add triethylamine (3.0 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired fluorescent probe.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality behind Experimental Choices: The use of a palladium(0) catalyst and a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction.[6] The base (triethylamine) is necessary to deprotonate the terminal alkyne, forming the reactive acetylide species. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation and side reactions.

Protocol 2: Synthesis of a 3-Aryl-4-aminopyrazolo[3,4-d]pyrimidine Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-amino-3-iodopyrazolo[3,4-d]pyrimidine with a fluorescent boronic acid.

Materials:

  • 4-amino-3-iodopyrazolo[3,4-d]pyrimidine

  • Fluorescent aryl boronic acid (e.g., 4-(pyren-1-yl)phenylboronic acid, 4-(N,N-dimethylamino)phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos, XPhos)

  • A base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃))

  • A solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry reaction vessel, combine 4-amino-3-iodopyrazolo[3,4-d]pyrimidine (1.0 eq), the fluorescent aryl boronic acid (1.5 eq), the palladium catalyst (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0-3.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a biphasic system is used, separate the organic layer. If a single solvent is used, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the fluorescent probe.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Causality behind Experimental Choices: The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required for the transmetalation step. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Characterization and Data Presentation

The synthesized fluorescent probes should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the successful coupling and the structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the synthesized probe.

Photophysical Characterization
  • UV-Visible Absorption Spectroscopy: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

  • Fluorescence Spectroscopy: To determine the emission maxima (λ_em) and to calculate the fluorescence quantum yield (Φ_F). The quantum yield should be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Stokes Shift: The difference between the absorption and emission maxima (λ_em - λ_abs) should be calculated, as a larger Stokes shift is generally desirable to minimize self-absorption.

Table 1: Expected Photophysical Properties of Synthesized Fluorescent Probes

Probe TypeExample FluorophoreExpected λ_abs (nm)Expected λ_em (nm)Expected Φ_FExpected Stokes Shift (nm)
Alkynyl-Pyrazolopyrimidine Dansyl330-350500-5300.4 - 0.7170-180
Alkynyl-Pyrazolopyrimidine Naphthalimide340-360420-4500.6 - 0.980-90
Aryl-Pyrazolopyrimidine Pyrene340-350380-420 (monomer), 450-500 (excimer)0.5 - 0.840-70
Aryl-Pyrazolopyrimidine Dimethylaminophenyl300-320400-4300.3 - 0.6100-110

Note: The expected values are based on literature data for similar fluorophores and may vary depending on the specific substitution pattern and solvent environment.

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthetic pathways for the preparation of fluorescent probes from 4-amino-3-iodopyrazolo[3,4-d]pyrimidine.

Sonogashira_Coupling start 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine catalyst Pd(PPh₃)₄, CuI, Base start->catalyst alkyne Fluorescent Terminal Alkyne alkyne->catalyst product 3-Alkynyl-4-aminopyrazolo[3,4-d]pyrimidine Fluorescent Probe catalyst->product

Caption: Sonogashira coupling workflow.

Suzuki_Coupling start 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine catalyst Pd Catalyst, Ligand, Base start->catalyst boronic_acid Fluorescent Aryl Boronic Acid boronic_acid->catalyst product 3-Aryl-4-aminopyrazolo[3,4-d]pyrimidine Fluorescent Probe catalyst->product

Caption: Suzuki-Miyaura coupling workflow.

Conclusion and Future Perspectives

This application note provides a comprehensive guide to the synthesis of novel fluorescent probes based on the 4-amino-3-iodopyrazolo[3,4-d]pyrimidine scaffold. The detailed protocols for Sonogashira and Suzuki-Miyaura cross-coupling reactions offer a versatile platform for the development of a wide range of fluorescent probes with tunable photophysical properties. The resulting probes have the potential for broad applications in biological imaging, high-throughput screening, and as sensors for various biomolecules. Further exploration of different fluorescent partners and optimization of the linker chemistry will undoubtedly lead to the development of next-generation probes with enhanced brightness, photostability, and target specificity.

References

  • MDPI. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • MDPI. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Retrieved from [Link]

  • MDPI. (2019). Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75420, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2000). Synthesis of 7-alkynylated 8-aza-7-deaza-2′-deoxyadenosines via the Pd-catalysed cross-coupling reaction. Retrieved from [Link]

  • ScienceDirect. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Retrieved from [Link]

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  • U.S. National Library of Medicine. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2021). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Fluorescent adenosine analogs: A comprehensive survey. Retrieved from [Link]

  • MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3][4] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[1][3][5] This mimicry of the adenine ring of ATP enables these compounds to act as competitive inhibitors in the kinase active site.[3] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][6][7]

The versatility of this scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacological profile to achieve desired potency and selectivity.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and efficient experimental procedures for the synthesis of substituted pyrazolo[3,4-d]pyrimidines, with a focus on practical application and the causal reasoning behind methodological choices.

Strategic Approaches to Synthesis: A Guide to Core Methodologies

The construction of the pyrazolo[3,4-d]pyrimidine ring system is typically achieved through the annulation of a pyrimidine ring onto a pre-existing, appropriately functionalized pyrazole precursor. Several key strategies have emerged as reliable and versatile, each with its own set of advantages. This guide will focus on two prominent and widely applicable methods:

  • Classical Cyclocondensation from 5-Aminopyrazole-4-carbonitriles (or Carboxylates): This is a foundational and highly adaptable two-step approach.

  • Microwave-Assisted Three-Component Synthesis: A modern, efficient, and atom-economical one-pot method.

Methodology 1: Classical Cyclocondensation from 5-Aminopyrazoles

This strategy is arguably the most traditional and widely employed route for the synthesis of N-aryl/alkyl-pyrazolo[3,4-d]pyrimidin-4-amines. The underlying principle involves the reaction of a 5-aminopyrazole bearing a nitrile or ester group at the 4-position with a one-carbon synthon, such as formamide or triethyl orthoformate, to construct the pyrimidine ring.

Causality Behind the Experimental Design:

The 5-amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the one-carbon synthon. A subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the fused pyrimidine ring. The choice of the starting pyrazole (nitrile vs. ester) and the one-carbon synthon can influence reaction conditions and yields. The use of formamide often requires high temperatures to drive the reaction to completion.

Experimental Workflow Diagram:

G cluster_0 Step 1: Synthesis of 5-Aminopyrazole Precursor cluster_1 Step 2: Pyrimidine Ring Annulation start Start with 2-(ethoxymethylene)malononitrile and Phenylhydrazine step1 Reflux in Ethanol start->step1 product1 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile step1->product1 step2 React with Formamide product1->step2 step3 Heat under Reflux step2->step3 product2 Substituted Pyrazolo[3,4-d]pyrimidine step3->product2

Caption: Workflow for the classical synthesis of pyrazolo[3,4-d]pyrimidines.

Detailed Step-by-Step Protocol: Synthesis of 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

This protocol is adapted from a reported synthesis and illustrates the cyclocondensation approach.[8]

Materials:

  • 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile

  • Formamide

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (2 mmol, 0.57 g), formamide (10 mL), and DMF (10 mL).

  • Reflux: Heat the reaction mixture under reflux for 12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Precipitation and Filtration: A yellow precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the precipitate with cold water and then recrystallize from ethanol to obtain the pure 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.[8]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10][11][12]

Spectroscopic Data Expected Signals
IR (cm⁻¹) 3323, 3166 (NH₂), 2235 (C≡N), 1636 (C=N)[8]
¹H NMR (DMSO-d₆, δ/ppm) 2.35 (s, 3H, CH₃), 7.30 (d, 2H, Ar-H), 7.55 (s, 2H, NH₂), 7.75 (d, 2H, Ar-H), 8.25 (s, 1H, pyrimidine CH)[8]

Methodology 2: Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This modern approach offers significant advantages in terms of reaction time, yield, and operational simplicity.[13][14][15][16] It involves the one-pot reaction of a 5-aminopyrazole-4-carboxylate, an orthoformate (as the one-carbon source), and a primary amine.

Causality Behind the Experimental Design:

The reaction proceeds via the initial formation of an N-pyrazolylformamidine intermediate from the 5-aminopyrazole and the orthoformate. The primary amine then displaces the alkoxy group from the formamidine, followed by an intramolecular nucleophilic attack of the pyrazole's endocyclic nitrogen onto the newly formed imine carbon. A final cyclization and elimination of methanol yield the pyrazolo[3,4-d]pyrimidin-4-one core. Microwave irradiation accelerates the reaction by efficiently heating the polar reactants and solvent, leading to significantly shorter reaction times compared to conventional heating.[13][14][16] This method is also notable for not requiring a catalyst.[13][14]

Reaction Scheme Diagram:

G cluster_reactants Reactants cluster_process Process R1 5-Aminopyrazole- 4-carboxylate Microwave Microwave Irradiation (e.g., 160°C, 55 min) R1->Microwave R2 Trimethyl Orthoformate R2->Microwave R3 Primary Amine (R'-NH2) R3->Microwave Product 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-one Microwave->Product

Caption: Three-component microwave synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Detailed Step-by-Step Protocol: General Procedure for Microwave Synthesis

This is a generalized protocol based on a highly efficient reported method.[13][14][16]

Materials:

  • Methyl 5-aminopyrazolyl-4-carboxylate derivative (1.0 mmol)

  • Trimethyl orthoformate (3.0 mmol)

  • Primary amine (1.2 mmol)

  • Microwave reactor (e.g., CEM Discover SP)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Appropriate solvent for recrystallization (e.g., ethyl acetate, methanol)

Procedure:

  • Reaction Mixture Preparation: In a 10 mL microwave reaction vessel, combine the methyl 5-aminopyrazolyl-4-carboxylate (1.0 mmol), trimethyl orthoformate (3.0 mmol), and the desired primary amine (1.2 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 55 minutes. The maximum power should be set to 150 W and the pressure limit to 435 psi.[14]

  • Cooling and Isolation: After the irradiation is complete, allow the reaction vessel to cool to room temperature. The product will typically precipitate out of the solution.

  • Filtration: Isolate the precipitated product by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold solvent and then recrystallize from an appropriate solvent (e.g., ethyl acetate or methanol) to obtain the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.[13][14]

  • Characterization: Analyze the product using ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.[13]

Data Summary: Scope of the Microwave-Assisted Synthesis

The following table summarizes the yields for various substituted pyrazolo[3,4-d]pyrimidin-4-ones synthesized using the microwave-assisted protocol, demonstrating the versatility of this method.

Entry Amine Substrate Product Yield (%) Reference
1Benzylamine5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83[14]
24-Chlorobenzylamine5-(4-Chlorobenzyl)-3-(4-bromophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one66[13]
34-Picolylamine3-(4-Chlorophenylamino)-5-(4-picolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70[13]

Analytical Characterization: A Self-Validating System

The structural elucidation of the synthesized pyrazolo[3,4-d]pyrimidines is crucial for validating the success of the synthesis. A combination of spectroscopic techniques provides a comprehensive and self-validating characterization.

  • ¹H and ¹³C NMR Spectroscopy: These are the primary tools for determining the chemical structure. Key diagnostic signals include the singlet for the proton at position 6 of the pyrimidine ring (typically δ 8.0-8.5 ppm in ¹H NMR) and the signal for the carbonyl carbon (C4) in pyrimidinones (around δ 157 ppm in ¹³C NMR).[11][13]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as N-H stretches, C=O of the pyrimidinone ring, and C≡N of nitrile precursors.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N), which should match the calculated values for the target molecule.

Conclusion and Future Perspectives

The synthetic routes detailed in this guide represent robust and versatile methods for accessing a wide range of substituted pyrazolo[3,4-d]pyrimidines. The classical cyclocondensation method offers a reliable and well-established pathway, while the microwave-assisted three-component synthesis provides a rapid and efficient alternative that aligns with the principles of green chemistry. The choice of method will depend on the specific target molecule, available starting materials, and desired throughput. As the therapeutic potential of pyrazolo[3,4-d]pyrimidines continues to be explored, the development of novel and efficient synthetic methodologies will remain a key focus for researchers in medicinal chemistry and drug discovery. The ability to readily generate diverse libraries of these compounds is essential for structure-activity relationship (SAR) studies and the identification of new clinical candidates.[4][5]

References

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  • Oh, C.-H., et al. (2005). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 13(12), 4051-4057. [Link]

  • Krasavin, M., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway Institutional Repository. [Link]

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  • Krasavin, M., et al. (2018). Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate. [Link]

  • Various Authors. (n.d.). Sequential three-component synthesis of pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. [Link]

  • Krasavin, M., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Royal Society of Chemistry. [Link]

  • Trentini, A., et al. (2023). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. IRIS Institutional Research Information System. [Link]

  • Abdel-Gawad, H., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • El-Sayed, N. N. E., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • Wang, X., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17745-17758. [Link]

  • Cacciari, B., et al. (2007). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Current Medicinal Chemistry, 14(10), 1089-1103. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Semantic Scholar. [Link]

  • Zghair, Z. R., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). [Link]

  • Gomaa, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2275957. [Link]

  • Bekhit, A. A., et al. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 343(11), 633-641. [Link]

  • Cacciari, B., et al. (2007). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(1), 43-51. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of the Iranian Chemical Society, 16(5), 1037-1045. [Link]

  • Various Authors. (n.d.). Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. ResearchGate. [Link]

  • Esteves, A. P., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. Magnetic Resonance in Chemistry, 45(5), 433-436. [Link]

  • El-Gazzar, M. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1845-1863. [Link]

  • Gouda, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824-2838. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. [Link]

  • Manfrinato, M. C., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5437. [Link]

  • Rageh, H. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296. [Link]

  • El-Sayed, M. A.-H., et al. (2018). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Medicinal Chemistry Research, 27(4), 1195-1209. [Link]

  • Al-Romaigh, F. A., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a key intermediate in the synthesis of targeted therapies like Ibrutinib, ensuring a high-yield, high-purity product is critical.[1] This guide provides in-depth technical advice, detailed protocols, and answers to frequently asked questions.

I. Synthesis Overview & Key Challenges

The synthesis of the target molecule is primarily achieved through the N-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a suitable protected aminobutyl halide, typically tert-butyl (4-bromobutyl)carbamate.

The primary challenges in this synthesis are:

  • Regioselectivity of N-alkylation: The pyrazolo[3,4-d]pyrimidine core has two potential sites for alkylation on the pyrazole ring (N-1 and N-2). Formation of the undesired N-2 isomer is a common side reaction that can significantly reduce the yield of the target N-1 isomer.[2][3]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the regioselectivity and overall yield of the reaction.

  • Purification: Separation of the desired N-1 isomer from the N-2 isomer and other impurities can be challenging due to their similar polarities.

  • Starting Material Quality: The purity of the starting materials, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and tert-butyl (4-bromobutyl)carbamate, is crucial for a successful reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

A1: The most frequent cause of low yields is the formation of the undesired N-2 alkylated regioisomer. The pyrazole ring of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine presents two nucleophilic nitrogen atoms, leading to a mixture of N-1 and N-2 alkylated products. The ratio of these isomers is highly dependent on the reaction conditions.

Q2: How can I control the regioselectivity of the N-alkylation to favor the desired N-1 isomer?

A2: Controlling regioselectivity is key to improving your yield. Here are some strategies:

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a commonly used base that can favor the formation of the N-1 isomer. Weaker bases like potassium carbonate (K₂CO₃) may also be used, though they might require longer reaction times or higher temperatures.[4]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the starting materials and facilitate the reaction. The choice of solvent can influence the reaction rate and selectivity.[2]

  • Temperature Control: Running the reaction at an optimal temperature is crucial. Lower temperatures may slow down the reaction but can sometimes improve selectivity. It is advisable to start at room temperature and gently heat if the reaction is not proceeding.

Q3: How do I know if I have a mixture of N-1 and N-2 isomers?

A3: A mixture of isomers can be identified using analytical techniques:

  • Thin Layer Chromatography (TLC): The N-1 and N-2 isomers will likely have slightly different Rf values, appearing as two close spots on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method will show two distinct peaks for the two isomers.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between the isomers. The chemical shifts of the protons on the pyrazolo[3,4-d]pyrimidine core and the attached butyl chain will differ between the N-1 and N-2 isomers.

Q4: What is the best way to purify the desired N-1 isomer?

A4: Column chromatography is the most effective method for separating the N-1 and N-2 isomers. A silica gel column with a gradient elution system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is typically used. Careful optimization of the solvent system is necessary to achieve good separation.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive base.1. Use freshly opened or properly stored sodium hydride.
2. Poor quality starting materials.2. Check the purity of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and tert-butyl (4-bromobutyl)carbamate by NMR or HPLC.
3. Insufficient reaction time or temperature.3. Monitor the reaction by TLC. If it is proceeding slowly, consider increasing the temperature or extending the reaction time.
Formation of multiple unidentified spots on TLC 1. Decomposition of starting materials or product.1. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
2. Side reactions due to reactive impurities.2. Purify starting materials if necessary.
Difficulty separating N-1 and N-2 isomers by column chromatography 1. Suboptimal solvent system for chromatography.1. Systematically screen different solvent systems with varying polarities. A shallow gradient elution can improve separation.
2. Overloaded column.2. Use an appropriate amount of silica gel for the amount of crude product being purified.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Starting Material)

This protocol is for researchers who need to synthesize the starting pyrazolopyrimidine core.

Reaction Scheme:

Synthesis_of_Iodo_Pyrazolopyrimidine Start 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Reagent N-Iodosuccinimide (NIS) DMF Start->Reagent Heat Product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Reagent->Product

Caption: Iodination of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.

Materials:

  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add N-Iodosuccinimide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid and wash with cold ethanol.

  • Dry the product under vacuum to yield 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 2: Synthesis of this compound

Reaction Scheme:

N_Alkylation_Synthesis Start 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Base NaH DMF Start->Base 1. Add Base Reagent1 tert-Butyl (4-bromobutyl)carbamate Product tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-1-yl)butyl)carbamate Reagent1->Product Stir at RT Base->Reagent1 2. Add Alkylating Agent

Caption: N-alkylation of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • tert-Butyl (4-bromobutyl)carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl (4-bromobutyl)carbamate (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.

V. Analytical Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR The spectrum should be consistent with the structure of this compound. Key signals include the pyrazolo[3,4-d]pyrimidine protons, the butyl chain protons, and the tert-butyl protons.
LC-MS The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₄H₂₁IN₆O₂). Purity can be assessed by the peak area in the chromatogram.[7]
HPLC A single major peak should be observed under the optimized method, indicating high purity. The retention time should be consistent with a reference standard if available.

VI. References

  • Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. (2025). ResearchGate. [Link]

  • Stone, T. E., et al. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505-511. [Link]

  • HPLC method for analyzing ibrutinib and ibrutinib-preparation-related substances and usage of impurities as reference standard. Patsnap Eureka.

  • Stone, T. E., et al. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-Alkylation. Formation, Rearrangement,and Aldehyde Coupling Reactions of. 3-Lithio Derivatives. American Chemical Society. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). National Institutes of Health. [Link]

  • A Review on Various Analytical Methods of Ibrutinib. (n.d.). Jetir.org. [Link]

  • Exploring the analytical method development for ibrutinib: A review. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 10-19. [Link]

  • Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. (n.d.). PubMed. [Link]

  • NEW APPROACH IN DETERMINING IBRUTINIB IN HUMAN PLASMA BY HPLC-DAD AND APPLICATION OF THE METHOD IN A PRELIMINARY PHARMACOKINETIC. (2020). Farmacia Journal. [Link]

  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. (n.d.). PubMed Central. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (n.d.). Indian Academy of Sciences. [Link]

  • Exploring the analytical method development for ibrutinib: A review. (2025). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). National Institutes of Health. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025). ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. [Link]

  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. (2021). PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Institutes of Health. [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health. [Link]

  • Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PubMed. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Taylor & Francis Online. [Link]

  • (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). RSC Publishing. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (n.d.). Semantic Scholar. [Link]

  • CAS 151266-23-8 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Preclinical Research CRO. [Link]

Sources

Solubility issues of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Guide

Product: tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate Molecular Formula: C₁₄H₂₁IN₆O₂ Molecular Weight: 432.27 g/mol [1]

Welcome to the technical support guide for this compound. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound based on its structure?

A1: The chemical structure of this compound presents a classic case of amphipathicity, meaning it has both polar and nonpolar regions.

  • Polar Regions: The core 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine structure is rich in nitrogen atoms and possesses a primary amine (-NH₂) group, which can participate in hydrogen bonding. These features contribute to its polarity.[2]

  • Nonpolar Regions: The tert-Butyl carbamate (Boc) protecting group is bulky and hydrophobic. The four-carbon alkyl (butyl) chain linker is also nonpolar.

This dual nature means the compound is unlikely to be soluble in purely nonpolar solvents (like hexane) or highly polar protic solvents (like water). The principle of "like dissolves like" suggests that solvents with intermediate polarity, or polar aprotic solvents, will be the most effective.[3][4]

Q2: I am having trouble dissolving the compound. What is the recommended starting solvent?

A2: For compounds in the pyrazolo[3,4-d]pyrimidine family, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5] Literature on similar derivatives frequently reports good solubility in DMSO.[5] We recommend preparing a high-concentration stock solution in 100% DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.

Q3: My experimental protocol requires a low concentration of DMSO. How can I prepare my working solution?

A3: This is a common challenge when a compound is poorly soluble in aqueous solutions.[6] The standard procedure is as follows:

  • Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM or 50 mM).

  • For your working solution, perform a serial dilution. First, dilute the DMSO stock into your desired aqueous buffer or media. Ensure that the final concentration of DMSO is low enough not to affect your experimental system (typically <0.5%).

  • Vortex thoroughly after dilution. If you observe any precipitation, you may be exceeding the aqueous solubility limit at that concentration. See the troubleshooting guide below for further steps.

Q4: Can I use ethanol or methanol to dissolve the compound?

A4: Alcohols like ethanol and methanol are polar protic solvents and may be effective, often used as co-solvents to improve the solubility of hydrophobic compounds in water.[7][8] They can be a good second choice after DMSO. However, as with DMSO, you will likely need to prepare a concentrated stock and dilute it carefully, as the compound's solubility will decrease significantly upon addition to an aqueous environment.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Issue 1: The compound will not dissolve in 100% DMSO.

While unlikely for this class of compounds, poor quality reagent or improper storage could be a factor. However, if you are confident in the material's integrity, follow these steps.

Troubleshooting Protocol:

  • Increase Solvent Volume: You may be attempting to create a solution that is above the compound's solubility limit. Try reducing the concentration by adding more DMSO.

  • Apply Gentle Heat: Warm the solution to 30-40°C in a water bath. Increased temperature often enhances the rate of dissolution and solubility.[9] Do not overheat, as it could risk degrading the compound.

  • Use Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The energy from sonication can help break up solid aggregates and facilitate solvation.

Issue 2: The compound dissolves in DMSO but precipitates upon dilution into my aqueous buffer/media.

This is the most common solubility problem and indicates that the compound's concentration is too high for the final aqueous environment.

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Solution step1 Is final DMSO concentration < 0.5%? start->step1 step2 Lower the final concentration of the compound. Prepare a new dilution from stock. step1->step2 Yes step5 Experiment Failed: Re-evaluate required concentration. step1->step5 No (High DMSO may be toxic) step3 Consider using a co-solvent system. (e.g., DMSO/Ethanol, DMSO/PEG400) step2->step3 Precipitation Persists end Proceed with Experiment step2->end Soluble step4 Use Pluronic F-68 or other surfactants in the final aqueous buffer. step3->step4 Precipitation Persists step3->end Soluble step4->step5 Precipitation Persists step4->end Soluble G cluster_molecule The Compound cluster_solvents The Solvents boc Boc Group (Nonpolar, Bulky) linker Butyl Linker (Nonpolar, Flexible) boc->linker core Pyrazolo[3,4-d]pyrimidine Core with -NH2 and -I groups (Polar, H-Bonding) linker->core polar Polar Solvents (e.g., Water) polar->boc Repels polar->linker Repels polar->core Attracts nonpolar Nonpolar Solvents (e.g., Hexane) nonpolar->boc Attracts nonpolar->linker Attracts nonpolar->core Repels dmso Polar Aprotic Solvents (e.g., DMSO) dmso->boc Solvates Both dmso->core Solvates Both

Caption: Molecular interactions driving solubility behavior.

References

  • Molecules. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]

  • ACS Publications. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health (NIH). [Link]

  • Spark Admissions. (n.d.). Polarity and Solubility of Organic Compounds. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube. [Link]

  • USGS Publications Warehouse. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • Unacademy. (n.d.). Cosolvent. [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ISPE. (2012). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (n.d.). Co-solvent: Significance and symbolism. [Link]

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Technical Support Center: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidines. This resource is designed to provide practical troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this critical heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a prominent feature in numerous biologically active compounds, and the 3-iodo derivative serves as a key intermediate for further functionalization, particularly in drug discovery programs.[1][2][3][4]

This guide offers in-depth insights into potential side reactions and provides actionable solutions to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My iodination reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete iodination is a common issue. Several factors can contribute to this:

  • Insufficiently Activated Iodine Source: Molecular iodine (I₂) alone is often not electrophilic enough to iodinate the electron-deficient pyrazolo[3,4-d]pyrimidine ring.[5][6] The reaction typically requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺).

  • Choice of Iodinating Reagent: N-Iodosuccinimide (NIS) is a common reagent for this transformation.[2][7][8] However, its reactivity can be substrate-dependent. For less reactive substrates, stronger iodinating systems like iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or pre-formed hypervalent iodine reagents may be necessary.[9][10]

  • Reaction Temperature: While many iodination reactions are run at room temperature or slightly elevated temperatures (e.g., 60-80°C), some substrates may require more forcing conditions to achieve full conversion.[2][7]

  • Solvent Choice: The choice of solvent can influence the solubility of the starting material and reagents, as well as the reaction rate. Dimethylformamide (DMF) is a common solvent for this reaction.[2][7]

Troubleshooting Steps:

  • Increase the Equivalents of Iodinating Agent: A modest increase in the amount of NIS or other iodinating reagent (e.g., from 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.

  • Add an Activator/Oxidant: If using molecular iodine, the addition of an oxidizing agent like iodic acid (HIO₃) or nitric acid can significantly enhance the reaction rate.[9][10]

  • Elevate the Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.

  • Screen Different Solvents: If solubility is an issue, consider alternative polar aprotic solvents.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions?

A2: The formation of multiple products can arise from several side reactions:

  • Over-iodination: While the 3-position is generally the most reactive site for electrophilic substitution on the 1H-pyrazolo[3,4-d]pyrimidine core, prolonged reaction times, high temperatures, or the use of highly reactive iodinating agents can lead to di-iodination at other positions on the ring system.

  • N-Iodination: In some cases, iodination can occur on one of the nitrogen atoms of the pyrazole or pyrimidine ring, although this is generally less favorable.

  • Ring Opening/Rearrangement: Under harsh acidic or basic conditions, the pyrazolopyrimidine ring system can be susceptible to hydrolysis or rearrangement, leading to a complex mixture of products.

  • N-Alkylation (if an alkyl halide is present): If the starting material is not protected at the N1 position and an alkylating agent is present, competitive N-alkylation can occur at the N1 or N2 positions of the pyrazole ring.[11][12][13][14][15] The regioselectivity of this alkylation can be highly dependent on the solvent and base used.[11]

Troubleshooting Flowchart for Side Product Formation:

G start Multiple Products Observed check_over_iodination Check for Di-iodinated Species (MS) start->check_over_iodination check_regioisomers Check for N-Alkylation Isomers (NMR) start->check_regioisomers check_degradation Suspect Degradation/Ring Opening start->check_degradation reduce_reagent Reduce Equivalents of Iodinating Agent check_over_iodination->reduce_reagent lower_temp Lower Reaction Temperature check_over_iodination->lower_temp shorter_time Decrease Reaction Time check_over_iodination->shorter_time protecting_group Introduce N1-Protecting Group check_regioisomers->protecting_group optimize_alkylation Optimize Alkylation Conditions (Solvent, Base) check_regioisomers->optimize_alkylation milder_conditions Use Milder Reaction Conditions (pH, Temp) check_degradation->milder_conditions check_stability Assess Starting Material/Product Stability check_degradation->check_stability end_over Improved Selectivity reduce_reagent->end_over lower_temp->end_over shorter_time->end_over end_regio Regioisomer Control protecting_group->end_regio optimize_alkylation->end_regio end_degrade Minimized Degradation milder_conditions->end_degrade check_stability->end_degrade

Caption: Troubleshooting Decision Tree for Side Product Formation.

Q3: My purified 3-iodo-1H-pyrazolo[3,4-d]pyrimidine is unstable and discolors upon storage. How can I prevent this?

A3: Iodinated organic compounds, particularly iodo-heterocycles, can be susceptible to degradation, often accelerated by light and heat.[16] The discoloration (typically to a yellow or brown color) is often due to the formation of elemental iodine (I₂).[16]

Best Practices for Storage and Handling:

  • Protection from Light: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of decomposition.

  • Purification Before Use: If the compound has discolored, it is advisable to purify it before use, especially for sensitive downstream reactions like palladium-catalyzed cross-couplings. This can often be achieved by recrystallization or by washing a solution of the compound with an aqueous solution of sodium thiosulfate to remove elemental iodine.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solutions
Low Yield Incomplete reaction, product degradation during workup or purification, poor recovery.Optimize reaction conditions (see FAQ 1). Use a milder workup procedure (e.g., avoid strong acids/bases). Optimize purification method (e.g., recrystallization vs. column chromatography).
Difficulty in Purification Product co-elutes with starting material or byproducts. Product is poorly soluble.Adjust the eluent polarity for column chromatography. Consider a different stationary phase (e.g., alumina). For poorly soluble products, consider trituration or recrystallization from a suitable solvent.
Inconsistent Results Variability in reagent quality, moisture in the reaction, slight variations in reaction conditions.Use freshly opened or purified reagents. Ensure all glassware is dry and run the reaction under an inert atmosphere. Maintain strict control over reaction parameters (temperature, time, stirring rate).
Formation of Tar-like Material Decomposition of starting material or product under the reaction conditions.Lower the reaction temperature. Use a less aggressive iodinating reagent. Ensure the reaction is not exposed to strong light.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) in anhydrous DMF, add N-iodosuccinimide (NIS) (1.1-1.5 eq.) in one portion under an inert atmosphere (e.g., argon).

  • Reaction Conditions: Stir the reaction mixture at 60-80°C. Monitor the progress of the reaction by TLC or LC-MS.[2][7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold ethanol. If the product does not precipitate, pour the reaction mixture into ice water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Reaction Workflow Diagram:

Caption: General workflow for the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

References

  • Benchchem. An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole.
  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • PubMed Central. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
  • ChemistryViews. C–H Iodination of (Hetero)arenes.
  • Chemistry Stack Exchange. Pyrazole iodination.
  • Journal of the American Chemical Society. Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole.
  • PubMed. Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents.
  • ACS Publications. Selective C–H Iodination of (Hetero)arenes.
  • ACS Publications. Selective C–H Iodination of (Hetero)arenes.
  • ACS Publications. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[9][10][17]Triazolo[18][19]pyridines, and Related Deaza-Compounds. Available at:

  • Wordpress. Specific Solvent Issues with Iodination.
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  • NIH. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia.
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  • NIH. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • NIH. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • NIH. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.
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  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Chemical Synthesis Applications of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
  • NIH. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
  • ResearchGate. Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Pharmaffiliates. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS No : 151266-23-8.
  • NIH. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • ResearchGate. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.
  • Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.
  • ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Sigma-Aldrich. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][17][20]naphthyrin-5(6H)-one. Available at:

  • PubMed. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity.
  • PubMed. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives.
  • Heriot-Watt Research Portal. N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION.
  • ResearchGate. ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.

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Technical Support Center: Optimization of Suzuki Coupling Conditions for Iodinated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodinated pyrazolopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to synthesize complex molecules for pharmaceutical and materials science applications. Pyrazolopyrimidines are privileged scaffolds in drug discovery, and their derivatization via Suzuki coupling is a key synthetic strategy. However, the unique electronic properties and potential for catalyst inhibition by the nitrogen-rich heterocycle can present challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and a mechanistic understanding of how to optimize these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a new carbon-carbon bond between an organohalide (in this case, an iodinated pyrazolopyrimidine) and an organoboron compound (typically a boronic acid or ester).[1] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazolopyrimidine, forming a Pd(II) intermediate.[2][3]

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[1][4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Q2: Why is an iodinated pyrazolopyrimidine chosen as the electrophilic partner?

A2: The choice of halide is critical for the oxidative addition step. The reactivity of the carbon-halide bond follows the general trend: C-I > C-Br > C-Cl.[6][7] The carbon-iodine bond is the weakest and most polarized, making iodinated pyrazolopyrimidines highly reactive substrates. This high reactivity often allows for the use of milder reaction conditions (e.g., lower temperatures, less reactive catalysts) compared to their bromo- or chloro-analogs, which can be crucial for preserving sensitive functional groups on the molecule.[8]

Q3: What is the specific role of the base in the reaction?

A3: The base is not merely a scavenger. Its primary role is to activate the boronic acid for the transmetalation step.[7] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4] This negatively charged species facilitates the transfer of the organic group from boron to the positively charged palladium center in the Pd(II) intermediate. The choice of base and its solubility are therefore critical for an efficient reaction.[7]

Q4: I see many different palladium catalysts and ligands. Why is the ligand so important?

A4: While palladium is the catalytic metal, the phosphine or N-heterocyclic carbene (NHC) ligands coordinated to it are what truly control the catalyst's reactivity, stability, and selectivity.[3] Electron-rich and sterically bulky ligands (e.g., XPhos, SPhos) enhance the rate of both the oxidative addition and the final reductive elimination steps.[9][10] For nitrogen-containing heterocycles like pyrazolopyrimidines, the ligand plays a crucial role in preventing catalyst inhibition (where a nitrogen atom from the substrate coordinates to the palladium) and suppressing side reactions like dehalogenation.[10][11][12]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate R¹-Pd(II)L_n-I (Palladacycle Intermediate) ox_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation trans_complex R¹-Pd(II)L_n-R² transmetalation->trans_complex reductive_elim Reductive Elimination trans_complex->reductive_elim reductive_elim->pd0 product R¹-R² (Coupled Product) reductive_elim->product reactants R¹-I + R²-B(OH)₂ reactants->ox_add Iodinated Pyrazolopyrimidine (R¹-I) base_activation Base (e.g., K₂CO₃) activates Boronic Acid base_activation->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses the most common issues encountered when performing Suzuki couplings on iodinated pyrazolopyrimidines.

Problem 1: Low or No Conversion of Starting Material

  • You observe significant unreacted iodinated pyrazolopyrimidine in your TLC or LC-MS analysis.

Q: My reaction isn't working. Could my catalyst be inactive? A: Yes, catalyst inactivity is a primary suspect.

Q: I've confirmed my catalyst is active, but the reaction is still sluggish. What's next? A: Scrutinize your base and solvent system.

  • Causality & Solution: The base must be sufficiently soluble in the reaction medium to activate the boronic acid.[7] For many inorganic bases like K₂CO₃ or K₃PO₄, the addition of water as a co-solvent (e.g., in a dioxane/water or THF/water mixture) is essential to facilitate their dissolution.[7][14] Ensure the base is finely powdered to maximize surface area. For particularly stubborn couplings, stronger, more soluble bases like Cs₂CO₃ are often more effective.[15] The solvent system itself must dissolve all reactants to a reasonable extent. If solubility is poor, screen alternative solvents.[14]

Problem 2: Significant Deiodination Side Product is Observed

  • You see a major byproduct corresponding to the pyrazolopyrimidine where the iodine has been replaced by a hydrogen atom.

Q: Why is my starting material losing its iodine? A: You are observing dehalogenation (specifically, deiodination), a common side reaction for reactive aryl iodides, especially on N-heterocyclic scaffolds.[10][11][16]

  • Causality & Solution: This side reaction occurs when the R¹-Pd(II)-I intermediate, formed after oxidative addition, undergoes a competing reaction pathway instead of transmetalation. This can be promoted by impurities, certain bases (especially alkoxides), or solvents (like alcohols) that can act as hydride sources.[6][10] The high reactivity of the C-I bond makes it particularly susceptible.[10] To mitigate this:

    • Optimize the Ligand: This is the most critical factor. Switch to a bulky, electron-rich phosphine ligand like XPhos or SPhos.[11][13] These ligands accelerate the rate of the desired reductive elimination, helping the productive catalytic cycle outcompete the deiodination pathway.[10] A tandem catalyst system like XPhosPdG2/XPhos has been shown to be highly effective at preventing this side reaction with pyrazolo[1,5-a]pyrimidines.[11][13]

    • Change the Base: Avoid strong alkoxide bases. Use a milder inorganic base like K₂CO₃, or a phosphate base like K₃PO₄, which are less likely to promote deiodination.[10]

    • Control Reaction Time/Temperature: Do not let the reaction run for an excessively long time or at an unnecessarily high temperature, as this can exacerbate side reactions. Monitor the reaction closely and stop it upon completion.[16]

Problem 3: Protodeboronation of the Boronic Acid

  • You observe a byproduct corresponding to the arene/heteroarene from your boronic acid (R²-H).

Q: My boronic acid seems to be degrading during the reaction. What is happening? A: This side reaction is called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[17]

  • Causality & Solution: Protodeboronation can be catalyzed by aqueous acid or base and is often accelerated by heat.[17][18] Electron-deficient or some heteroaryl boronic acids are particularly unstable.[19][20] To minimize this:

    • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester. These are more robust to protodeboronation and slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low.[17][18]

    • Control Water Content: While some water is often necessary to dissolve the base, excessive amounts can promote hydrolysis of the boronic acid. Optimize the ratio of organic solvent to water.[14]

    • Use Milder Conditions: If possible, lower the reaction temperature and use a weaker base to slow the rate of decomposition.[21]

Problem 4: Formation of Homocoupled Boronic Acid Product

  • You observe a significant amount of R²-R² byproduct.

Q: Why is my boronic acid reacting with itself? A: This is a homocoupling side reaction, often promoted by the presence of molecular oxygen or an excess of Pd(II) species in the reaction mixture.[6][22]

  • Causality & Solution: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[6]

    • Thoroughly Degas: This is the most critical step to prevent homocoupling. Ensure your solvent and the reaction headspace are rigorously deoxygenated by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[21][22]

    • Use a Pd(0) Catalyst Source: Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can help, as it bypasses the in situ reduction step where Pd(II) might persist.[9]

    • Use Bulky Ligands: Bulky ligands can sterically hinder the formation of the intermediate that leads to homocoupling.[21]

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Identified q1 Primary Issue? start->q1 low_conversion Low / No Conversion q1->low_conversion Conversion deiodination Deiodination (R¹-H) q1->deiodination Deiodination other_byproducts Other Byproducts q1->other_byproducts Other check_catalyst 1. Verify Catalyst Activity (Use fresh catalyst / stable precatalyst) low_conversion->check_catalyst change_ligand 1. Change Ligand (Use bulky, e⁻-rich ligand, e.g., XPhos) deiodination->change_ligand q2 Byproduct Type? other_byproducts->q2 check_base_solvent 2. Check Base/Solvent (Use finely powdered base, add H₂O, screen solvents) check_catalyst->check_base_solvent check_temp 3. Increase Temperature (Conventional or Microwave) check_base_solvent->check_temp change_base 2. Change Base (Switch to K₂CO₃ or K₃PO₄) change_ligand->change_base control_conditions 3. Control Conditions (Monitor closely, avoid excess time/heat) change_base->control_conditions protodeboronation Protodeboronation (R²-H) q2->protodeboronation R²-H homocoupling Homocoupling (R²-R²) q2->homocoupling R²-R² use_ester 1. Use Boronic Ester (e.g., Bpin, MIDA) protodeboronation->use_ester degas 1. Rigorously Degas (Sparging or Freeze-Pump-Thaw) homocoupling->degas control_water 2. Control [H₂O] use_ester->control_water use_pd0 2. Use Pd(0) Source degas->use_pd0

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Key Parameter Optimization Data

The following tables summarize recommended starting points and optimization strategies based on literature precedents for challenging N-heterocyclic substrates.[11][13][23][24]

Table 1: Effect of Catalyst and Ligand on Yield and Dehalogenation

Catalyst (mol%) Ligand (mol%) Typical Outcome Recommendation
Pd(PPh₃)₄ (5) - Variable yield, often significant deiodination. A classic but often suboptimal choice for this substrate class.
Pd(OAc)₂ (2.5) PPh₃ (10) Similar to Pd(PPh₃)₄. Prone to catalyst decomposition and side reactions.
PdCl₂(dppf) (5) - Moderate to good yield, less deiodination than PPh₃. A reasonable starting point for screening.
Pd₂(dba)₃ (2.5) SPhos (6) Good to excellent yield, low deiodination. Bulky, electron-rich ligands are highly effective.

| XPhosPdG2 (2.5) | XPhos (5) | Excellent yield, minimal deiodination. | Highly recommended for suppressing deiodination. [11][13] |

Table 2: Effect of Base on Reaction Outcome

Base (equiv.) Common Solvent System Characteristics Recommendation
Na₂CO₃ (2) Dioxane / H₂O Standard, mild base. Can be slow. A good initial choice, but may lack efficacy.
K₂CO₃ (2-3) Dioxane / H₂O, EtOH / H₂O Stronger than Na₂CO₃, widely effective. A robust and reliable choice for many systems.
K₃PO₄ (2-3) Toluene / H₂O, Dioxane Strong, non-nucleophilic base. Good for anhydrous conditions. Excellent for difficult couplings or when minimizing water is needed.

| Cs₂CO₃ (2) | Dioxane, THF | Very strong and highly soluble base. | Often the "base of last resort" that can drive difficult reactions to completion.[15] |

Table 3: Effect of Solvent System

Solvent System (v/v) Typical Temperature Properties Recommendation
Dioxane / H₂O (4:1) 90-110 °C Excellent solvent for a wide range of substrates. A very common and effective general-purpose system.[2]
Toluene / H₂O (4:1) 90-110 °C Good for less polar substrates. Can be run anhydrously with K₃PO₄. Useful when substrates have poor solubility in dioxane.
EtOH / H₂O (4:1) 80-100 °C (sealed tube/microwave) Polar protic solvent that can improve base solubility. Has been shown to be highly effective for pyrazolopyrimidines.[11]

| DMF or DMA | 100-130 °C | High-boiling polar aprotic solvents. | Use with caution; can promote side reactions at high temperatures.[14] |

Optimized Experimental Protocols

Protocol 1: General Microwave-Assisted Suzuki Coupling

This protocol is a robust starting point for the rapid synthesis of pyrazolopyrimidine derivatives.

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the iodinated pyrazolopyrimidine (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhosPdG2, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition & Degassing: Add the chosen solvent system (e.g., EtOH/H₂O 4:1, to achieve a concentration of ~0.1 M). Seal the vial and sparge the mixture with argon or nitrogen for 10-15 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction to the target temperature (e.g., 135 °C) and hold for 20-40 minutes.[11]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Conventional Thermal Suzuki Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodinated pyrazolopyrimidine (1.0 equiv.), boronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and ligand (e.g., SPhos, 6 mol%).

  • Solvent Addition & Degassing: Add the solvent system (e.g., Toluene/H₂O 4:1). Subject the mixture to three freeze-pump-thaw cycles to ensure complete deoxygenation.

  • Reaction: Heat the mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Rydfjord, J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved from [Link]

  • Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki–Miyaura coupling reaction of brominated.... Retrieved from [Link]

  • Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Magano, J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Retrieved from [Link]

  • Hussain, Z., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Salanouve, E., et al. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

Sources

Overcoming challenges in the N-alkylation of pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine and is central to numerous therapeutic agents, particularly in oncology.[1][2] Its modification via N-alkylation is a critical step in tuning biological activity, selectivity, and pharmacokinetic properties.

However, the presence of multiple nitrogen atoms (N1, N2, N5, and N7) on the heterocyclic core presents a significant synthetic challenge, often leading to issues with regioselectivity, low yields, and difficult purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these common hurdles.

Section 1: Understanding the Core Challenge: Regioselectivity

The primary obstacle in the N-alkylation of pyrazolo[3,4-d]pyrimidines is controlling which nitrogen atom acts as the nucleophile. The outcome is a delicate interplay of electronic and steric factors of both the substrate and the electrophile, dictated by the reaction conditions.

The pyrazole moiety contains two adjacent nitrogen atoms (N1 and N2), while the pyrimidine ring has nitrogens at positions 5 and 7. The relative nucleophilicity of these sites can be influenced by tautomerism and the specific substituents on the ring system. For instance, in a 1H-pyrazolo[3,4-d]pyrimidine, the N1-H tautomer is generally more stable. Deprotonation can generate an anion that is delocalized over the pyrazole ring, making both N1 and N2 potential sites for alkylation. The N5 and N7 positions on the pyrimidine ring can also be reactive, particularly if the ring is not substituted.

Below is a troubleshooting workflow to help diagnose and resolve regioselectivity issues.

G cluster_0 Troubleshooting Workflow: Regioselectivity Control cluster_1 Strategy Selection cluster_2 Solution Implementation start Problem: Mixture of N-alkylated isomers or wrong isomer formation q1 Analyze Reaction Parameters: - Base - Solvent - Temperature - Alkylating Agent start->q1 q2 Assess Substrate Properties: - Steric hindrance around N1/N2? - Electron-withdrawing/donating groups? q1->q2 cond_kinetic Kinetic Control (Less hindered site) q2->cond_kinetic cond_thermo Thermodynamic Control (More stable product) q2->cond_thermo cond_steric Steric-Directed Alkylation q2->cond_steric cond_electronic Electronic-Directed Alkylation q2->cond_electronic sol_n1 To Favor N1-Alkylation: - Use strong, non-coordinating bases (e.g., NaH) in aprotic polar solvents (e.g., DMF, THF). - Use sterically small alkylating agents. - Consider Mitsunobu conditions for certain substrates. cond_kinetic->sol_n1 sol_n2 To Favor N2-Alkylation: - Use conditions that favor the less stable anion, potentially with specific counter-ions. - Acid-catalyzed reactions with reagents like dihydropyran can favor N2. - Exploit steric hindrance at the N1 position. cond_kinetic->sol_n2 cond_steric->sol_n1 cond_steric->sol_n2 sol_n5 To Favor N5-Alkylation: - Use phase-transfer catalysis (e.g., K2CO3, TBAB in DMF) for pyrimidinone systems. - This site is often reactive in pyrazolo[3,4-d]pyrimidin-4-ones. cond_electronic->sol_n5 q3 Analyze Results: - NMR (NOE, HMBC) - X-ray Crystallography sol_n1->q3 sol_n2->q3 sol_n5->q3 sol_protect Use Protecting Groups: - If direct control is difficult, protect one or more nitrogen atoms to direct alkylation to the desired site. sol_protect->q3 end_ok Desired Regioisomer Achieved q3->end_ok Success end_nok Problem Persists: Re-evaluate Strategy q3->end_nok Failure end_nok->q1

Caption: Troubleshooting workflow for regioselectivity in N-alkylation.

Section 2: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.

Q1: I'm getting a mixture of N1 and N2 alkylated isomers. How can I improve the selectivity for the N1 position?

A1: Achieving N1 selectivity is a common goal. The N1 position is often thermodynamically favored. Here are the key factors and strategies:

  • Causality: The formation of a mixture of N1 and N2 isomers stems from the similar nucleophilicity of the two nitrogen atoms in the deprotonated pyrazole ring. The regiochemical outcome is often determined by a subtle balance of steric accessibility (kinetic control) and product stability (thermodynamic control).

  • Troubleshooting & Protocol:

    • Choice of Base and Solvent: This is the most critical factor. For N1-alkylation, strong, non-coordinating bases in polar aprotic solvents are generally preferred. This combination generates a "naked" anion, allowing the reaction to proceed under thermodynamic control, favoring the more stable N1-alkylated product.

      • Protocol 1: N1-Selective Alkylation using NaH/DMF.

        • To a solution of the pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

        • Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.

        • Add the alkylating agent (e.g., alkyl halide, 1.1-1.2 eq) dropwise at 0 °C.

        • Allow the reaction to warm to room temperature and stir overnight.

        • Monitor the reaction by TLC or LC-MS.

        • Upon completion, quench the reaction carefully with ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

        • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

        • Purify the product by column chromatography.

    • Mitsunobu Reaction: For the introduction of secondary alkyl groups, the Mitsunobu reaction can offer high regioselectivity for the N1 position, as it often proceeds under kinetic control at the less sterically hindered nitrogen.[3]

      • Protocol 2: N1-Selective Mitsunobu Alkylation.

        • Dissolve the pyrazolo[3,4-d]pyrimidine (1.0 eq) and the corresponding alcohol (1.2-1.5 eq) in anhydrous THF under an inert atmosphere.

        • Add triphenylphosphine (PPh₃, 1.5 eq).

        • Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

        • Allow the reaction to warm to room temperature and stir for 12-24 hours.

        • Monitor the reaction by TLC or LC-MS.

        • Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Q2: My reaction is yielding the N2 isomer exclusively or as the major product. What conditions favor N2-alkylation?

A2: While often the minor product, N2-alkylation can be favored under specific conditions, particularly when steric hindrance at N1 is significant or when the reaction is under kinetic control.

  • Causality: N2-alkylation is often the kinetically favored pathway, especially if the N1 position is sterically encumbered by a nearby substituent (e.g., at the C6 position of the pyrimidine ring). Certain reaction conditions can also promote alkylation at this site.

  • Troubleshooting & Protocol:

    • Steric Hindrance: If your substrate has a bulky substituent at a position that shields N1, alkylation will naturally be directed to N2.

    • Acid-Catalyzed Conditions: For specific alkylating agents like dihydropyran, acid catalysis can favor N2-alkylation.[3]

    • Aqueous Base Conditions: In some cases, alkylation in an aqueous basic medium has been reported to yield predominantly N1-alkyl products, but for the related pyrazolo[4,3-d]pyrimidine system, it was noted that certain conditions could favor N2.[3] This suggests that the interplay of solvent and counterion is complex and substrate-dependent.

Q3: I am working with a pyrazolo[3,4-d]pyrimidin-4-one, and the alkylation is occurring on the pyrimidine ring (N5) instead of the pyrazole ring. How can I prevent this?

A3: This is a common and important regioselectivity challenge. The N5 nitrogen in the pyrimidinone ring can be highly nucleophilic, especially after deprotonation.

  • Causality: The pyrazolo[3,4-d]pyrimidin-4-one core can exist in tautomeric forms. Deprotonation can lead to an anion where the charge is delocalized over the pyrimidine portion of the molecule, making N5 a reactive site. Studies have shown that alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol under phase-transfer catalysis conditions leads exclusively to the N5-alkylated product.[4]

  • Troubleshooting & Protocol:

    • Directing Alkylation to N1/N2: To favor alkylation on the pyrazole ring, you may need to avoid conditions that strongly favor N5 reactivity.

      • Strategy: Use conditions that are known to promote N1 alkylation (see Q1). If a mixture is still obtained, a protecting group strategy may be necessary.

    • Protecting Group Strategy:

      • Protect the pyrazole nitrogen first (e.g., with a BOC group or a p-methoxybenzyl (PMB) group).

      • Perform the desired reaction on the pyrimidine ring.

      • Deprotect the pyrazole nitrogen.

      • Perform the N-alkylation on the pyrazole ring.

Q4: My N-alkylation reaction has a very low yield. What are the common causes and how can I improve it?

A4: Low yields are a frequent issue and can be attributed to several factors.

  • Causality: Poor yields can result from incomplete reaction, degradation of starting material or product, formation of side products, or poor solubility of the starting material.

  • Troubleshooting Checklist:

    • Purity of Starting Materials: Ensure your starting pyrazolo[3,4-d]pyrimidine is pure. Impurities can inhibit the reaction.

    • Anhydrous Conditions: Many N-alkylation reactions, especially those using strong bases like NaH, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Base Strength and Equivalents: Ensure you are using a strong enough base to fully deprotonate the pyrazole nitrogen. Use at least 1.1 equivalents of base.

    • Reaction Temperature: Some alkylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-60 °C). Conversely, if degradation is observed, run the reaction at a lower temperature.

    • Solubility: The starting material may not be fully soluble in the reaction solvent. This can be a significant issue for highly crystalline pyrazolo[3,4-d]pyrimidines.[5]

      • Solution: Try a different solvent system (e.g., DMF, DMSO, or a mixture) or add a co-solvent to improve solubility. Gentle heating can also help.

    • Alkylating Agent Reactivity: Ensure your alkylating agent is reactive enough. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, higher temperatures and longer reaction times may be necessary.

Q5: How can I confidently distinguish between the N1 and N2 alkylated isomers?

A5: Differentiating between N1 and N2 isomers is critical and can be challenging. A combination of spectroscopic techniques is usually required.

  • Causality: The N1 and N2 isomers have very similar structures, and their 1H and 13C NMR spectra can be quite alike. Definitive characterization relies on observing through-space or through-bond correlations between the new alkyl group and the pyrazolo[3,4-d]pyrimidine core.

  • Analytical Methods:

    • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: This is one of the most powerful techniques.

      • Principle: An NOE is observed between protons that are close in space (< 5 Å).

      • Application: For an N1-alkylated isomer, an NOE should be observed between the protons of the alkyl group and the proton at the C6 position of the pyrimidine ring. For an N2-alkylated isomer, an NOE would be expected between the alkyl group protons and the proton at the C3 position of the pyrazole ring (if present).

    • Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectroscopy:

      • Principle: This technique shows correlations between protons and carbons that are 2-3 bonds away.

      • Application: Look for a correlation between the methylene protons of the newly introduced alkyl group and the carbon atoms of the pyrazole ring. For an N1-isomer, correlations to C3a and C7a might be observed. For an N2-isomer, a correlation to C3 would be expected.

    • X-ray Crystallography: This is the gold standard for unambiguous structure determination. If you can grow a suitable crystal of your product, an X-ray structure will definitively confirm the position of the alkyl group.[4]

Section 3: Summary of Reaction Conditions for Regiocontrol

The following table summarizes common reaction conditions and their likely influence on the regiochemical outcome of N-alkylation.

Target PositionBaseSolventCatalyst/ReagentKey Considerations
N1 NaH, K₂CO₃, Cs₂CO₃DMF, THFStandard Alkyl HalideGenerally the thermodynamically favored product. Strong bases in aprotic solvents work well.
N1 -THF, DioxaneDIAD/PPh₃ (Mitsunobu)Good for introducing sterically hindered groups and often highly selective for N1.[3]
N2 NaHDMFSterically demanding substrate/reagentFavored under kinetic control or when N1 is sterically blocked.
N5 K₂CO₃DMFTBAB (Phase Transfer)Highly effective for pyrazolo[3,4-d]pyrimidin-4-one systems.[4]

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-465. [Link]

  • Elghayati, L., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7234. [Link]

  • Elghayati, L., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... Molecules, 27(21), 7234. [Link]

  • Gundla, R., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(5), e2000330. [Link]

  • Elghayati, L., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... ResearchGate. [Link]

  • Stone, T. E., et al. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505-512. [Link]

  • Elghayati, L., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... PubMed. [Link]

  • S. Ben-Abdallah, T., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 1-8. [Link]

  • Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 819-824. [Link]

  • El-Sayed, N. A., et al. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Scholars Research Library. [Link]

  • Trentini, A., et al. (2023). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. European Journal of Medicinal Chemistry, 259, 115669. [Link]

  • Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Abed, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Bioorganic Chemistry, 129, 106180. [Link]

  • Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 819-824. [Link]

  • Zhao, L., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. [Link]

  • Manfrinato, M. C., et al. (2023). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. Pharmaceuticals, 16(5), 738. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-465. [Link]

  • Abdelhamed, A. M., et al. (2022). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. Bioorganic Chemistry, 129, 106179. [Link]

  • Cacciari, B., et al. (2008). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Bioorganic & Medicinal Chemistry, 16(2), 866-874. [Link]

  • ResearchGate. (2021). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. [Link]

Sources

Stability of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this crucial intermediate.[1][2] This document will address common questions regarding its stability under various chemical conditions, with a focus on the critical Boc-deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the Boc protecting group on this molecule?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions.[3][4][5] Generally, the Boc group is stable to most nucleophiles and bases.[3] This orthogonality allows for selective deprotection in the presence of other protecting groups like Fmoc, which is base-labile.[4]

However, the stability of the Boc group is highly dependent on the pH of the environment. It is readily cleaved under anhydrous acidic conditions.[3]

Q2: Under what acidic conditions is the Boc group cleaved from the molecule?

The Boc group is reliably cleaved using strong acids. Trifluoroacetic acid (TFA) is the most common reagent for this purpose, often used in a solvent like dichloromethane (DCM).[6][7] The reaction proceeds through protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate.[8] This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[8]

Common conditions for Boc deprotection include:

  • A solution of TFA in DCM (e.g., 20-50% TFA) at room temperature.[9][10]

  • Hydrochloric acid (HCl) in an organic solvent like dioxane.[10]

The reaction is typically rapid, often completing within a few hours at room temperature.[9]

Q3: What is the stability of the core pyrazolo[3,4-d]pyrimidine structure and the iodo-substituent under these acidic conditions?

The pyrazolo[1,5-a]pyrimidine core is generally stable under acidic conditions commonly used for Boc deprotection.[11] The primary concern during acidic treatment is often the integrity of other functional groups on the molecule. The carbon-iodine bond on the pyrazole ring is also generally stable to acidic conditions used for Boc deprotection. However, prolonged exposure to very strong acids or high temperatures could potentially lead to undesired side reactions. It is always recommended to monitor the reaction progress by techniques like TLC or LC-MS to avoid over-exposure.

Q4: How does the molecule behave under basic conditions?

The Boc-protected amine is generally stable under basic conditions.[3] Carbamates are significantly more resistant to basic hydrolysis than esters.[12] This is because the carbonyl group in a carbamate is less electrophilic than in an ester. While prolonged exposure to strong bases at elevated temperatures could eventually lead to hydrolysis, the molecule is considered stable under standard basic workup conditions (e.g., washing with aqueous sodium bicarbonate).

The pyrazolo[3,4-d]pyrimidine core is also generally stable to basic conditions. However, the iodo-substituent could be susceptible to nucleophilic aromatic substitution under harsh basic conditions, especially at elevated temperatures with strong nucleophiles.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and reaction of this compound.

Issue 1: Incomplete Boc-Deprotection

Symptoms:

  • LC-MS or NMR analysis of the crude product shows a significant amount of starting material remaining.

  • The subsequent reaction step gives a low yield, suggesting the amine is not fully deprotected.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Insufficient Acid Increase the equivalents of acid (e.g., TFA). The deprotection can exhibit a second-order dependence on acid concentration.[13]
Insufficient Reaction Time Allow the reaction to stir for a longer period. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Low Reaction Temperature While often performed at room temperature, gentle warming (e.g., to 40°C) can sometimes be necessary, but should be done cautiously to avoid side reactions.
Inadequate Solvent Ensure the starting material is fully dissolved. If solubility is an issue in DCM, consider alternative solvents like dioxane for HCl-mediated deprotection.
Issue 2: Formation of Unexpected Byproducts During Deprotection

Symptoms:

  • Multiple unexpected spots on TLC or peaks in LC-MS.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Alkylation by tert-butyl cation The intermediate tert-butyl cation is an electrophile and can react with nucleophilic sites on the molecule or in the reaction mixture.[4][13] Add a scavenger like triethylsilane or anisole to the reaction mixture to trap the cation.
Degradation of the pyrazolo[3,4-d]pyrimidine core While generally stable, prolonged exposure to harsh acidic conditions or high temperatures could lead to degradation. Minimize reaction time and temperature.
Reaction with the iodo-substituent Although unlikely under standard deprotection conditions, ensure no strong nucleophiles are present that could displace the iodide.
Issue 3: Low Recovery of the Deprotected Amine Salt

Symptoms:

  • Low isolated yield of the product after workup.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Product is water-soluble The resulting amine salt may have some solubility in the aqueous phase during workup. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer with an organic solvent.
Incomplete precipitation If isolating the product by precipitation, ensure the pH is adjusted correctly and allow sufficient time for complete precipitation. Cooling the mixture may also improve recovery.
Adsorption onto silica gel Free amines can sometimes streak or adsorb onto silica gel during column chromatography. Consider neutralizing the crude amine salt with a mild base before purification or using a modified mobile phase (e.g., containing a small amount of triethylamine or ammonia).

Experimental Protocols

Protocol 1: Standard Boc-Deprotection with TFA

This protocol outlines a standard procedure for the acidic cleavage of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected starting material in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).[9]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine. The product may be obtained as the free base or TFA salt depending on the workup.

Protocol 2: Stability Assessment Under Basic Conditions

This protocol can be used to evaluate the stability of the compound to basic conditions.

Materials:

  • This compound

  • Solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • 1 M Sodium hydroxide (NaOH) solution

  • LC-MS for analysis

Procedure:

  • Prepare a stock solution of the compound in the chosen organic solvent.

  • In a separate vial, add a known volume of the stock solution and the 1 M NaOH solution.

  • Stir the mixture at room temperature.

  • At various time points (e.g., 1h, 4h, 24h), withdraw an aliquot of the reaction mixture.

  • Quench the aliquot with a small amount of 1 M HCl to neutralize the base.

  • Analyze the quenched aliquot by LC-MS to determine the extent of degradation or hydrolysis.

Visualizations

Boc-Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Troubleshooting_Workflow Start Incomplete Deprotection Monitor Monitor by LC-MS/TLC Start->Monitor Check_Acid Increase Acid Conc./Equivalents Check_Time Increase Reaction Time Check_Acid->Check_Time Check_Acid->Monitor Check_Temp Gently Warm Reaction Check_Time->Check_Temp Check_Time->Monitor Check_Temp->Monitor Monitor->Check_Acid No Success Complete Deprotection Monitor->Success Yes

References

Technical Support Center: Byproduct Formation in the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-02

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents due to its bioisosteric relationship with purines.[1][2] The synthesis of these derivatives, while well-established, can be prone to the formation of various byproducts that can complicate purification and reduce overall yields. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to byproduct formation during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

This guide is structured to provide both a quick-reference FAQ section for common problems and in-depth troubleshooting guides that delve into the mechanistic basis of byproduct formation and offer strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: My final cyclization step to form the pyrazolo[3,4-d]pyrimidine core is giving very low yields. What are the likely causes?

A1: Low yields in the final cyclization are a common challenge. Several factors could be at play:

  • Incomplete Precursor Formation: The purity of your starting pyrazole or pyrimidine precursor is critical. Impurities can significantly interfere with the cyclization reaction. We recommend rigorous purification of the precursor, such as recrystallization or column chromatography, before proceeding.

  • Suboptimal Reaction Conditions:

    • Temperature: Cyclization reactions are often temperature-sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of degradation products or other side reactions.[3] Experimenting with a temperature gradient can help identify the optimal conditions for your specific substrate.

    • Solvent: The choice of solvent is crucial. High-boiling point solvents like formamide are frequently used.[3] It is imperative that the solvent is anhydrous, as the presence of water can hydrolyze key intermediates and halt the desired reaction pathway.

  • Catalyst Inactivity: If your synthesis utilizes a catalyst, ensure its activity is not compromised. For instance, solid acid catalysts like phosphotungstic acid used in microwave-assisted synthesis can be effective in improving yields and reducing reaction times.[3]

Q2: I'm observing an unexpected isomer in my final product. What could be the cause?

A2: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-d]pyrimidines. This often arises from the reaction of unsymmetrical precursors. For example, when reacting a substituted hydrazine with a pyrimidine precursor containing two different electrophilic sites, multiple reaction pathways are possible, leading to the formation of isomeric products.[4] Careful consideration of the reaction mechanism and the relative reactivity of the functional groups is necessary to control the regioselectivity.[5][6]

Q3: My reaction mixture is turning dark, and I'm isolating a complex mixture of products. What's happening?

A3: A dark reaction mixture and the formation of multiple products often indicate decomposition or polymerization side reactions. This can be caused by:

  • High Temperatures: As mentioned, excessive heat can lead to the degradation of starting materials, intermediates, or the final product.

  • Presence of Oxygen: Some reaction intermediates may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these unwanted side reactions.

  • Incompatible Reagents: Ensure that all reagents are compatible with each other and with the solvent under the reaction conditions.

In-Depth Troubleshooting Guides

Issue 1: Formation of N-Oxide Byproducts

Symptoms:

  • Presence of a product with a mass of +16 Da compared to the expected product in the mass spectrum.

  • Changes in the polarity of the product, often leading to difficulties in purification.

Causality and Mechanism: N-oxide formation can occur on the pyrimidine ring, particularly when using oxidizing agents or under conditions that promote oxidation. The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, leading to the formation of stable N-oxides.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: If possible, choose synthetic routes that do not involve strong oxidizing agents in the final steps.

  • Control of Reaction Temperature: Elevated temperatures can increase the rate of oxidation. Maintain the reaction at the lowest effective temperature.

Issue 2: Hydrolysis of Halogenated Intermediates

Symptoms:

  • Isolation of a hydroxylated byproduct instead of the desired halogenated pyrazolo[3,4-d]pyrimidine.

  • Mass spectrum shows a product with a mass corresponding to the replacement of a halogen with a hydroxyl group.

Causality and Mechanism: In syntheses that utilize halogenated intermediates, such as 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, the halogen can be susceptible to nucleophilic substitution by water.[7] This hydrolysis leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-one.

Mitigation Strategies:

  • Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Use freshly distilled, dry solvents and dry glassware.

  • Control of pH: Hydrolysis can be catalyzed by both acid and base. Maintaining a neutral pH can help to minimize this side reaction.

  • Choice of Nucleophile: When performing a nucleophilic substitution on the halogenated intermediate, use a non-aqueous workup if possible to avoid introducing water.

Issue 3: Incomplete Cyclization and Formation of Acyclic Intermediates

Symptoms:

  • Presence of starting materials or acyclic intermediates in the final product mixture.

  • Low yield of the desired pyrazolo[3,4-d]pyrimidine.

Causality and Mechanism: The cyclization step to form the pyrimidine ring is often the most challenging step. Incomplete reaction can be due to several factors, including insufficient activation of the reacting groups or steric hindrance.

Mitigation Strategies:

  • Reaction Time and Temperature: As a first step, increasing the reaction time and/or temperature may drive the reaction to completion.[3] However, be mindful of potential degradation at higher temperatures.

  • Choice of Cyclizing Agent: The choice of reagent to close the pyrimidine ring is critical. For example, when starting from a 5-aminopyrazole-4-carboxamide, reagents like formamide, urea, or thiourea can be used to introduce the final carbon atom of the pyrimidine ring.[8] The reactivity of these reagents can vary, and optimization may be required.

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the cyclization reaction and improve yields by providing rapid and uniform heating.[3]

Issue 4: Regioselectivity Issues in N-Alkylation/Arylation

Symptoms:

  • Formation of a mixture of N1 and N2 alkylated/arylated isomers of the pyrazole ring.

  • Difficult separation of the resulting isomers.

Causality and Mechanism: The pyrazole ring has two nitrogen atoms that can potentially be alkylated or arylated. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituent on the pyrazole ring and the nature of the alkylating/arylating agent.

Mitigation Strategies:

  • Use of Protecting Groups: One of the most effective strategies is to use a protecting group to block one of the nitrogen atoms, direct the substitution to the desired position, and then deprotect.

  • Control of Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. For instance, using a bulky base may favor substitution at the less sterically hindered nitrogen.

  • Directed Synthesis: In some cases, it is possible to design the synthesis in a way that the desired substituent is introduced at an earlier stage, thus avoiding the issue of regioselectivity in the final steps.

Experimental Protocols & Data

Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

This protocol outlines a general procedure for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, a common intermediate.[7]

Step 1: Amination of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran), add an excess of ammonium hydroxide solution (e.g., 10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with a suitable solvent (e.g., acetonitrile) to remove impurities.

  • Collect the solid product by filtration and dry under vacuum.

ParameterValue
Starting Material4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
ReagentAmmonium Hydroxide
SolventTetrahydrofuran
TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Yield50-60%

Troubleshooting this step:

  • Low Yield: Ensure the starting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is of high purity. Incomplete conversion may require longer reaction times or gentle heating.

  • Formation of Hydroxylated Byproduct: This indicates the presence of water. Use anhydrous THF and minimize exposure to atmospheric moisture.

Visualizing Reaction Pathways

Desired Synthesis Pathway vs. Common Byproduct Formation

The following diagram illustrates the desired reaction pathway for the synthesis of a 4-substituted pyrazolo[3,4-d]pyrimidine and a common side reaction leading to an unwanted byproduct.

G cluster_desired Desired Pathway cluster_byproduct Byproduct Formation A Starting Material (e.g., 5-Aminopyrazole-4-carbonitrile) B Cyclization (e.g., with Formamide) A->B Reaction Conditions C Desired Product (Pyrazolo[3,4-d]pyrimidine) B->C Successful Cyclization D Starting Material (e.g., 5-Aminopyrazole-4-carbonitrile) E Incomplete Cyclization or Side Reaction D->E Suboptimal Conditions F Byproduct (e.g., Acyclic Intermediate) E->F Unwanted Transformation

Caption: Desired vs. Byproduct Pathways

Regioisomer Formation

This diagram illustrates how the reaction of an unsymmetrical precursor can lead to the formation of two different regioisomers.

G cluster_main Regioisomer Formation Start Unsymmetrical Precursor (e.g., Substituted Hydrazine + Dicarbonyl) PathA Reaction at Site A Start->PathA PathB Reaction at Site B Start->PathB ProductA Regioisomer A PathA->ProductA ProductB Regioisomer B PathB->ProductB

Sources

Scaling up the synthesis of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to synthesizing tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate, a key intermediate in drug discovery and development.[1][2] This technical support center provides troubleshooting for common issues encountered during its multi-step synthesis.

Overall Synthetic Workflow

The synthesis is typically a two-step process starting from 4-aminopyrazolo[3,4-d]pyrimidine. The first step is an electrophilic iodination to form the key intermediate, followed by a regioselective N-alkylation to attach the sidechain.

G cluster_0 Step 1: Iodination cluster_1 Step 2: N-Alkylation Start 4-Aminopyrazolo[3,4-d]pyrimidine Intermediate 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Start->Intermediate NIS, DMF, 80°C Intermediate_ref 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Sidechain tert-Butyl (4-bromobutyl)carbamate Final_Product tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-1-yl)butyl)carbamate Sidechain->Final_Product Intermediate_ref->Final_Product K₂CO₃, DMF

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Core Intermediate)

This crucial first step involves the regioselective iodination of the pyrazolo[3,4-d]pyrimidine core. The most common method employs N-Iodosuccinimide (NIS) as the iodine source.[1]

Troubleshooting and FAQs: Iodination Step

Q1: My final yield of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is very low. What are the common causes?

A: Low yields can stem from several factors. Here is a systematic troubleshooting approach:

  • Reagent Quality: N-Iodosuccinimide (NIS) is sensitive to light and moisture and can decompose over time. Use a fresh bottle of NIS or test the purity of your existing stock. The starting 4-aminopyrazolo[3,4-d]pyrimidine should also be pure and, most importantly, dry.

  • Reaction Conditions: This reaction requires heat (typically 80°C) to proceed efficiently.[1] Ensure your reaction temperature is stable. Anhydrous conditions are critical; use dry DMF as the solvent, as water can interfere with the iodinating agent.

  • Incomplete Reaction: If the reaction does not go to completion, you will isolate starting material, lowering your yield. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small additional charge of NIS (0.1-0.2 equivalents) can sometimes help push it to completion.

  • Product Precipitation and Loss: The product can sometimes precipitate from the reaction mixture upon cooling.[1] While this is used for isolation, ensure the precipitation is complete by cooling thoroughly. Wash the collected solid with a minimal amount of cold ethanol to remove DMF residues without dissolving a significant amount of the product.

Q2: I'm observing significant amounts of unreacted starting material. How can I improve the conversion rate?

A: This is a common issue often linked to reagent stoichiometry and reaction time.

  • Stoichiometry: The literature suggests using a slight excess of NIS (around 1.5 equivalents) to ensure full conversion of the starting material.[1]

  • Reaction Time: While many protocols suggest running the reaction overnight, the optimal time can vary.[1] We recommend monitoring the reaction every few hours. Pushing the reaction for too long after completion can sometimes lead to side products or degradation, appearing as streaking on a TLC plate.

  • Solvent Choice: While DMF is the most reported solvent, ensure it is of high purity and anhydrous. Other polar aprotic solvents could be explored, but DMF's ability to dissolve the starting material and facilitate the reaction at 80°C makes it a good first choice.

Q3: The isolated product is a dark brown or black solid and is difficult to purify. What causes this coloration and how can I fix it?

A: The dark color is typically due to residual iodine (I₂) or polymeric impurities formed from the decomposition of NIS or the product under prolonged heating.

  • Work-up Procedure: After the reaction, quenching with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective. This will reduce excess I₂ to colorless iodide (I⁻), significantly improving the product's color.

  • Purification: If the product is still discolored after a thiosulfate wash, recrystallization or a slurry in a suitable solvent (like ethanol or isopropanol) can be effective. For very impure material, column chromatography may be necessary, though it is less ideal for large-scale work.

Parameter Recommendation Rationale
Starting Material 4-Aminopyrazolo[3,4-d]pyrimidineThe core heterocyclic scaffold.
Iodinating Agent N-Iodosuccinimide (NIS)A mild and effective electrophilic iodine source.
Stoichiometry 1.0 eq. Substrate : 1.5 eq. NISExcess NIS drives the reaction to completion.
Solvent Anhydrous DMFA polar aprotic solvent that aids in dissolving reactants.
Temperature 80 °CProvides the necessary activation energy for the reaction.[1]
Reaction Time 12-16 hours (or until completion by TLC/LC-MS)Ensures maximum conversion of the starting material.
Work-up Cool, filter, and wash with cold EtOH. An optional aqueous thiosulfate wash can decolorize.Isolates the product and removes impurities.

Part 2: N-Alkylation with tert-Butyl (4-bromobutyl)carbamate

This second step attaches the Boc-protected sidechain to one of the pyrazole nitrogens. This is a nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of the alkyl bromide.

Workflow for Regioselective N-Alkylation

G cluster_main N-Alkylation Logical Flow Start Mix Intermediate & Sidechain in DMF AddBase Add Base (K₂CO₃) Start->AddBase Heat Heat Reaction (e.g., 70-100°C) AddBase->Heat Monitor Monitor by LC-MS (Check for N1/N2 isomers) Heat->Monitor Workup Aqueous Workup (Quench & Extract) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify

Caption: Key decision points in the N-alkylation step.

Troubleshooting and FAQs: N-Alkylation Step

Q1: My alkylation reaction is incomplete or very slow. What should I investigate?

A: Sluggish alkylation is often a problem of insufficient reactivity.

  • Base Strength & Quantity: Potassium carbonate (K₂CO₃) is a common choice, but it's a relatively mild base. Ensure it is finely powdered and dry to maximize its surface area and effectiveness. Using at least 2-3 equivalents is recommended. If the reaction is still slow, a stronger base like cesium carbonate (Cs₂CO₃) can significantly accelerate the rate.

  • Leaving Group: While the bromo-sidechain is standard, the corresponding iodo- or mesylate-sidechain (tert-butyl (4-iodobutyl)carbamate or tert-butyl (4-((methylsulfonyl)oxy)butyl)carbamate) would be much more reactive. The iodo- sidechain can be generated in situ by adding a catalytic amount of potassium iodide (KI), a technique known as the Finkelstein reaction.

  • Temperature: Higher temperatures increase the reaction rate. While starting around 70°C is prudent, you may need to increase it to 90-100°C, monitoring for potential decomposition.[3]

Q2: I see two major product spots on my TLC/LC-MS. What are they?

A: This is the classic issue of regioselectivity in pyrazole alkylation. The pyrazole ring has two nitrogen atoms (N1 and N2) that can potentially be alkylated. You are likely seeing a mixture of the desired N1-alkylated product and the undesired N2-alkylated isomer. While N1 is often the thermodynamically favored product for this scaffold, the ratio can depend heavily on reaction conditions.

  • Solvent and Cations: The choice of solvent and base cation can influence the N1/N2 ratio. Aprotic polar solvents like DMF or DMSO are standard. Using a larger cation (like Cs⁺ from Cs₂CO₃) can sometimes favor alkylation at the less sterically hindered nitrogen.

  • Separation: Unfortunately, separating N1/N2 isomers can be challenging. Careful optimization of column chromatography conditions (e.g., using a shallow gradient of ethyl acetate in hexanes) is the most common solution.

Q3: Analysis shows my Boc protecting group was partially or fully removed. Why did this happen?

A: The tert-Butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[4]

  • Acidic Conditions: The Boc group is stable to the basic conditions of the alkylation itself. Cleavage likely occurred during the work-up or purification. If you used an acidic wash (e.g., NH₄Cl or dilute HCl) during the work-up, this is the most probable cause. Use only water and brine for washes.

  • Silica Gel: Standard silica gel is slightly acidic and can cause slow cleavage of the Boc group during long column chromatography runs. To mitigate this, you can either run the column quickly or use silica gel that has been pre-treated with a base (e.g., washed with a 1% triethylamine solution in the eluent).

Parameter Recommendation Rationale
Reactants 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, tert-Butyl (4-bromobutyl)carbamateThe core and the sidechain to be attached.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)Deprotonates the pyrazole nitrogen to create the nucleophile.
Catalyst (Optional) Potassium Iodide (KI, 0.1 eq.)Facilitates a Finkelstein reaction to create a more reactive alkyl iodide in situ.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents suitable for Sₙ2 reactions.
Temperature 70-100 °CProvides activation energy for the substitution reaction.[3]
Work-up Dilute with water, extract with an organic solvent (e.g., EtOAc). Wash with water and brine.Removes the inorganic base and DMF. Avoid acidic washes.
Purification Flash column chromatographyTo separate the product from starting materials and potential N2-isomer.

Part 3: General Questions

Q1: How should I store the final product, this compound?

A: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation over time. Room temperature storage is generally acceptable for short periods.[2]

Q2: What are the key analytical data points for confirming the product's identity and purity?

A: A combination of techniques is essential:

  • ¹H and ¹³C NMR: Will confirm the overall structure, showing the presence of the pyrazolopyrimidine core, the butyl chain, and the Boc group protons in the correct ratios and splitting patterns.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₄H₂₁IN₆O₂ has a molecular weight of 432.26 g/mol ).[5]

  • LC-MS or HPLC: Is crucial for determining the purity of the final product and confirming the absence of starting materials or isomers.

References
  • ResearchGate. Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates. Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • ACS Publications. Selective C–H Iodination of (Hetero)arenes. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Pyrazolo[3,4-d]pyrimidines are a "privileged" structure in medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents due to their structural similarity to adenine.[1] However, their synthesis, while well-established, is often accompanied by challenges that can impact yield, purity, and scalability.

This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis. The advice herein is grounded in established chemical principles and practical laboratory experience.

Part 1: Precursor Synthesis & Quality Control - The Foundation of Success

The quality of your final pyrazolo[3,4-d]pyrimidine is inextricably linked to the purity of your starting aminopyrazole precursor, typically a 5-amino-1H-pyrazole-4-carbonitrile or -carboxylate derivative. Problems at this stage will cascade, making the final cyclization and purification steps significantly more challenging.

Q1: My three-component reaction to form the 5-aminopyrazole precursor is low-yielding and produces a complex mixture. What's going wrong?

This is a frequent issue in multicomponent reactions (MCRs) used to generate substituted 5-aminopyrazoles.[2][3] The problem often lies in reaction kinetics, reagent quality, or suboptimal conditions.

Causality & Troubleshooting Steps:

  • Reagent Purity is Non-Negotiable: Ensure your aldehyde, malononitrile (or equivalent active methylene compound), and hydrazine are of the highest purity. Impurities in the aldehyde can lead to unwanted side reactions, while old or improperly stored malononitrile can be hydrated or polymerized.

  • Catalyst Choice Matters: While many MCRs for aminopyrazole synthesis can proceed without a catalyst, mild bases like piperidine or triethylamine, or even solid-supported catalysts, can improve reaction rates and yields.[3] However, too strong a base can promote self-condensation of the active methylene compound.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. MCRs can be fast, but leaving them for too long can lead to byproduct formation. Determine the optimal reaction time for your specific substrates.[4]

  • Solvent Effects: The choice of solvent (commonly ethanol, water, or a mixture) can significantly impact reactant solubility and reaction kinetics.[3] If you are experiencing poor yields, consider screening a panel of solvents.

Q2: I'm seeing an unexpected byproduct during the synthesis of my 5-aminopyrazole-4-carbonitrile. How do I identify and prevent it?

Hydrolysis of the nitrile group to a carboxamide or carboxylic acid is a common side reaction, especially if the reaction is run under aqueous conditions for extended periods or during an acidic/basic workup.

Diagnostic & Prevention Strategy:

  • Identification: The presence of a carboxamide can be confirmed by IR spectroscopy (distinct C=O stretch around 1650-1680 cm⁻¹) and mass spectrometry (mass increase of 18 amu, M+18).

  • Prevention:

    • Minimize reaction time once the product begins to precipitate.

    • Ensure workup conditions are neutral and avoid prolonged exposure to strong acids or bases.

    • If possible, perform the reaction under anhydrous conditions to prevent hydrolysis of the nitrile functionality.

Part 2: The Cyclization Step - Forming the Pyrimidine Ring

The core of the synthesis is the cyclization of the aminopyrazole with a one-carbon source to form the fused pyrimidine ring. This step is the most critical and often the most problematic.

Q3: My cyclization reaction with formamide is giving a very low yield of the desired pyrazolo[3,4-d]pyrimidine. What are the key parameters to optimize?

Low yields in the final cyclization are a frequent challenge.[5] The primary causes are often related to temperature, reaction time, and the purity of the starting materials.

Causality & Troubleshooting Steps:

  • Temperature is Critical: This is the most important parameter. Formamide cyclizations typically require high temperatures (150-190 °C) to proceed efficiently.

    • Too low: The reaction will be slow or may not proceed to completion, leaving unreacted aminopyrazole.[5]

    • Too high: Formamide can decompose, and sensitive functional groups on your starting material may degrade, leading to tar formation and a complex mixture of byproducts.[6]

    • Solution: Experiment with a temperature gradient (e.g., 160°C, 170°C, 180°C) to find the sweet spot for your specific substrate.

  • Purity of the Aminopyrazole: As mentioned, impurities from the first step will interfere with the cyclization. Recrystallize or perform column chromatography on your aminopyrazole precursor before proceeding.[5]

  • Anhydrous Conditions: While formamide is often used as both reagent and solvent, ensure it is anhydrous. Water can interfere with the reaction mechanism.[5]

  • Microwave-Assisted Synthesis: For difficult cyclizations, microwave-assisted organic synthesis (MAOS) can be highly effective. It can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[1] The use of solid acid catalysts like phosphotungstic acid in combination with microwave irradiation has been shown to be particularly effective.[1]

Q4: I am trying to synthesize a 4-chloro-pyrazolo[3,4-d]pyrimidine from a 4-hydroxy precursor using phosphorus oxychloride (POCl₃), but the reaction is messy and the yield is poor.

Chlorination with POCl₃ is a standard but often aggressive reaction that requires careful control.

Causality & Troubleshooting Steps:

  • Excess POCl₃ and Temperature Control: These reactions often require heating a substrate in excess POCl₃, sometimes with a tertiary amine base like N,N-diethylaniline.[7][8] The reaction is highly exothermic upon quenching.

    • Problem: Using a large excess of POCl₃ can be environmentally burdensome and creates safety hazards during workup on a larger scale.[8] Overheating can lead to decomposition and the formation of intractable tars.

    • Solution: Use a minimal excess of POCl₃ (e.g., 2-5 equivalents) and carefully control the reflux temperature. For larger scales, protocols using equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor have been developed to improve safety and reduce waste.[8]

  • Workup Procedure: The workup is critical. The reaction mixture must be cooled significantly before being very slowly and cautiously poured onto crushed ice or into a cold, saturated sodium bicarbonate solution to quench the excess POCl₃. This must be done in a well-ventilated fume hood with appropriate personal protective equipment.

  • Incomplete Reaction: If the reaction does not go to completion, the addition of a catalytic amount of a phase-transfer catalyst or using a higher-boiling-point solvent might be beneficial.

Troubleshooting Workflow: Low Yield in Cyclization

Below is a decision-making workflow to address low yields in the pyrimidine ring formation step.

TroubleshootingWorkflow start Low Yield in Cyclization Step check_purity Is the aminopyrazole precursor >95% pure? start->check_purity purify Purify precursor via recrystallization or chromatography. check_purity->purify No check_temp Was the reaction temperature optimized (e.g., 160-190°C)? check_purity->check_temp Yes purify->check_temp optimize_temp Optimize temperature. Run small-scale trials at 160, 170, 180°C. check_temp->optimize_temp No check_time Was reaction monitored by TLC to determine optimal time? check_temp->check_time Yes optimize_temp->check_time optimize_time Optimize reaction time. Take aliquots every hour to track completion. check_time->optimize_time No consider_microwave Consider Microwave-Assisted Organic Synthesis (MAOS) with a solid acid catalyst. check_time->consider_microwave Yes, still low optimize_time->consider_microwave success Yield Improved consider_microwave->success

Caption: A decision tree for troubleshooting low yields in the pyrazolo[3,4-d]pyrimidine cyclization step.

Part 3: Purification & Characterization

Even with a successful reaction, isolating the pure product can be a significant hurdle.

Q5: My crude pyrazolo[3,4-d]pyrimidine product is difficult to purify by column chromatography. It either streaks on the column or co-elutes with impurities.

These compounds, particularly those with unsubstituted N-H groups, can be quite polar and may have low solubility in common chromatography solvents, leading to purification challenges.[4][9]

Troubleshooting & Optimization Strategies:

  • Solvent System Selection: A systematic approach is best. Start with a non-polar solvent like hexanes or heptane and gradually increase polarity with ethyl acetate. If the compound remains on the baseline, a more polar mobile phase is needed.

    • For highly polar compounds: Consider using a dichloromethane/methanol gradient. Adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can help reduce streaking for basic compounds by neutralizing acidic sites on the silica gel.

  • Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective for basic compounds. For very polar compounds, reversed-phase (C18) chromatography may be a better option.

  • Recrystallization: Do not underestimate the power of recrystallization. It is often the most effective method for purifying these types of compounds on a large scale. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water) to find one that provides good solubility at high temperature and poor solubility at room temperature or below.

  • Trituration: If a good recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (trituration) can significantly improve purity.

Table 1: Common Solvents for Purification
Solvent System (v/v)PolarityBest For...
Hexane / Ethyl AcetateLow to MediumLess polar, N-alkylated derivatives.
Dichloromethane / MethanolMedium to HighPolar derivatives, especially those with free N-H or OH groups.
Ethyl Acetate / MethanolHighVery polar compounds that are insoluble in DCM.
Acetonitrile / Water (Reversed-Phase)(Varies)Highly polar or water-soluble derivatives.[9]

Experimental Protocol: A General Procedure for Synthesis

This protocol describes a common two-step synthesis of a 1H-pyrazolo[3,4-d]pyrimidine from an aminopyrazole carbonitrile precursor.

Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Caption: Workflow for a typical aminopyrazole precursor synthesis.

  • To a solution of 2-(1-ethoxyethylidene)malononitrile (1.0 eq) in absolute ethanol, add phenylhydrazine (1.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting materials are consumed.[10]

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The purity should be checked by ¹H NMR and LC-MS.

Step 2: Cyclization to form 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Place the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of formic acid (e.g., 20-30 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. The reaction should be monitored by TLC or LC-MS.[10]

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove excess formic acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallize from a suitable solvent like ethanol to obtain the pure product.[10]

References

  • Al-Ostoot, F. H., et al. (2021). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 26(16), 4999. Available at: [Link]

  • Krackov, M. H., & Christensen, B. E. (1964). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Journal of Organic Chemistry, 29(9), 2677-2682. Available at: [Link]

  • ResearchGate (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Bioorganic Chemistry, 94, 103437. Available at: [Link]

  • Al-Issa, S. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivative. ACS Omega, 8(1), 1083-1094. Available at: [Link]

  • Artali, R., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(4), 423-427. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2007). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 12(9), 2104-2116. Available at: [Link]

  • Mungall, W. S., et al. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research, 1(5), 615-627. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755805. Available at: [Link]

  • Zarei, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(1), 1-12. Available at: [Link]

  • ResearchGate (2023). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(5), 2235. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrimidines. Available at: [Link]

  • Bouzayani, N., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5001. Available at: [Link]

  • El-gazzar, A. B. A., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 12(1), 1-18. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282. Available at: [Link]

  • Elmaaty, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15155-15170. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 13(1), 75-89. Available at: [Link]

  • Boi, C., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5021-5046. Available at: [Link]

  • Elmaaty, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15155-15170. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidines: A Critical Evaluation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a multitude of biologically active molecules.[1] Its significance is underscored by its role as a key building block for potent kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib.[2] The iodine atom at the 3-position provides a crucial handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides an in-depth comparison of the primary synthetic routes to 3-iodo-1H-pyrazolo[3,4-d]pyrimidines, with a focus on 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, offering a critical evaluation of their respective advantages and limitations to aid researchers in selecting the most appropriate method for their specific needs.

Synthetic Strategies: An Overview

Two principal strategies dominate the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidines: direct electrophilic iodination of the pyrazolo[3,4-d]pyrimidine core and the Sandmeyer reaction of a 3-amino precursor. The choice between these routes is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Synthetic_Routes_Overview cluster_0 Starting Materials cluster_1 Synthetic Transformations cluster_2 Product 1H_Pyrazolo_pyrimidine 1H-Pyrazolo[3,4-d]pyrimidine Direct_Iodination Direct Electrophilic Iodination 1H_Pyrazolo_pyrimidine->Direct_Iodination Electrophilic Iodinating Agent 3_Amino_Pyrazolo_pyrimidine 3-Amino-1H-pyrazolo[3,4-d]pyrimidine Sandmeyer_Reaction Sandmeyer Reaction 3_Amino_Pyrazolo_pyrimidine->Sandmeyer_Reaction 1. Diazotization 2. Iodide Source 3_Iodo_Pyrazolo_pyrimidine 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine Direct_Iodination->3_Iodo_Pyrazolo_pyrimidine Sandmeyer_Reaction->3_Iodo_Pyrazolo_pyrimidine

Caption: Overview of the primary synthetic routes to 3-iodo-1H-pyrazolo[3,4-d]pyrimidines.

Route 1: Direct Electrophilic Iodination

Direct iodination of the electron-rich pyrazolo[3,4-d]pyrimidine ring system is a common and often high-yielding approach. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic core, with the C3-position being susceptible to electrophilic attack.

Mechanism of Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. An electrophilic iodine species, typically generated in situ, is attacked by the electron-rich pyrazole ring. The resulting sigma complex then loses a proton to restore aromaticity, yielding the 3-iodo product. The choice of iodinating agent and reaction conditions is crucial for achieving high efficiency and minimizing side reactions.

Electrophilic_Iodination_Mechanism Start 1H-Pyrazolo[3,4-d]pyrimidine + I+ Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine + H+ Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic iodination on the pyrazolo[3,4-d]pyrimidine core.

Common Iodinating Agents and Conditions
  • N-Iodosuccinimide (NIS): NIS is a mild and widely used iodinating agent for this transformation. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Molecular Iodine (I2) with an Oxidant: A combination of molecular iodine and an oxidizing agent, such as nitric acid or iodic acid, can generate a more potent electrophilic iodine species. This method can be effective for less reactive substrates.

Experimental Protocol: Iodination using N-Iodosuccinimide

This protocol describes the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine from 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF, add N-iodosuccinimide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Filter the solid and wash with cold ethanol to remove residual DMF and unreacted NIS.

  • Dry the product under vacuum.

Performance Data: Direct Iodination
Starting MaterialIodinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1H-Pyrazolo[3,4-d]pyrimidin-4-amineNISDMF6012~95N/A

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction offers an alternative pathway to 3-iodo-1H-pyrazolo[3,4-d]pyrimidines, starting from the corresponding 3-amino derivative. This multi-step process involves the diazotization of the primary amine followed by displacement of the diazonium group with iodide.[3]

Mechanism of the Sandmeyer Reaction

The reaction proceeds in two key stages:

  • Diazotization: The 3-amino-1H-pyrazolo[3,4-d]pyrimidine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

  • Iodide Displacement: The resulting diazonium salt is then treated with a source of iodide ions (e.g., potassium iodide), which displaces the dinitrogen gas to form the 3-iodo product. For iodination, a copper catalyst is typically not required, which is an advantage over other Sandmeyer halogenations.[3]

Sandmeyer_Reaction_Mechanism Start 3-Amino-1H-pyrazolo[3,4-d]pyrimidine Diazonium Diazonium Salt Start->Diazonium NaNO2, H+ Product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine + N2 Diazonium->Product KI

Caption: Simplified mechanism of the Sandmeyer reaction for the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Considerations

General Procedure Outline:

  • Dissolve or suspend the 3-amino-1H-pyrazolo[3,4-d]pyrimidine in a suitable acidic medium (e.g., aqueous HCl or H2SO4).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • After the addition is complete, stir the mixture for a short period to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.

  • Isolate the product by filtration or extraction.

Performance Data: Sandmeyer Reaction

Quantitative data for the Sandmeyer iodination of 3-amino-1H-pyrazolo[3,4-d]pyrimidine is not available in the cited literature. However, yields for Sandmeyer iodinations of other heterocyclic amines can vary widely depending on the substrate and reaction conditions.

Synthesis of Starting Materials

The accessibility of the starting materials is a critical factor in choosing a synthetic route.

Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

This precursor for the direct iodination route can be synthesized from commercially available starting materials. A common method involves the cyclization of 3-amino-4-cyanopyrazole with formamide.[4] 3-amino-4-cyanopyrazole itself can be prepared from the condensation of hydrazine with ethoxymethylenemalononitrile.[4]

Synthesis of 3-Amino-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of this precursor for the Sandmeyer route can be more complex. One potential route involves the cyclization of 3,5-diaminopyrazole-4-carbonitrile with a suitable one-carbon synthon.

Comparison of the Synthetic Routes

FeatureDirect Electrophilic IodinationSandmeyer Reaction
Starting Material 1H-Pyrazolo[3,4-d]pyrimidine3-Amino-1H-pyrazolo[3,4-d]pyrimidine
Number of Steps Typically one stepTwo steps (diazotization and iodination)
Reagents N-Iodosuccinimide or I2/oxidantSodium nitrite, acid, potassium iodide
Reaction Conditions Generally mild to moderate heatingLow temperatures required for diazotization
Yield Often highCan be variable, substrate-dependent
Scalability Generally goodDiazonium salts can be unstable, posing scalability challenges
Safety NIS is a stable solid; some oxidants can be hazardousDiazonium salts are potentially explosive, requiring careful handling
Purification Often straightforward (precipitation/filtration)May require more extensive purification to remove byproducts

Conclusion and Recommendations

For the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidines, direct electrophilic iodination using N-iodosuccinimide is generally the recommended route . This method is characterized by its operational simplicity, high yields, and the use of a stable and readily available iodinating agent. The straightforward workup, often involving simple filtration of the precipitated product, makes it an attractive option for both small-scale and larger-scale preparations.

The Sandmeyer reaction, while a classic and powerful transformation, presents several challenges in this context. The synthesis of the 3-amino precursor can be more involved than that of the unsubstituted pyrazolopyrimidine. Furthermore, the inherent instability of diazonium salts necessitates careful temperature control and poses potential safety risks, particularly on a larger scale. The lack of a well-established, high-yielding protocol for this specific substrate in the literature further diminishes its appeal compared to the robust and reliable direct iodination method.

Researchers should, therefore, favor the direct iodination approach unless the 3-amino-1H-pyrazolo[3,4-d]pyrimidine is readily available or specific circumstances preclude the use of direct iodination conditions.

References

  • Allopurinol. (n.d.). In Drug Information Portal. U.S. National Library of Medicine. Retrieved from [Link]

  • Taylor, E. C., & Cocuzza, A. J. (1989). Purines, pyrimidines, and imidazoles. Part XXXVII. Some new syntheses of pyrazolo[3,4-d]pyrimidines, including allopurinol. Journal of the Chemical Society, Perkin Transactions 1, 1627-1634.
  • Salem, I. M., Mostafa, S. M., Salama, I., El-Sabbagh, O. I., Hegazy, W. A. H., & Ibrahim, T. S. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345–2360.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Sayed, N. N. E. (2024).
  • Patel, K., & Shah, V. H. (2013). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Sciences, Islamic Republic of Iran, 24(2), 131-138.
  • Shawali, A. S., & Abdelhamid, A. O. (2007). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 12(1), 93-108.
  • Patel, D. R., & Patel, K. C. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(3), 1133-1141.
  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(11), 2427-2438.
  • El-Faham, A., Al-Obeed, O., & Abdel-Megeed, M. F. (2012). Synthesis of Some Novel Pyrazolo[3,4-d] Pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry, 49(5), 1074-1082.
  • Torabi, S., Jamshidi, M., & Hilt, G. (2020). The Electrochemical Iodination of Electron‐Deficient Arenes. Chemistry–A European Journal, 26(2), 333-337.
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  • Rao, T. S., & Mali, S. I. (1976). A Comparative Study of the Kinetics of Electrophilic Substitution in Aromatic Substrates by Iodine Monochloride and Iodine in Potassium Iodide.
  • Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105933.
  • Ghaffari, M., & Bar, F. J. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4768–4772.
  • Ghaffari, M., & Bar, F. J. (2021). Selective C–H Iodination of (Hetero)arenes. ACS Central Science, 7(7), 1256-1260.
  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem Compound Database. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Sayed, N. N. E. (2024).
  • Bakavoli, M., Nikpour, M., Rahimizadeh, M., & Pordel, M. (2009). Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. Bioorganic & medicinal chemistry letters, 19(15), 4439-4441.
  • Gribble, G. W. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954.
  • Gayo, L. M., & Suto, M. J. (1997). Solid-phase synthesis of 3,4-diamino-1H-pyrazolo[5, 4-d] pyrimidines. Tetrahedron letters, 38(2), 211-214.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 343(11-12), 653-659.
  • Quiroga, J., & Trilleras, J. (2022).
  • Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic chemistry, 98, 103720.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2269-2287.

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A Comparative Guide to the Spectroscopic Validation of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to validate the structure of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate . This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), features a complex assembly of functional groups, including a Boc-protected amine, a substituted pyrazolopyrimidine core, and a halogen substituent, each presenting unique spectroscopic signatures.[1][2][3]

The objective of this guide is to move beyond a mere recitation of data and provide a logical framework for structural validation. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to build an unassailable structural proof.[4] The causality behind experimental choices will be explained, ensuring that the described protocols serve as a self-validating system for researchers, scientists, and drug development professionals.

The Imperative of Multi-Modal Analysis

Relying on a single analytical technique is insufficient for the unambiguous structural elucidation of a complex molecule.[5] A comprehensive approach, integrating multiple spectroscopic methods, is essential.[4] Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides the highest level of confidence.

The validation workflow presented here is designed to systematically confirm each component of the target molecule.

Structural_Validation_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Validation Sample Purified Compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MW_Confirm Molecular Weight & Formula Confirmation MS->MW_Confirm Fragment_Analysis Fragmentation Analysis MS->Fragment_Analysis Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity Carbon_Skeleton Carbon Skeleton & Functional Groups NMR->Carbon_Skeleton FG_Confirm Functional Group Identification IR->FG_Confirm Final_Structure Validated Structure MW_Confirm->Final_Structure Fragment_Analysis->Final_Structure Connectivity->Final_Structure Carbon_Skeleton->Final_Structure FG_Confirm->Final_Structure

Figure 1: A workflow diagram illustrating the multi-modal approach to structural validation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as the initial and most crucial test for verifying the molecular identity. For this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which is ideal for polar, non-volatile molecules and minimizes fragmentation, ensuring the molecular ion is readily observed. The expected molecular formula is C₁₄H₂₁IN₆O₂ with a molecular weight of 432.27 g/mol .[6]

Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode to facilitate the formation of the [M+H]⁺ adduct.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-1000.

  • Validation: The primary validation is the observation of the protonated molecular ion [M+H]⁺ at m/z 433.0786. The high-resolution measurement allows for the confirmation of the elemental composition against the theoretical value, providing strong evidence for the molecular formula.

Comparative Data Analysis:

Ion SpeciesTheoretical m/zObserved m/zRationale & Comparison
[M+H]⁺ 433.0786 Expected within 5 ppmThis is the primary evidence for the correct molecular weight. Absence of this peak would indicate a failed synthesis or incorrect starting material.
[M-Boc+H]⁺333.0265May be observedLoss of the tert-butoxycarbonyl group (100 Da) is a common fragmentation pathway for Boc-protected amines and provides evidence for this functional group.
[M-I+H]⁺306.1731Less likelyCleavage of the C-I bond is possible but less favorable than the loss of the Boc group under soft ionization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy provides the detailed atomic-level map of the molecule.[7] ¹H NMR reveals the proton environments and their connectivity, while ¹³C NMR maps the carbon skeleton. For a molecule of this complexity, 2D NMR techniques like COSY and HSQC are not just beneficial but essential for unambiguous assignment.

Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons (N-H).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR: Acquire with a standard pulse program. The chemical shifts, integration, and multiplicity of each signal are critical.

  • ¹³C NMR: A larger number of scans will be required.[8] This spectrum will confirm the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY & HSQC): These experiments are crucial for establishing ¹H-¹H and ¹H-¹³C correlations, respectively, which allows for the definitive assembly of molecular fragments.

Predicted Spectroscopic Data & Comparative Analysis:

¹H NMR (400 MHz, DMSO-d₆):

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Comparison
Pyrimidine-H~8.2-8.4Singlet1HAromatic proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms.
NH₂~7.0-7.5Broad Singlet2HExchangeable protons of the primary amine. Its broadness is characteristic.
NH (Carbamate)~6.8-7.2Triplet1HCoupled to the adjacent CH₂ group. Its chemical shift is characteristic of a carbamate N-H.
N-CH₂ (ring)~4.2-4.4Triplet2HMethylene group attached to the pyrazole nitrogen, deshielded by the heterocyclic ring.
N-CH₂ (chain)~2.9-3.1Quartet2HMethylene group adjacent to the carbamate nitrogen.
CH₂ (internal)~1.7-1.9Multiplet2HMethylene group in the butyl chain.
CH₂ (internal)~1.4-1.6Multiplet2HMethylene group in the butyl chain.
C(CH₃)₃~1.3-1.4Singlet9HCharacteristic singlet for the nine equivalent protons of the tert-butyl group.[9]

¹³C NMR (100 MHz, DMSO-d₆):

AssignmentPredicted δ (ppm)Rationale & Comparison
C=O (Carbamate)~155-157Typical chemical shift for a carbamate carbonyl carbon.[9]
Heterocyclic Cs~150-160, ~100-140Multiple signals corresponding to the pyrazolopyrimidine core. The C-I carbon will be shifted significantly upfield to ~70-80 ppm due to the heavy atom effect.
C (CH₃)₃~78-80Quaternary carbon of the tert-butyl group.[9]
N-CH₂ carbons~38-45Methylene carbons attached to nitrogen atoms.
Internal CH₂ carbons~25-30Aliphatic carbons in the butyl chain.
C(C H₃)₃~28Methyl carbons of the tert-butyl group.[9]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[8] The presence or absence of specific absorption bands provides confirmatory evidence for the structural assignments made by NMR and MS.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[8]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Comparative Data Analysis:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale & Comparison
N-H Stretch (Amine)3400-3300 (two bands)MediumPrimary amines (R-NH₂) typically show two distinct bands due to symmetric and asymmetric stretching.[10][11]
N-H Stretch (Carbamate)3350-3310MediumA single band characteristic of a secondary amide/carbamate N-H bond.
C-H Stretch (Aliphatic)2980-2850StrongC-H stretching from the butyl chain and tert-butyl group.
C=O Stretch (Carbamate)1710-1680StrongA strong, sharp absorption is a key indicator of the Boc protecting group's carbonyl.[8][12]
N-H Bend (Amine)1650-1580MediumBending vibration of the primary amine group.[10]
C-N Stretch1335-1250Medium-StrongAromatic C-N stretching from the pyrimidine ring.[10]

Conclusion: A Self-Validating Structural Proof

The structural validation of this compound is achieved not by a single piece of data, but by the overwhelming agreement across multiple, orthogonal analytical techniques.

  • Mass Spectrometry confirms the correct molecular formula (C₁₄H₂₁IN₆O₂).[6]

  • ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, with chemical shifts and coupling patterns consistent with the proposed structure.

  • 2D NMR definitively links the molecular fragments, confirming the connectivity of the butyl chain to both the pyrazole nitrogen and the Boc-protected amine.

  • IR Spectroscopy provides final confirmation of all key functional groups, including the primary amine, the secondary carbamate, and the carbonyl of the Boc group.

By following this comparative and integrated analytical approach, researchers can possess the highest degree of confidence in the identity and purity of this critical synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing.
  • BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. BenchChem.
  • Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Ain Shams University.
  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6).
  • Biosciences Biotechnology Research Asia. (2025). Method Development and Validation of a UV Spectroscopic Approach for The Investigation of Ibrutinib in Bulk and Dosage Forms for Pharmaceuticals. Biosciences Biotechnology Research Asia, 22(2).
  • McMurry, J. (n.d.). SPECTROSCOPY AND STRUCTURE DETERMINATION. McMurry Ch 13, George et al Ch 3.1, 3.2.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • Supporting Inform
  • MedChemExpress. (n.d.). tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)
  • MedChemExpress. (n.d.). tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)
  • CymitQuimica. (n.d.). tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)
  • Organic Chemistry Tutor. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry [Video]. YouTube.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary.
  • TargetMol. (n.d.). tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)
  • Chem-Impex. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chem-Impex.
  • Laboteq. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Laboteq.

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Comparative study of kinase inhibitory activity of different pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal targets for drug discovery. Dysregulation of kinase activity is a hallmark of numerous malignancies, driving aberrant cell proliferation, survival, and metastasis. Among the scaffolds that have shown immense promise in kinase inhibitor design, the pyrazolo[3,4-d]pyrimidine core stands out as a "privileged" structure.[1][2] Its bioisosteric relationship with the adenine ring of ATP allows it to effectively compete for the ATP-binding site in the kinase hinge region, providing a robust foundation for the development of potent and selective inhibitors.[1][3]

This guide provides a comparative study of the kinase inhibitory activity of various pyrazolo[3,4-d]pyrimidine derivatives, drawing upon recent research to offer insights into their structure-activity relationships (SAR), therapeutic potential, and the experimental methodologies used for their evaluation.

The Architectural Advantage: Why Pyrazolo[3,4-d]pyrimidines?

The pyrazolo[3,4-d]pyrimidine scaffold's success lies in its ability to mimic the natural ligand of kinases, ATP. This structural mimicry facilitates crucial hydrogen bonding interactions with the kinase hinge region, a conserved motif in the ATP-binding pocket.[3][4] The versatility of this scaffold allows for chemical modifications at several positions, primarily the N1, C3, C4, and C6 positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This has led to the development of numerous kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, for the treatment of B-cell cancers.[1]

Comparative Kinase Inhibitory Activity: A Data-Driven Analysis

The following tables summarize the in vitro kinase inhibitory activities of several pyrazolo[3,4-d]pyrimidine derivatives against key oncogenic kinases. These examples have been selected from the literature to highlight the impact of structural modifications on potency and selectivity.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.

CompoundStructureTarget KinaseIC50 (µM)Reference
Roscovitine Reference CompoundCDK2~0.2[5]
Compound 4a Pyrazolo[3,4-d]pyrimidinone with N5-2-(4-halophenyl) acetamideCDK20.21[5]
Compound 33a 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine with 3-fluoroaniline at C-4CDK2Comparable to Roscovitine[6]
Compound 33b 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine with 3-fluoroaniline at C-4CDK2Superior to Roscovitine[6]
Compound 14 Pyrazolo[3,4-d]pyrimidine thioglycoside derivativeCDK2/cyclin A20.057[7]
Compound 13 Pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivativeCDK2/cyclin A20.081[7]

Analysis of SAR: The data reveals that substitutions at the C4 position significantly influence CDK2 inhibitory activity. For instance, compounds with a 4-anilino group generally exhibit better activity than those with a 4-benzyl group.[6][10] Furthermore, the addition of a 3-fluoroaniline group at C-4, as seen in compounds 33a and 33b, leads to potency comparable or even superior to the well-known CDK2 inhibitor, roscovitine.[6] Interestingly, unsubstituted N1 positions often result in higher potency for CDK2 inhibition.[6] The thioglycoside derivative 14 demonstrates exceptional potency, highlighting the diverse chemical space that can be explored with this scaffold.[7]

Multi-Kinase Inhibitors: Targeting FLT3 and VEGFR2

FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key drivers of acute myeloid leukemia (AML) and angiogenesis, respectively.

CompoundStructureTarget KinaseIC50 (nM)Reference
Sorafenib Reference CompoundFLT3, VEGFR2Potent[11]
Compound 1 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)ureaFLT3, VEGFR2Low Potency[11][12][13]
Compound 33 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaFLT3, VEGFR2Potent[11][12][14][15]

Analysis of SAR: The structural optimization from compound 1 to compound 33 showcases a classic example of medicinal chemistry progression.[11][12][13] By modifying the linker and the terminal phenylurea group, a significant enhancement in inhibitory potency against both FLT3 and VEGFR2 was achieved.[11][12][14] Compound 33 not only demonstrated high potency but also led to complete tumor regression in an in vivo AML xenograft model, underscoring the therapeutic potential of this optimized derivative.[11][12][14][15]

Src Family Kinase Inhibitors

Src family kinases are non-receptor tyrosine kinases that play a role in various cellular processes, and their aberrant activation is linked to cancer progression.

CompoundStructureTarget KinaseIC50 (µM)Reference
SI306 Pyrazolo[3,4-d]pyrimidine derivativeSrcLow micromolar[16]
Compound 6e Pyrazolo[3,4-d]pyrimidine derivativeSrc5.6[17]
Compound 10c Pyrazolo[3,4-d]pyrimidine derivativeSrc5.1[17]

Analysis of SAR: The pyrazolo[3,4-d]pyrimidine scaffold has been effectively utilized to develop Src inhibitors.[17][18] The specific substitutions on the core structure, as seen in compounds like SI306 , can confer potent inhibitory activity against Src, leading to the induction of apoptosis in cancer cells.[16]

Experimental Workflow: Assessing Kinase Inhibitory Activity

The determination of a compound's kinase inhibitory activity is a critical step in the drug discovery process. A common method is the in vitro kinase inhibition assay, which measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase.

General Kinase Inhibition Assay Protocol
  • Preparation of Reagents:

    • Kinase: Purified recombinant kinase enzyme.

    • Substrate: A peptide or protein that is a known substrate of the kinase.

    • ATP: Adenosine triphosphate, the phosphate donor. Often, a radiolabeled [γ-³²P]ATP is used for detection.

    • Test Compound: The pyrazolo[3,4-d]pyrimidine derivative dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Assay Buffer: A buffer solution that provides the optimal pH and ionic strength for the kinase reaction.

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA or acid).

  • Detection of Phosphorylation:

    • The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate.

    • The unincorporated [γ-³²P]ATP is washed away.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_kinase Kinase Enzyme incubation Incubation of Kinase, Substrate & Compound prep_kinase->incubation prep_substrate Substrate prep_substrate->incubation prep_atp [γ-³²P]ATP initiation Initiation with ATP prep_atp->initiation prep_compound Test Compound prep_compound->incubation incubation->initiation reaction Kinase Reaction initiation->reaction termination Termination reaction->termination separation Separation of Phosphorylated Substrate termination->separation quantification Quantification of Radioactivity separation->quantification calculation Calculation of % Inhibition quantification->calculation ic50 IC50 Determination calculation->ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

Many pyrazolo[3,4-d]pyrimidine derivatives target kinases within critical signaling pathways that are often hyperactivated in cancer, such as the PI3K/AKT/mTOR pathway. This pathway regulates cell growth, proliferation, and survival.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitors PyrazoloPyrimidine->PI3K PyrazoloPyrimidine->mTORC1 PyrazoloPyrimidine->mTORC2

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly valuable framework in the design of kinase inhibitors for cancer therapy. The extensive research into the structure-activity relationships of its derivatives has provided a deep understanding of how to modulate their potency and selectivity. The comparative data presented here highlights the significant impact of targeted chemical modifications on inhibitory activity.

Future research will likely focus on the development of next-generation pyrazolo[3,4-d]pyrimidine derivatives with improved selectivity profiles to minimize off-target effects and associated toxicities. The exploration of novel substitution patterns and the use of advanced computational methods for rational drug design will be instrumental in this endeavor. Furthermore, the application of these inhibitors in combination therapies holds great promise for overcoming drug resistance and improving patient outcomes.

References

  • Ismail, N. S. M., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. Available at: [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. (2005). PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Available at: [Link]

  • Yang, L.-L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

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  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed. Available at: [Link]

  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry. Available at: [Link]

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Cross-reactivity profiling of kinase inhibitors derived from tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Cross-Reactivity Profiles of Inhibitors Derived from a Pyrazolo[3,4-d]pyrimidine Scaffold

The development of targeted kinase inhibitors has revolutionized the treatment of various malignancies and autoimmune diseases. A key chemical scaffold in this endeavor is the 1H-pyrazolo[3,4-d]pyrimidine core. The intermediate, tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate, serves as a critical building block for the synthesis of potent kinase inhibitors, most notably the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3]

While on-target potency is essential, the clinical success and safety profile of a kinase inhibitor are profoundly influenced by its selectivity—its propensity to bind to the intended target kinase versus a host of other kinases in the human kinome. Off-target activity can lead to a range of adverse effects, underscoring the necessity of comprehensive cross-reactivity profiling.[4][5]

This guide provides an in-depth comparison of the kinome-wide selectivity of Ibrutinib and its successors, Acalabrutinib and Zanubrutinib. It will delve into the experimental methodologies used to generate these profiles and explain the causal relationships between inhibitor structure, selectivity, and clinical outcomes.

The Progenitor: Ibrutinib's Kinase Profile

Ibrutinib is a powerful, first-generation covalent inhibitor of BTK, a non-receptor tyrosine kinase vital for B-cell development, activation, and survival.[4][6] It functions by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[7] While highly effective, Ibrutinib is known to inhibit several other kinases, some of which share a similar cysteine residue. This cross-reactivity is linked to some of its observed clinical side effects.[4][8]

Kinome-wide screening, often performed using competitive binding assays like KINOMEscan®, reveals that Ibrutinib interacts with numerous kinases beyond BTK.[9][10] Notable off-targets include members of the TEC and EGFR families.[4][8]

Table 1: Selected Kinase Inhibition Profile of Ibrutinib

Kinase Target Family Significance of Inhibition
BTK TEC Primary therapeutic target in B-cell malignancies. [6]
TEC TEC Off-target; inhibition may contribute to bleeding risks.[5]
EGFR EGFR Off-target; linked to side effects like diarrhea and rash.[4]
ERBB2/HER2 EGFR Off-target; inhibition is suggested to be associated with atrial fibrillation.[4][11]
SRC Family Kinases SRC Broad family of kinases involved in various signaling pathways.

| BLK | TEC | A kinase involved in B-cell signaling. |

This table summarizes key on-target and off-target interactions. The full kinome scan reveals a broader range of interactions.

The Evolution of Selectivity: Ibrutinib vs. Next-Generation Inhibitors

The clinical experience with Ibrutinib spurred the development of second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib. A primary design goal for these molecules was to enhance selectivity for BTK, thereby minimizing off-target effects and improving tolerability.[4][12]

Acalabrutinib was engineered for greater specificity, resulting in fewer interactions across the kinome compared to Ibrutinib.[13][14] This heightened selectivity is believed to contribute to a more favorable safety profile, with a lower incidence of certain adverse events like atrial fibrillation and bleeding.[14][15]

Zanubrutinib was also designed to maximize BTK occupancy while minimizing off-target inhibition.[8][12] It demonstrates high potency against BTK and, like acalabrutinib, shows a cleaner kinome profile than Ibrutinib, which may contribute to its distinct tolerability profile.[9][16]

Table 2: Comparative Kinase Inhibition of BTK Inhibitors at 1 µM

Inhibitor Number of Off-Target Kinases Inhibited >65% Key Off-Target Families
Ibrutinib 9 TEC, EGFR, SRC
Acalabrutinib 1 -

| Zanubrutinib | 2 | TEC, EGFR |

Data is based on a KINOMEscan® assay screening against a panel of non-mutant kinases. The number of inhibited kinases can vary based on the specific panel and concentration used. The clinical relevance of these preclinical data has not been fully determined.[17]

The clear trend from the first- to second-generation inhibitors is a significant reduction in off-target kinase interactions. This illustrates a fundamental principle in modern drug design: optimizing for selectivity is as crucial as optimizing for potency.

Methodologies for Cross-Reactivity Profiling

To build a comprehensive understanding of a kinase inhibitor's selectivity, a multi-faceted experimental approach is required, typically moving from broad, high-throughput screening to more focused cellular validation.

Broad-Spectrum Profiling: The KINOMEscan® Competitive Binding Assay

Expertise & Experience: The rationale for starting with a broad kinome scan is to cast the widest possible net. It provides an unbiased, quantitative assessment of all potential interactions, both expected and unexpected. The KINOMEscan® platform is an ATP-independent assay, which is a critical design choice.[18] This means it measures the true thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value, which can be confounded by varying ATP concentrations in enzymatic assays.[18] This provides a more standardized and comparable dataset across different kinases and inhibitors.

Experimental Protocol: KINOMEscan® Assay

  • Kinase Preparation: A large panel of human kinases (over 460) are expressed and tagged with a unique DNA identifier.[18]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized onto a solid support, such as beads.[19]

  • Competitive Binding: The test inhibitor (e.g., Ibrutinib) is incubated in solution with a specific DNA-tagged kinase and the immobilized ligand. The test inhibitor competes with the immobilized ligand for binding to the kinase's active site.[18][19]

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase remaining bound to the beads is quantified by detecting its DNA tag using quantitative PCR (qPCR).[18][20]

  • Data Analysis: The amount of kinase captured is inversely proportional to the binding affinity of the test compound. A low qPCR signal indicates strong binding of the test compound to the kinase. Results are often reported as "percent of control" (DMSO), where a lower percentage indicates stronger inhibition.[20]

Trustworthiness: This protocol is self-validating through its use of a competition-based format and highly sensitive qPCR readout. The inclusion of a DMSO control for each kinase interaction establishes a baseline for 100% binding, against which all compound interactions are measured.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification & Analysis Kinase DNA-Tagged Kinase Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data Analyze Data (% of Control) qPCR->Data

Caption: General workflow for a KINOMEscan® experiment.

Cellular Target Validation: Phospho-BTK Immunoblotting

Expertise & Experience: While binding assays are invaluable, they do not confirm that the inhibitor has the desired functional effect within a living cell. Cellular target engagement assays are crucial to bridge this gap.[21][22] A Western blot to assess the phosphorylation status of BTK (or its downstream substrates) is a direct and robust method to validate functional inhibition. The choice to stimulate cells with an anti-IgM antibody mimics the natural activation of the B-cell receptor (BCR) pathway, providing a physiologically relevant context to measure the inhibitor's efficacy.[23]

Experimental Protocol: Cellular Phospho-BTK Western Blot

  • Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos) or use primary Peripheral Blood Mononuclear Cells (PBMCs).[23]

  • Inhibitor Incubation: Pre-treat the cells with various concentrations of the BTK inhibitor (and a DMSO vehicle control) for 1-2 hours at 37°C.

  • BCR Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for a short period (e.g., 10 minutes) to induce BTK autophosphorylation at Tyr223.[23]

  • Cell Lysis: Immediately stop the reaction by lysing the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated BTK (pBTK Tyr223).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection & Analysis: Detect the signal using a chemiluminescent substrate. Strip the membrane and re-probe with an antibody for total BTK as a loading control. Quantify band intensities to determine the ratio of pBTK to total BTK.

Trustworthiness: This protocol incorporates multiple validation steps. The use of a DMSO control establishes the baseline of stimulated phosphorylation. Probing for total BTK ensures that any decrease in the pBTK signal is due to inhibition of its activity, not a reduction in the total amount of protein.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB Activation PKC->NFkB Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Ibrutinib & Derivatives Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway.[6][24][25]

Conclusion

The journey from the broad-spectrum inhibitor Ibrutinib to the highly selective second-generation molecules, Acalabrutinib and Zanubrutinib, exemplifies the maturation of targeted drug discovery. The starting material, tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)carbamate), is a gateway to a class of compounds where clinical success is defined not just by on-target potency but by a meticulously engineered selectivity profile. Comprehensive cross-reactivity profiling, using robust biochemical and cellular methods, is not merely a regulatory requirement but a fundamental scientific necessity. It provides the critical data that allows researchers to understand the mechanistic basis of both efficacy and toxicity, ultimately leading to the development of safer and more effective medicines.

References

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A Comparative Purity Analysis of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)carbamate from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Quality of a Key Ibrutinib Intermediate

In the synthesis of targeted cancer therapeutics, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[] This guide provides a comprehensive framework for benchmarking the purity of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)carbamate), a critical intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[][2] The presence of impurities, which can arise from the synthetic route or degradation, can impact the quality, stability, and biosafety of the final drug product.[][3]

This guide will delve into the analytical methodologies required to rigorously assess the purity of this intermediate from different commercial suppliers. We will explore the causality behind the selection of specific analytical techniques and provide detailed, field-proven protocols.

The Critical Role of Purity in API Synthesis

The subject of this guide, tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)carbamate), is a pyrazolopyrimidine derivative.[4][5][6] The pyrazolo[3,4-d]pyrimidine scaffold is a key component of many biologically active compounds. In the synthesis of Ibrutinib, this intermediate provides the core heterocyclic structure. The presence of process-related impurities, such as unreacted starting materials, byproducts, or degradation products, can lead to the formation of impurities in the final API.[] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification and control of impurities in drug substances.[7]

Experimental Design for Purity Benchmarking

To objectively compare the purity of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)carbamate from various suppliers, a multi-pronged analytical approach is essential. This ensures a comprehensive assessment of both the main compound's concentration and the impurity profile. For this guide, we will outline a workflow that employs High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Below is a diagram illustrating the overall experimental workflow:

Purity_Benchmarking_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile/Water) Sample_A->Dissolution Sample_B Supplier B Sample Sample_B->Dissolution Sample_C Supplier C Sample Sample_C->Dissolution HPLC HPLC-UV (Purity Assay & Impurity Quantification) Dissolution->HPLC LCMS LC-MS (Impurity Identification & Profiling) Dissolution->LCMS NMR ¹H and ¹³C NMR (Structural Confirmation) Dissolution->NMR Purity_Table Comparative Purity Table HPLC->Purity_Table Impurity_Profile Impurity Profile Comparison LCMS->Impurity_Profile NMR->Purity_Table Conclusion Supplier Selection Purity_Table->Conclusion Impurity_Profile->Conclusion

Caption: Experimental workflow for purity assessment.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[8][9] A reversed-phase HPLC method is typically suitable for the analysis of pyrimidine derivatives.[10]

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often effective for separating the main compound from its impurities.[12]

  • Flow Rate: A flow rate of 1.0 mL/min is typical.[12]

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm) should be used.

  • Sample Preparation: Accurately weigh and dissolve the samples from each supplier in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject equal volumes of each sample solution into the HPLC system.

  • Data Analysis: Calculate the purity of each sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful tool for identifying and characterizing impurities, even at trace levels.[7][8][13] It combines the separation capabilities of HPLC with the mass identification power of mass spectrometry.

Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument) is required.

  • LC Method: The HPLC method developed for purity determination can often be adapted for LC-MS analysis. However, it's crucial to use volatile mobile phase additives (e.g., formic acid or ammonium acetate) that are compatible with the mass spectrometer.[7]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

    • Scan Mode: A full scan mode will provide the molecular weights of all eluting compounds. For further structural elucidation, tandem MS (MS/MS) can be performed on the detected impurity ions.[13]

  • Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak can be used to propose a molecular formula. Fragmentation patterns from MS/MS spectra can then be used to elucidate the structure of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the main compound and potentially identifying major impurities.[9][14]

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Sample Preparation: Dissolve a sufficient amount of the sample from each supplier in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: Acquire both proton (¹H) and carbon-13 (¹³C) NMR spectra.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with the expected chemical shifts and coupling constants for the desired compound. The presence of unexpected signals may indicate the presence of impurities.

Data Presentation and Interpretation

To facilitate a clear comparison, the quantitative data from the purity analysis should be summarized in a well-structured table.

Table 1: Comparative Purity Analysis of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)carbamate

SupplierHPLC Purity (%)Number of Impurities (LC-MS)Major Impurity (%) (LC-MS)NMR Confirmation
Supplier A99.530.25Conforms
Supplier B98.250.80Conforms with minor impurity signals
Supplier C99.820.10Conforms

The hypothetical data in Table 1 suggests that Supplier C provides the material with the highest purity and the cleanest impurity profile. Supplier B's product, on the other hand, has a lower purity and a higher level of a major impurity.

The signaling pathway of Ibrutinib, the final product synthesized from this intermediate, is depicted below to provide context on the importance of a pure starting material.

Ibrutinib_Signaling_Pathway cluster_0 B-Cell Receptor Signaling cluster_1 Ibrutinib Action BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream activates Cell_Survival Cell Proliferation & Survival Downstream->Cell_Survival promotes Ibrutinib Ibrutinib Ibrutinib->BTK inhibits

Caption: Ibrutinib's mechanism of action.

Conclusion and Recommendations

A thorough, multi-technique approach to purity analysis is indispensable when selecting a supplier for critical pharmaceutical intermediates. The combination of HPLC, LC-MS, and NMR provides a comprehensive picture of not only the purity of the desired compound but also the nature and quantity of any impurities present. Based on the hypothetical data, Supplier C would be the recommended source for tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)carbamate) due to its superior purity and lower impurity levels. This rigorous evaluation helps ensure the quality and consistency of the final API, ultimately contributing to the safety and efficacy of the therapeutic drug.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • BOC Sciences. (n.d.). Ibrutinib and Impurities.
  • Google Patents. (n.d.). CN116969949A - A kind of synthesis method of intermediate impurities of ibrutinib.
  • MedChemExpress. (n.d.). tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
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  • MedChemExpress. (n.d.). This compound-COA-44898.
  • CymitQuimica. (n.d.). This compound.
  • National Institutes of Health. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase.
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  • ResearchGate. (n.d.). Scheme 2. Synthesis of tert-butyl (S) -.
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  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
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  • Sigma-Aldrich. (n.d.). This compound.
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  • Pharmaffiliates. (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
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  • BLDpharm. (n.d.). 1022150-11-3|(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
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A Comparative Guide to the Structural Activity Relationship (SAR) of 3-Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine ring allows it to function as an ATP isostere, making it a highly versatile framework for designing inhibitors that target the ATP-binding sites of various enzymes.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships for pyrazolo[3,4-d]pyrimidine derivatives, with a particular focus on the impact of substitutions at the 3-position. We will explore how modifications to this scaffold influence its interaction with diverse biological targets, including protein kinases, phosphodiesterases, and dihydrofolate reductase, supported by experimental data and mechanistic insights.

The Pyrazolo[3,4-d]pyrimidine Scaffold as a Kinase Hinge-Binder

Protein kinases are a major class of therapeutic targets, particularly in oncology. The pyrazolo[3,4-d]pyrimidine scaffold is adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of adenine.[1] The SAR exploration, however, extends far beyond this core interaction, with substitutions at the C3, N1, C4, and C6 positions dictating potency, selectivity, and the ability to overcome drug resistance.

Targeting Src and Bcr-Abl in Leukemia: The Role of the C3-Alkynyl Group

Chronic Myeloid Leukemia (CML) is driven by the Bcr-Abl tyrosine kinase, and the Src kinase is also critically involved in its pathology.[4][5] While first-generation inhibitors are effective, the emergence of resistance, particularly the T315I "gatekeeper" mutation, presents a significant clinical challenge.[6] SAR studies have demonstrated that introducing a slim, rigid alkynyl linker at the C3 position is a highly effective strategy to bypass this steric hindrance.

Causality of C3-Alkynyl Substitution: The T315I mutation replaces a small threonine residue with a bulkier isoleucine in the ATP binding pocket, sterically blocking the binding of many inhibitors. As illustrated in the case of ponatinib, an alkyne linker at a corresponding position is slender enough to avoid a clash with this bulky residue, allowing the rest of the molecule to establish its binding interactions.[6] This principle was successfully applied to the pyrazolo[3,4-d]pyrimidine scaffold.

Workflow: Design Strategy for Overcoming T315I Mutation

cluster_problem The Challenge cluster_solution The Solution Problem Bcr-Abl T315I mutation confers imatinib resistance Mechanism Steric clash between inhibitor and bulky I315 'gatekeeper' residue Problem->Mechanism due to Hypothesis Design inhibitor to bypass the gatekeeper residue Mechanism->Hypothesis informs Strategy Introduce a slim, rigid alkynyl linker at C3 of pyrazolo[3,4-d]pyrimidine Hypothesis->Strategy Outcome Potent inhibition of both wild-type and T315I mutant Bcr-Abl Strategy->Outcome

Caption: Design logic for C3-alkynyl pyrazolopyrimidines.

Comparative Inhibitory Activity:

The data below compares C3-alkynyl pyrazolo[3,4-d]pyrimidines against wild-type and T315I mutant Abl kinase. The introduction of the phenylacetylenyl group at C3 results in compounds with potent, low nanomolar activity against the resistant T315I mutant.

CompoundC3-SubstituentR Group (on C4-aniline)Abl WT IC₅₀ (nM)Abl T315I IC₅₀ (nM)
1 -H3-(Trifluoromethyl)>10,000>10,000
2 Phenylacetylenyl3-(Trifluoromethyl)1.6 ± 0.210.1 ± 1.1
3 Phenylacetylenyl3-Cyano1.8 ± 0.311.2 ± 1.5
4 Phenylacetylenyl3-Chloro2.5 ± 0.416.5 ± 2.1
Data synthesized from literature reports.[6]

The SAR data clearly indicates the necessity of the C3-alkynyl group for activity against the T315I mutant. Further optimization at the C4 anilino position shows that electron-withdrawing groups like trifluoromethyl and cyano are well-tolerated and yield highly potent dual inhibitors.[6]

Targeting FLT3 and VEGFR2 in Acute Myeloid Leukemia (AML)

In other malignancies like AML, multi-kinase inhibitors targeting Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have shown therapeutic promise.[7][8] Here, SAR studies on the pyrazolo[3,4-d]pyrimidine scaffold focused on optimizing a different position, the C4 substituent.

Starting from a hit compound with a C4-anilino linker, researchers explored replacing this with a C4-phenoxy linker. This seemingly minor change had a profound impact on activity.

Causality of C4 Linker Modification: The switch from an amino to an oxy linker alters the geometry and electronic properties of the molecule's interaction with the kinase hinge region. This modification, combined with optimizing the urea moiety attached to the phenyl ring, led to a significant increase in potency against both FLT3 and VEGFR2, ultimately yielding a compound that induced complete tumor regression in a mouse xenograft model.[7][8]

Comparative Inhibitory Activity:

CompoundC4-LinkerR Group (on Urea)MV4-11 Cell IC₅₀ (µM)
Hit (1) -NH-3-Methoxyphenyl1.63
Optimized (33) -O-4-Chloro-3-(trifluoromethyl)phenyl0.003
Data extracted from Sun et al., J Med Chem, 2013.[7][8]

While the primary focus of this guide is the C3 position, this example authoritatively demonstrates that for certain kinase targets, other positions on the pyrazolo[3,4-d]pyrimidine scaffold drive the SAR.

Pyrazolo[3,4-d]pyrimidines as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), and their inhibition is a therapeutic strategy for neurodegenerative disorders and erectile dysfunction.[9][10] SAR studies for PDE1 inhibitors have explicitly highlighted the crucial role of a substituent at the C3 position.

A comprehensive analysis based on molecular modeling and QSAR revealed several key structural requirements for potent PDE1 inhibition.[9][11]

Key SAR Findings for PDE1 Inhibition:

  • C3 Position: A phenylamino substitution at the 3rd position is considered crucial for activity.[9][11]

  • N2 Position: A p-substituted benzyl side chain at the N2 position of the pyrazole ring enhances the inhibitory profile more than substitution at the N1 position.[9][11]

  • C5 Position: An N-methyl group at the 5th position is required for interaction with the PDE1 enzyme.[9][11]

  • Fused Ring: A cyclopentyl ring fused to the parent scaffold is necessary for binding potency.[9][11]

Diagram: Key Structural Features for PDE1 Inhibition

Caption: SAR summary for pyrazolo[3,4-d]pyrimidine PDE1 inhibitors.

Isosteric Replacement Strategy: DHFR Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in nucleotide synthesis and a validated target for antifolate drugs like methotrexate (MTX). A successful strategy in drug design involves the isosteric replacement of known pharmacophores. Researchers have replaced the pteridine ring of MTX with the pyrazolo[3,4-d]pyrimidine scaffold to create novel DHFR inhibitors.[12][13]

Causality of Isosteric Replacement: The pyrazolo[3,4-d]pyrimidine nucleus successfully mimics the pteridine ring, retaining the necessary interactions within the DHFR active site. The SAR was then explored by modifying the amino acid conjugate attached to the C4-(4-aminobenzoyl) spacer. This strategy led to the discovery of compounds with superior DHFR inhibition compared to MTX.[12][13]

Comparative DHFR Inhibitory Activity:

CompoundAmino Acid MoietyDHFR IC₅₀ (µM)
MTX Glutamic Acid (on Pteridine core)5.57
7e Glutamic Acid1.83
7f N-acyl derivative1.15
Data extracted from Ali et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[12]

The results show that the isosteric replacement was successful, and further modification of the side chain (compound 7f) led to even greater potency. This highlights the tunability of the scaffold, where the core provides the anchor and peripheral modifications fine-tune the activity.

Experimental Protocols

The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 4.1: General Synthesis of the 4-Chloro-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes a common route to a key intermediate used in the synthesis of many derivatives.

Objective: To synthesize 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile precursor for C4-substituted analogs.

Step-by-Step Procedure:

  • Synthesis of Pyrazole Ester: React ethyl acetoacetate with an appropriate hydrazine (e.g., phenylhydrazine) in ethanol and heat to reflux for 4 hours to form the pyrazolone ring.

  • Formation of Pyrazolopyrimidine Core: The resulting pyrazolone is heated with formamide at 190°C for 8 hours. This cyclization reaction forms the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[12][13]

  • Chlorination: The pyrazolopyrimidinone is heated to reflux (approx. 106°C) in phosphorus oxychloride (POCl₃) for 6 hours.[12][13]

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude product, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, can be purified by recrystallization or column chromatography.

Protocol 4.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates less ADP produced, and therefore, greater kinase inhibition.[2]

Step-by-Step Procedure:

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound in kinase buffer. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4.3: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MV4-11, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.[14]

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a remarkably versatile and clinically relevant core for the development of targeted therapeutics. This guide demonstrates that its biological activity can be profoundly modulated by substitutions at various positions, with the C3 position playing a particularly critical role in specific contexts. For kinase inhibitors targeting the Bcr-Abl T315I mutant, a C3-alkynyl group is paramount for overcoming resistance. For PDE1 inhibitors, a C3-phenylamino group is a crucial requirement for activity. In contrast, for other targets like FLT3/VEGFR2 or DHFR, optimization at the C4 position has proven to be the most effective strategy. This comparative analysis underscores the importance of a target-oriented approach to SAR, where a deep understanding of the protein-ligand interactions for each specific target dictates the optimal substitution pattern on this privileged scaffold.

References

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

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A Researcher's Guide to Translating Potency from the Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure, valued for its ability to mimic the adenine ring of ATP and effectively target the active sites of various protein kinases.[1][2][3] This guide delves into the critical journey of pyrazolo[3,4-d]pyrimidine-based inhibitors from initial in vitro validation to the complexities of in vivo efficacy, with a particular focus on inhibitors targeting the non-receptor tyrosine kinase, Src.

Src kinase stands as a pivotal node in numerous signaling pathways that drive cancer progression, making it a compelling target for therapeutic intervention.[4][5] Its hyperactivation is linked to enhanced cell proliferation, survival, migration, and invasion.[6][7] This guide will provide researchers, scientists, and drug development professionals with a comparative framework for evaluating these potent inhibitors, highlighting the experimental nuances that underpin the successful translation from a promising molecule in a test tube to a candidate with tangible anti-tumor activity in a living organism.

The Src Signaling Pathway: A Central Hub in Oncogenesis

Src kinase is a proto-oncogene that, when activated, phosphorylates a multitude of downstream substrates. This cascade of phosphorylation events can lead to the aggressive cellular behaviors characteristic of cancer. Understanding this pathway is fundamental to appreciating the mechanism of action of Src inhibitors and interpreting experimental outcomes. The diagram below illustrates the central role of Src and the points at which pyrazolo[3,4-d]pyrimidine-based inhibitors intervene.

Src_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Kinase RTK->Src Activation Integrins Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activation Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activation FAK->Src Activation Invasion Gene Transcription (Invasion, Angiogenesis) FAK->Invasion Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors Inhibitor->Src Inhibition

Caption: The Src signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.

Part 1: In Vitro Efficacy - Establishing Foundational Potency

In vitro studies are the bedrock of inhibitor validation. They provide a controlled environment to quantify a compound's direct effect on its target and its subsequent impact on cellular functions. These assays are designed to be rapid, reproducible, and cost-effective, allowing for the screening of numerous compounds to identify promising leads.

Biochemical Assays: Direct Target Engagement

The first step is to confirm that the inhibitor directly interacts with and inhibits the kinase. Cell-free enzymatic assays measure the inhibitor's ability to block the phosphorylation of a substrate by purified Src kinase. The key metric derived from this is the IC50 value , the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol: Src Kinase Activity Assay (Cell-Free)

  • Reagents: Purified active Src kinase, a suitable peptide substrate, ATP (often radiolabeled [γ-³²P]ATP or coupled with a fluorescence-based detection system), and the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations.

  • Reaction Setup: In a microplate, combine the Src kinase, substrate, and varying concentrations of the inhibitor in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).

  • Termination: Stop the reaction using a suitable reagent (e.g., EDTA solution).

  • Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, measure the signal change using a plate reader.

  • Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assays: Assessing Cellular Impact

While biochemical assays confirm target binding, cell-based assays are crucial for understanding how an inhibitor performs in a more complex biological system. These assays evaluate the compound's ability to cross the cell membrane, engage its target within the cell, and elicit a desired biological response.

1. Antiproliferative and Cytotoxicity Assays (MTS/MTT): These assays measure the inhibitor's effect on cell viability and growth.[8] A reduction in viable cells indicates that the inhibitor is successfully impeding proliferation or inducing cell death.

Protocol: MTS Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., medulloblastoma or glioblastoma lines) in a 96-well plate and allow them to adhere overnight.[4]

  • Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add the MTS reagent to each well. This reagent is converted by metabolically active cells into a colored formazan product.

  • Incubation: Incubate the plate for 1-4 hours to allow for color development.

  • Measurement: Read the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the inhibitor's potency (often reported as GI50 or IC50).

2. Target Modulation (Western Blot): To confirm that the observed cellular effects are due to on-target activity, Western blotting is used to measure the phosphorylation status of Src and its downstream effectors.[8] A successful inhibitor will decrease the levels of phosphorylated Src (p-Src) without necessarily changing the total amount of Src protein.

3. Cell Migration and Invasion Assays: Since Src is a key driver of metastasis, assessing an inhibitor's ability to block cell migration and invasion is critical. Assays like the Transwell or wound-healing assay provide quantitative data on this aspect of cancer cell behavior.[6]

Summary of In Vitro Data

The table below summarizes representative in vitro data for several pyrazolo[3,4-d]pyrimidine-based Src inhibitors, demonstrating their potency across various assays and cancer cell lines.

CompoundTarget(s)Biochemical IC50 (Src)Cell LineCellular Assay (IC50/GI50)Key Cellular EffectsReference
Si306 Src, Fyn, SGK10.13 µM (Ki)U87 Glioblastoma7.2 - 11.2 µMReduced Src/FAK phosphorylation, compromised ECM degradation.[6][9][10]
pro-Si306 Src (Prodrug of Si306)N/AU87 GlioblastomaSimilar to Si306Similar to Si306, demonstrating effective conversion to the active drug.[6][7]
S7 SrcNot ReportedDaoy Medulloblastoma~5 µMReduced Src phosphorylation, induced G2/M cell cycle arrest.[4][8]
S29 SrcNot ReportedDaoy Medulloblastoma~5 µMReduced Src phosphorylation, induced G2/M cell cycle arrest.[4][8]

Part 2: In Vivo Efficacy - The Litmus Test in a Living System

Demonstrating efficacy in a living organism is the ultimate goal of preclinical development. In vivo models, typically involving human tumor xenografts in immunocompromised mice or zebrafish embryos, provide a systemic context to evaluate not only the inhibitor's anti-tumor activity but also its pharmacokinetic and safety profile.[4][11]

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The transition from cell culture to animal models requires careful planning and validation. The following workflow illustrates the typical progression.

In_Vitro_Vivo_Workflow cluster_invitro In Vitro Validation cluster_preclinical Preclinical Development Biochemical Biochemical Assay (e.g., Src IC50) Cellular Cell-Based Assays (Viability, Western, Migration) Biochemical->Cellular Confirm On-Target Effect PK_Tox Pharmacokinetics (PK) & Toxicology Studies Cellular->PK_Tox Select Lead Compound Efficacy In Vivo Efficacy Study (Xenograft Model) PK_Tox->Efficacy Determine Dosing & Safety Analysis Analysis Efficacy->Analysis Evaluate Tumor Growth, Survival, Biomarkers

Caption: A typical workflow for advancing an inhibitor from in vitro screening to in vivo efficacy studies.

Xenograft Models: Simulating Human Tumors

The most common in vivo model involves implanting human cancer cells (e.g., U87 glioblastoma or Daoy medulloblastoma) into immunodeficient mice.[4][6] Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into control (vehicle) and treatment groups.

  • Treatment: Administer the pyrazolo[3,4-d]pyrimidine inhibitor according to a predetermined schedule (e.g., daily intraperitoneal injection). The dose and schedule are informed by prior pharmacokinetic and toxicity studies.

  • Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for downstream analysis (e.g., Western blot to confirm target inhibition in vivo).

  • Analysis: Compare the tumor growth curves and final tumor weights between the control and treatment groups to determine statistical significance.

Summary of In Vivo Data

The following table presents in vivo results for the inhibitors discussed previously, demonstrating the successful translation of their in vitro effects.

| Compound | Animal Model | Cancer Type | Dosing | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Si306 | Zebrafish Embryo | U87 Glioblastoma Xenograft | Not specified | Displayed an anti-invasive effect against U87 xenografts. |[6][7] | | pro-Si306 | Zebrafish Embryo | U87 Glioblastoma Xenograft | Not specified | Showed similar anti-invasive efficacy to Si306. |[6][7] | | S7, S29, SI163 | Mouse | Medulloblastoma Xenograft | Not specified | Significantly inhibited tumor growth. |[4][8] | | Unnamed Pyrazolo[3,4-d]pyrimidine | Nude Mouse | SaOS-2 Osteogenic Sarcoma Xenograft | Not specified | Significantly reduced both the volume and weight of the tumor. |[11] |

Bridging the Gap: Why In Vitro Potency Doesn't Always Translate

The transition from in vitro to in vivo is fraught with challenges. A compound that is highly potent in a petri dish may fail in an animal model for several reasons:

  • Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the tumor at a sufficient concentration. The development of pro-Si306, a prodrug of Si306, was a strategy to improve its properties for clinical use.[6] Similarly, encapsulating Si306 in liposomes was shown to increase its plasma exposure.[10]

  • Limited Bioavailability: The drug may not effectively penetrate the tumor tissue to engage its target.

  • Off-Target Toxicity: The compound may have unforeseen toxic effects in a whole organism that were not apparent in cell culture.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the extracellular matrix in a living tumor can influence drug response in ways that are not captured by in vitro models.

The case of Si306 and its prodrug highlights a key principle: potent target engagement (in vitro) is necessary but not sufficient. Successful in vivo efficacy requires a molecule with both potent biological activity and favorable drug-like properties.[6] The data shows that both Si306 and its prodrug were effective at compromising the ability of glioblastoma cells to degrade the extracellular matrix in vitro and displayed anti-invasive effects in vivo, demonstrating a successful correlation.[6][7]

Conclusion

The development of pyrazolo[3,4-d]pyrimidine-based inhibitors, particularly those targeting Src kinase, exemplifies a rational approach to modern drug discovery. This guide illustrates that a successful preclinical program relies on a dual strategy: rigorous in vitro characterization to establish potency and mechanism, followed by carefully designed in vivo studies to validate efficacy in a complex biological system. The journey from a hit in a high-throughput screen to a preclinical candidate requires a deep understanding of the interplay between a compound's biochemical activity, its cellular effects, and its behavior within a whole organism. By systematically bridging the in vitro and in vivo data, researchers can more effectively identify and advance novel therapeutics for the treatment of cancer.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Lavrenčak, J., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570. [Link]

  • Lavrenčak, J., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PubMed. [Link]

  • A.A. Fayed, et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry. [Link]

  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed. [Link]

  • Hassan, A. M., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals. [Link]

  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(11), 4509. [Link]

  • Martin, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488-494. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. [Link]

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  • Gomaa, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(48), 31051-31068. [Link]

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  • Brusa, D., et al. (2021). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Cancers, 13(16), 4153. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential procedural information for the safe and compliant disposal of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate (CAS No. 1887095-79-5). As a research chemical and drug intermediate, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental integrity.[1][2] This document synthesizes general principles of hazardous waste management with specific considerations for the chemical nature of this compound.

Understanding the Compound and Associated Hazards
  • Iodo- group: This classifies the compound as a halogenated organic compound.[3] Halogenated wastes are often treated as a separate waste stream due to the potential for forming toxic byproducts upon incineration if not done at high temperatures.[4][5]

  • Pyrazolo[3,4-d]pyrimidine Core: This is a nitrogen-rich heterocyclic system found in various biologically active molecules.[6][7][8][9] Some derivatives of this core structure are known to have toxic properties.[10]

  • Carbamate Group: Carbamates are a class of organic compounds, some of which are known to be cholinesterase inhibitors and can have toxic effects on the nervous system.[11]

Given these structural features, it is prudent to handle this compound with care and assume it may possess significant toxicity. The precautionary principle dictates that in the absence of complete data, the substance should be treated as hazardous waste.

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard CategoryInferred RiskRecommended Personal Protective Equipment (PPE)
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields.
Skin Irritation Possible irritant based on the complexity of the molecule.Wear appropriate protective gloves and clothing to prevent skin exposure.[12]
Eye Irritation Potential for serious eye irritation.Wear appropriate protective eyeglasses or chemical safety goggles.[12]
Environmental Halogenated organic compounds can be persistent and harmful to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[13][14]
Step-by-Step Disposal Protocol

The following protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements in your location.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

  • Segregate Waste Streams: This compound is a halogenated organic solid . It should be collected separately from non-halogenated waste.[3][4][15] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[13][16]

Step 2: Waste Collection and Container Management

  • Use a Designated, Compatible Container: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. For liquid waste (e.g., solutions in organic solvents), use a designated "Halogenated Organic Liquid Waste" container.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[17] Avoid using abbreviations or chemical formulas.[4] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[17]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[13] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage of Hazardous Waste

  • Store in a Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be well-ventilated and away from ignition sources.[16]

  • Use Secondary Containment: Liquid waste containers should be placed in secondary containment bins to prevent the spread of material in case of a leak.[13][16]

Step 4: Arranging for Disposal

  • Contact EHS for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (typically six months in academic labs), contact your institution's EHS department to arrange for a waste pickup.[16][17] Do not transport hazardous waste yourself.[14]

Step 5: Decontamination of Empty Containers

  • Triple Rinse Procedure: Empty containers that held the compound must be decontaminated before being discarded as regular trash. This is typically done by triple rinsing with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[13][14]

  • Deface Label: After rinsing and air-drying, the original label on the container must be completely removed or defaced before disposal.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_identification Identification & Segregation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Waste Waste Generated (Solid, Liquid, or Contaminated PPE) Identify Identify as Hazardous: Halogenated Organic Waste Waste->Identify Segregate Segregate from Incompatible Wastes Identify->Segregate Container Use Designated, Compatible Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Containment Use Secondary Containment for Liquids Store->Containment EHS Contact EHS for Waste Pickup Containment->EHS

Caption: Disposal workflow for the subject compound.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to prevent exposure and the spread of contamination.

  • Small Spills: For small spills of the solid material, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust.

  • Large Spills: For larger spills, or any spill of a solution, evacuate the area and notify your laboratory supervisor and EHS department immediately.[13]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[18]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[18]

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek medical attention.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Personal protective equipment for handling tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for handling tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes safety data from structurally related molecules, particularly the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, and established best practices for handling its constituent chemical motifs: a pyrazolo[3,4-d]pyrimidine core, an aromatic iodo group, and a carbamate functional group.

Hazard Assessment: A Composite Risk Profile

The primary hazards associated with this compound are inferred from its relationship to Ibrutinib and the known toxicities of its functional groups. Ibrutinib is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5][6] Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[3][4][7] Therefore, this compound should be handled as a substance with similar potential health effects.

  • Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system is a common scaffold in pharmacologically active molecules, including kinase inhibitors.[8][9] Derivatives have shown potent biological activity, necessitating careful handling to avoid unintended exposure.[10]

  • Aromatic Iodo Group: Organic iodo compounds can be hazardous. Iodine itself is very hazardous in case of skin or eye contact, ingestion, or inhalation.[11] While covalently bound, the potential for release or specific reactivity of the iodo-group warrants caution.

  • Carbamate Moiety: Carbamates are a class of compounds with a wide range of biological activities. Some are known to be hazardous and require specific disposal procedures.[12][13]

Summary of Anticipated Hazards:

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral) Harmful if swallowed.Based on Ibrutinib SDS.[3][4]
Skin Corrosion/Irritation Causes skin irritation.Based on Ibrutinib SDS.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.Based on Ibrutinib SDS.[3][4]
Respiratory Irritation May cause respiratory irritation.Based on Ibrutinib SDS.[4]
Carcinogenicity Suspected of causing cancer.Based on Ibrutinib SDS.[3]
Reproductive Toxicity May damage fertility or the unborn child.Based on Ibrutinib SDS.[3][4][7]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of powders or solvents, preventing serious eye irritation.[14]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile base layer with a thicker butyl rubber or Viton™ outer layer).Provides robust protection against skin absorption, a significant risk with potent pharmaceutical intermediates.
Body Protection A chemically resistant lab coat worn over personal clothing. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron is also required.Minimizes skin contact and prevents contamination of personal clothing.[14]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Essential to prevent inhalation of fine powders or aerosols, which can cause respiratory irritation and systemic toxicity.

Operational Plan: A Step-by-Step Handling Protocol

All operations involving this compound must be conducted within a certified chemical fume hood to ensure proper ventilation and containment.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow before commencing any work.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit specifically designed for hazardous organic solids and solvents readily available.

Handling the Compound

The following diagram illustrates the standard workflow for handling this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency weigh Weigh Solid Compound prep_emergency->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Standard workflow for handling the Ibrutinib intermediate.
  • Weighing: Carefully weigh the solid compound within the fume hood. Use a tared, sealed container to minimize the risk of generating airborne dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and carefully to prevent splashing.

  • Reaction: Conduct all reactions within the fume hood. If heating is necessary, use a well-controlled heating mantle and ensure the apparatus is properly vented.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all glassware, surfaces, and equipment that have come into contact with the chemical using an appropriate solvent.

  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, taking care to avoid any contact with the skin.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan: Segregation and Neutralization

Due to its composite hazards, all waste containing this compound must be treated as hazardous.

Waste Segregation
  • Solid Waste: Place all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, sealed, and appropriately labeled hazardous waste container.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and all known hazard classifications (e.g., "Toxic," "Irritant," "Carcinogen," "Reproductive Hazard").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste down the drain.

For iodo-containing waste, some institutions may have specific procedures, such as reduction to iodide with sodium thiosulfate before disposal.[15] Always consult with your EHS department for specific institutional guidelines.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. For large spills, contact your institution's EHS department immediately.

By adhering to these stringent safety protocols, researchers can safely handle this compound and minimize the risk of exposure, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.